3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid
Description
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Properties
IUPAC Name |
3-(benzimidazol-1-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8(11(14)15)6-13-7-12-9-4-2-3-5-10(9)13/h2-5,7-8H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIJKDXDTQPYOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387771 | |
| Record name | 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58555-21-8 | |
| Record name | α-Methyl-1H-benzimidazole-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58555-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid
An In-depth Technical Guide to the Synthesis and Characterization of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Benzimidazole Scaffolds
The benzimidazole moiety is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its structural resemblance to naturally occurring purines allows it to readily interact with a wide range of biological targets. Consequently, benzimidazole derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and antitumor properties.[1] The synthesis of novel, functionalized benzimidazoles is therefore a critical endeavor in the discovery of new therapeutic agents.
This guide provides a detailed technical overview of a robust synthetic route to this compound (CAS 58555-21-8), a derivative that combines the core benzimidazole structure with a chiral propanoic acid sidechain.[2] We will explore the causality behind the chosen synthetic strategy, provide detailed experimental protocols, and offer a comprehensive guide to the structural characterization of the final compound using modern spectroscopic techniques.
Rational Synthetic Strategy: A Two-Step Approach
The molecular architecture of this compound lends itself to a logical and efficient two-step synthesis. The core principle is the formation of a carbon-nitrogen bond between the N1 position of the benzimidazole ring and the β-carbon of a propionate precursor, followed by the conversion of a precursor functional group into the final carboxylic acid.
-
Step 1: Aza-Michael Addition. The key C-N bond is formed via an aza-Michael addition (or conjugate addition) reaction. This involves the nucleophilic attack of the secondary amine within the benzimidazole ring onto an α,β-unsaturated ester, specifically methyl or ethyl methacrylate. This reaction is a highly reliable method for forming C-N bonds under relatively mild conditions.[3][4] The product of this step is the intermediate ester, methyl 3-(1H-benzimidazol-1-yl)-2-methylpropanoate.
-
Step 2: Saponification (Base-Catalyzed Ester Hydrolysis). The terminal ester group of the intermediate is then hydrolyzed to the desired carboxylic acid. While acid-catalyzed hydrolysis is possible, it is often a reversible equilibrium-driven process.[5][6] We select base-catalyzed hydrolysis, or saponification, as the method of choice. This reaction is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by the base to form a carboxylate salt, driving the reaction to completion.[7] A final acidic workup is then required to protonate the carboxylate and yield the neutral carboxylic acid product.[7]
Caption: Overall synthetic workflow for the target molecule.
Experimental Protocols
Step 1: Synthesis of Methyl 3-(1H-benzimidazol-1-yl)-2-methylpropanoate
This protocol is based on established methods for the aza-Michael addition of azoles to α,β-unsaturated esters.[4] The use of a mild base like cesium carbonate (Cs₂CO₃) is effective in deprotonating the benzimidazole N-H, facilitating its nucleophilic attack without promoting unwanted side reactions.
Materials:
-
Benzimidazole (1.0 eq)
-
Methyl methacrylate (1.2 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzimidazole and anhydrous acetonitrile.
-
Add cesium carbonate to the suspension. The causality here is that a non-nucleophilic base is required to generate the benzimidazole anion without competing in the Michael addition.
-
Stir the mixture at room temperature for 20 minutes to allow for the formation of the benzimidazolide anion.
-
Add methyl methacrylate dropwise to the reaction mixture.
-
Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the benzimidazole starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure ester as a viscous oil or low-melting solid.
Step 2: Synthesis of this compound
This procedure employs the principle of saponification, a classic and highly efficient method for ester hydrolysis.[6]
Materials:
-
Methyl 3-(1H-benzimidazol-1-yl)-2-methylpropanoate (1.0 eq)
-
Sodium hydroxide (NaOH) (2.5 eq)
-
Methanol (MeOH) and Water (H₂O) (e.g., 3:1 v/v)
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Dissolve the intermediate ester in a mixture of methanol and water in a round-bottom flask.
-
Add sodium hydroxide pellets and stir the mixture.
-
Heat the reaction mixture to reflux (approx. 70-80°C) for 2-4 hours. The reaction can be monitored by TLC by observing the disappearance of the starting ester spot.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or ethyl acetate to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and carefully acidify by dropwise addition of 1 M HCl with vigorous stirring until the pH is approximately 5-6. The product will precipitate out of the solution. The choice to acidify is crucial to convert the highly water-soluble sodium carboxylate salt into the less soluble neutral carboxylic acid, enabling its isolation.[7]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any residual salts.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.
-
Dry the final product under vacuum.
Structural Characterization and Data Interpretation
Unambiguous confirmation of the final product's structure and purity is achieved through a combination of spectroscopic methods.[1]
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure.[1] Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆, which is effective at dissolving benzimidazole derivatives and allows for the observation of exchangeable protons like the carboxylic acid -OH.[1]
Predicted NMR Data (in DMSO-d₆, ~400 MHz):
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (-COOH) | ~12.0 - 12.5 | broad singlet | ~175.0 | Deshielded due to the electronegative oxygens and hydrogen bonding. |
| Imidazole C2-H | ~8.20 | singlet | ~144.0 | The proton on the carbon between the two nitrogens is significantly deshielded. |
| Aromatic C7a-H | ~7.70 | doublet | ~143.5 | Aromatic proton adjacent to the fused imidazole nitrogen. |
| Aromatic H (2 protons) | ~7.55-7.65 | multiplet | ~122.5, ~121.5 | Protons in the middle of the benzene ring. |
| Aromatic H (1 proton) | ~7.20-7.30 | multiplet | ~119.0, ~110.5 | Aromatic protons of the benzimidazole ring system. |
| N-CH₂ | ~4.30 - 4.50 | multiplet (dd) | ~48.0 | Diastereotopic protons adjacent to the nitrogen and a chiral center. |
| CH-COOH | ~2.90 - 3.10 | multiplet | ~40.0 | Methine proton adjacent to the carbonyl and methyl group. |
| -CH₃ | ~1.15 | doublet | ~16.0 | Methyl group coupled to the adjacent methine proton. |
Note: Exact chemical shifts and coupling constants can vary based on solvent and concentration.
Caption: Simplified mechanism of base-catalyzed ester hydrolysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet or as a thin film.
Key Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Appearance |
| 3100 - 2500 | Carboxylic Acid O-H | Stretching | Very broad, strong band, often obscuring C-H stretches.[8][9] |
| ~3100 - 3000 | Aromatic C-H | Stretching | Medium to weak peaks. |
| ~2980 - 2850 | Aliphatic C-H | Stretching | Medium to weak peaks. |
| ~1710 - 1680 | Carboxylic Acid C=O | Stretching | Strong, sharp absorption. Conjugation with the ring system does not directly apply here, but intramolecular H-bonding can influence the position.[10] |
| ~1620, ~1580, ~1450 | Aromatic C=C & C=N | Ring Stretching | Multiple medium to strong bands, characteristic of the benzimidazole ring system.[11] |
| ~1320 - 1210 | Carboxylic Acid C-O | Stretching | Strong intensity.[8] |
| ~950 - 900 | Carboxylic Acid O-H | Out-of-plane bend | Broad, medium intensity peak. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electron Impact (EI) is a common ionization method.
Expected Observations:
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 218, corresponding to the molecular formula C₁₁H₁₂N₂O₂.[2]
-
Key Fragmentation Pathways: The fragmentation of benzimidazole derivatives often involves the stable benzimidazole ring system.[12][13]
-
Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 173.
-
Cleavage of the propanoic acid side chain, leading to a fragment corresponding to the benzimidazolyl-methyl cation (C₈H₇N₂⁺) at m/z = 131.
-
The benzimidazole cation itself at m/z = 118 or 117.
-
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence involving an aza-Michael addition followed by saponification. This approach is efficient and utilizes well-understood, high-yielding chemical transformations. The identity and purity of the final product can be unequivocally confirmed through a suite of standard analytical techniques, including NMR, FTIR, and mass spectrometry. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize and characterize this and similar valuable benzimidazole derivatives for applications in pharmaceutical and chemical research.
References
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Pharmacy Infoline. (n.d.). Synthesis of benzimidazole from o-phenylenediamine. Retrieved from [Link]
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YouTube. (2019, January 15). mechanism of ester hydrolysis. Retrieved from [Link]
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Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
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Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
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University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
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CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. Retrieved from [Link]
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Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
- Antoniou, M., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5721.
- Hida, M., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal de la Société Chimique de Tunisie, 3(12), 35-42.
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
- Roos, M., et al. (2018). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 151, 306-314.
- Al-Juboori, A. A. H. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(4), 2056-2061.
- El kihel, A. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7295-7298.
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- Alkorta, I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1619-1628.
- Alkorta, I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1619–1628.
- Altun, A., & Azeez, N. (2016). Structural Elucidation of Sulfur Derivatives of Benzimidazoles by Density Functional Calculations, and Vibrational and NMR Spectral Analyses. Journal of Chemical and Pharmaceutical Research, 8(1), 526-536.
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SpectraBase. (n.d.). 3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid. Retrieved from [Link]
- Singh, P., & Kaur, N. (2018). Michael Addition of Imidazole to α,β-Unsaturated Carbonyl/Cyano Compound. The Open Chemistry Journal, 5, 1-11.
- Al-Juboori, A. A. H. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(4).
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SpectraBase. (n.d.). 3-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid. Retrieved from [Link]
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YouTube. (2023, March 4). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of (1R,3S)-3-(1H-benzo[d]imidazol-2-yl)-1,2,2- trimethylcyclopentane-1-carboxylic acid, 4. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3-(1H-benzimidazol-2-yl amino) 2-phenyl-1, 3-thiazolidin -4-one as potential CNS depressant. Retrieved from [Link]
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An In-depth Technical Guide to 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By synthesizing publicly available data with expert insights, this document will delve into the molecule's chemical structure, physicochemical properties, synthesis, and potential pharmacological relevance, offering a valuable resource for researchers in the field.
Molecular Identity and Structural Elucidation
1.1. Chemical Structure and Nomenclature
This compound is a derivative of benzimidazole, a bicyclic heterocyclic aromatic compound formed by the fusion of a benzene ring and an imidazole ring. The propanoic acid moiety is attached to one of the nitrogen atoms of the imidazole ring, specifically at position 1. A methyl group is substituted at the second carbon of the propanoic acid chain.
-
IUPAC Name: this compound[1]
-
CAS Number: 58555-21-8[1]
-
Molecular Formula: C₁₁H₁₂N₂O₂[1]
-
Synonyms: 3-(benzimidazol-1-yl)-2-methylpropanoic acid, α-Methyl-1H-benzimidazole-1-propanoic acid[1]
1.2. Structural Visualization
The three-dimensional conformation of this compound is crucial for understanding its interactions with biological targets. The benzimidazole ring is planar, while the propanoic acid side chain introduces flexibility.
Caption: 2D structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is not extensively available in the public domain, computational predictions provide valuable initial insights.
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 204.22 g/mol | PubChem[1] |
| XLogP3-AA (Lipophilicity) | 1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 55.1 Ų | PubChem[2] |
| Formal Charge | 0 | PubChem[1] |
Note: Experimental determination of properties such as melting point, boiling point, and solubility in various solvents is essential for a complete characterization of this compound. Commercial suppliers may offer this information upon request.
Spectroscopic Characterization (Predicted)
3.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole ring, the protons of the propanoic acid side chain, and the methyl group. The aromatic protons will likely appear in the downfield region (δ 7.0-8.0 ppm). The methine proton on the chiral center of the propanoic acid moiety would likely appear as a multiplet, coupled to the adjacent methylene and methyl protons. The methylene protons adjacent to the benzimidazole nitrogen would be diastereotopic and could appear as a complex multiplet. The methyl group protons would likely appear as a doublet in the upfield region.
3.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum would show signals for the nine unique carbons in the benzimidazole ring and the four carbons of the 2-methylpropanoic acid side chain. The carboxyl carbon would be the most downfield signal.
3.3. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), C=N and C=C stretching vibrations of the benzimidazole ring (in the 1450-1620 cm⁻¹ region), and C-H stretching vibrations.
3.4. Mass Spectrometry
The mass spectrum would show the molecular ion peak (M⁺) at m/z 204, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the propanoic acid side chain.
Synthesis Strategies
The synthesis of this compound can be approached through several established methods for the N-alkylation of benzimidazoles. A common and effective method is the reaction of benzimidazole with a suitable alkylating agent.
4.1. Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway involves disconnecting the bond between the benzimidazole nitrogen and the propanoic acid side chain. This leads to benzimidazole and a suitable 3-halo-2-methylpropanoic acid derivative as starting materials.
Caption: Retrosynthetic analysis for this compound.
4.2. General Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds and should be optimized for specific laboratory conditions.
Step 1: Synthesis of Ethyl 3-bromo-2-methylpropanoate
-
To a stirred solution of ethyl 2-methylacrylate in a suitable solvent (e.g., diethyl ether), slowly add hydrogen bromide at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Step 2: N-Alkylation of Benzimidazole
-
To a solution of benzimidazole in a polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate or sodium hydride) portion-wise at 0 °C.
-
Stir the mixture at room temperature for a short period to form the benzimidazolide anion.
-
Slowly add a solution of ethyl 3-bromo-2-methylpropanoate in DMF to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Step 3: Hydrolysis of the Ester
-
Dissolve the purified ethyl 3-(1H-benzimidazol-1-yl)-2-methylpropanoate in a mixture of an alcohol (e.g., ethanol) and water.
-
Add a base (e.g., sodium hydroxide or lithium hydroxide) and heat the mixture to reflux.
-
Monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture and remove the alcohol under reduced pressure.
-
Dilute the aqueous residue with water and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Pharmacological Potential and Applications in Drug Discovery
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[3] This makes benzimidazole derivatives, including this compound, attractive candidates for drug discovery programs.
5.1. Known Biological Activities of Benzimidazole Derivatives
Benzimidazole-containing compounds have demonstrated a wide range of pharmacological activities, including:
-
Antimicrobial: Effective against various bacterial and fungal strains.[4][5]
-
Anticancer: Some derivatives exhibit potent antitumor activity through various mechanisms.[6]
-
Antiviral: Including activity against HIV and other viruses.[5]
-
Anti-inflammatory and Analgesic: Showing promise in the management of pain and inflammation.[7]
-
Antihypertensive: Acting on the cardiovascular system to lower blood pressure.
-
Anthelmintic: Used to treat parasitic worm infections.
5.2. Potential Therapeutic Targets
The specific biological activity of this compound has not been extensively reported. However, based on its structural features, it could be investigated for its potential to modulate various enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions within a target's active site, while the benzimidazole ring can engage in hydrophobic and π-stacking interactions.
5.3. Future Research Directions
To fully elucidate the potential of this compound, further research is warranted in the following areas:
-
In vitro screening: Testing the compound against a panel of biological targets, including kinases, proteases, and G-protein coupled receptors.
-
Antimicrobial and anticancer assays: Evaluating its efficacy against a range of pathogens and cancer cell lines.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of the compound to understand the relationship between its chemical structure and biological activity.
-
In vivo studies: If promising in vitro activity is observed, further evaluation in animal models is necessary to assess its efficacy and safety.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302: Harmful if swallowed (Acute toxicity, oral)[1]
-
H315: Causes skin irritation (Skin corrosion/irritation)[1]
-
H319: Causes serious eye irritation (Serious eye damage/eye irritation)[1]
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]
6.1. Recommended Handling Precautions
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or fumes.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a compound with a promising chemical scaffold for the development of new therapeutic agents. While there is a lack of extensive experimental data in the public domain, this guide has provided a comprehensive overview of its known and predicted properties. Further experimental investigation into its synthesis, physicochemical properties, and biological activities is crucial to unlock its full potential in the field of drug discovery.
References
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A Strategic Guide to Unraveling the Mechanism of Action of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3] The specific derivative, 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid, presents a novel chemical entity with, as of this writing, an uncharted mechanism of action. This technical guide outlines a comprehensive, field-proven strategy for the systematic elucidation of its biological target(s) and mechanism of action. Designed for researchers, scientists, and drug development professionals, this document moves beyond a rigid, predefined template to provide a logical, causality-driven framework for investigation. We will leverage established knowledge of the broader benzimidazole class to inform a rational, multi-pronged experimental approach, integrating in silico modeling, biochemical and biophysical screening, and cell-based functional assays. Our objective is to provide a self-validating system of protocols that will not only identify the primary molecular target(s) but also delineate the downstream signaling pathways and ultimate cellular phenotype modulated by this compound.
Introduction: The Benzimidazole Scaffold and the Subject Compound
The benzimidazole ring system, an isostere of naturally occurring purine nucleotides, readily interacts with a diverse range of biological macromolecules.[4] This inherent promiscuity, coupled with its synthetic tractability, has led to the development of benzimidazole-containing drugs for indications spanning from anticancer and antiviral to anti-inflammatory and antiparasitic therapies.[1][2][4] The specific substitutions on the benzimidazole core dictate the compound's pharmacological profile and mechanism of action.[5][6][7][8]
The subject of this guide, this compound, possesses a unique combination of a benzimidazole core, a propanoic acid side chain, and a methyl group at the alpha-position. The propanoic acid moiety introduces a carboxylic acid group, which could be critical for forming ionic or hydrogen bonds with a target protein. The N-1 substitution on the benzimidazole ring is a common feature in many biologically active derivatives.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H12N2O2 | PubChem[9] |
| Molecular Weight | 204.23 g/mol | PubChem[9] |
| CAS Number | 58555-21-8 | PubChem[9] |
| IUPAC Name | This compound | PubChem[9] |
Hypothesis-Driven Target Exploration
Given the broad spectrum of activities exhibited by benzimidazole derivatives, we can formulate several primary hypotheses regarding the potential mechanism of action of this compound. These hypotheses will guide our initial screening and experimental design.
-
Hypothesis 1: Anticancer Agent. Many benzimidazole derivatives exhibit potent anticancer activity through various mechanisms, including:
-
Microtubule Disruption: Compounds like albendazole and mebendazole interfere with tubulin polymerization, leading to mitotic arrest and apoptosis.[3][10][11][12]
-
Kinase Inhibition: The benzimidazole scaffold is a common feature in kinase inhibitors, targeting enzymes like tyrosine kinases that are often dysregulated in cancer.[13][14][15][16]
-
PARP Inhibition: Certain benzimidazole derivatives act as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair, making them effective in cancers with specific DNA repair deficiencies.[2][17][18][19][20][21]
-
Topoisomerase Inhibition and DNA Intercalation: The planar benzimidazole ring can interact with DNA, and some derivatives inhibit topoisomerases, enzymes essential for DNA replication.[2][3]
-
-
Hypothesis 2: Anti-inflammatory Agent. Benzimidazole derivatives have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways.[5][6] Potential targets include cyclooxygenase (COX) enzymes and other mediators of inflammation.
A Phased Strategy for Target Identification and Mechanistic Elucidation
We propose a multi-phase approach, beginning with broad, unbiased screening and progressively narrowing the focus to specific targets and pathways.
Phase I: In Silico and High-Throughput Screening
The initial phase aims to generate preliminary data on the compound's likely biological space and potential toxicity.
3.1. In Silico ADMET and Target Prediction
-
Rationale: Computational tools can provide early insights into the compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and potential toxicity (ADMET), as well as predict potential biological targets based on structural similarity to known ligands.[22][23][24][25][26][27][28]
-
Protocol:
-
Utilize online platforms such as SwissADME, pkCSM, and ProTox-II for ADMET prediction.[22][24]
-
Employ target prediction software that uses algorithms based on chemical similarity and machine learning to identify potential protein targets.
-
Perform molecular docking studies against the crystal structures of high-priority potential targets identified in the previous step (e.g., tubulin, various kinases, PARP-1).[25][29]
-
3.2. Broad Pharmacological Screening
-
Rationale: A broad pharmacological screen against a panel of common biological targets can quickly identify potential areas of activity and off-target effects.
-
Protocol:
-
Submit the compound to a commercial service for broad ligand profiling (e.g., Eurofins SafetyScreen, CEREP BioPrint).
-
This screen should include a diverse set of receptors, ion channels, transporters, and enzymes.
-
Phase II: Phenotypic Screening and Target Class Identification
Based on the results of Phase I, we will move to cell-based assays to observe the compound's effect on cellular phenotypes.
3.3. Anticancer Phenotypic Screening
-
Rationale: If in silico or broad screening results suggest potential anticancer activity, a panel of cancer cell lines should be used to assess cytotoxicity and effects on cell proliferation.
-
Protocol:
-
Screen the compound against a diverse panel of human cancer cell lines (e.g., NCI-60 panel).
-
Determine the GI50 (concentration for 50% growth inhibition) for each cell line.
-
Perform cell cycle analysis by flow cytometry on sensitive cell lines to identify any specific cell cycle arrest (e.g., G2/M arrest, characteristic of microtubule inhibitors).[2][30]
-
Conduct apoptosis assays (e.g., Annexin V/PI staining) to determine if the compound induces programmed cell death.
-
3.4. Anti-inflammatory Phenotypic Screening
-
Rationale: To investigate potential anti-inflammatory effects, cell-based models of inflammation can be employed.
-
Protocol:
-
Use a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7).
-
Measure the production of inflammatory mediators such as nitric oxide (Griess assay) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Phase III: Target Deconvolution and Validation
Once a consistent and potent phenotype is observed, the next phase is to identify the specific molecular target responsible for this effect.
3.5. Affinity-Based Target Identification
-
Rationale: This approach uses the compound itself as a "bait" to pull down its binding partners from a complex biological sample.
-
Protocol:
-
Synthesize an affinity-based probe by attaching a linker and a reactive group or a tag (e.g., biotin) to the this compound molecule, ensuring the modification does not abrogate its biological activity.
-
Incubate the probe with cell lysates or tissue extracts.
-
Isolate the probe-protein complexes using affinity chromatography (e.g., streptavidin beads for a biotinylated probe).
-
Identify the bound proteins by mass spectrometry.
-
3.6. Target Validation
-
Rationale: Once putative targets are identified, it is crucial to validate that they are indeed responsible for the observed biological effects.
-
Protocol:
-
Direct Binding Assays: Confirm direct binding of the unmodified compound to the identified target protein using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST).
-
Enzymatic Assays: If the identified target is an enzyme, perform in vitro assays to measure the compound's inhibitory activity (e.g., kinase activity assays, PARP activity assays).
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target protein in cells. The cells should become less sensitive to the compound if the protein is the true target.
-
Overexpression: Conversely, overexpressing the target protein may enhance the cellular response to the compound.
-
Phase IV: Mechanistic Deep Dive
With a validated target, the final phase is to elucidate the downstream signaling pathways and the precise molecular interactions.
3.7. Elucidation of Downstream Signaling
-
Rationale: To understand the full mechanism of action, it is necessary to map the signaling cascade downstream of the target.
-
Protocol:
-
Pathway Analysis: Treat cells with the compound and perform phosphoproteomics or RNA sequencing to identify changes in protein phosphorylation or gene expression.
-
Western Blotting: Validate the changes in key signaling proteins identified in the pathway analysis.
-
3.8. Structural Biology
-
Rationale: Determining the crystal structure of the compound bound to its target protein provides the ultimate proof of interaction and reveals the precise binding mode.
-
Protocol:
-
Co-crystallize the target protein with this compound.
-
Solve the three-dimensional structure using X-ray crystallography.
-
Visualizing the Workflow and Potential Mechanisms
Diagram 1: Proposed Workflow for Target Identification and Mechanism of Action Elucidation
Caption: A phased approach to target and mechanism elucidation.
Diagram 2: Hypothetical Signaling Pathway for a Benzimidazole-based Kinase Inhibitor
Caption: Potential mechanism as a kinase inhibitor.
Conclusion
While the precise mechanism of action of this compound remains to be discovered, its chemical structure, rooted in the versatile benzimidazole scaffold, suggests a high potential for significant biological activity. The systematic, multi-phased approach detailed in this guide provides a robust and logical framework for its investigation. By integrating in silico predictions with hypothesis-driven phenotypic screening, target deconvolution, and mechanistic validation, researchers can efficiently and effectively unravel the therapeutic potential of this novel compound. This strategic approach, grounded in established principles of drug discovery, will pave the way for a comprehensive understanding of its molecular interactions and its potential as a future therapeutic agent.
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potential biological activities of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid
An In-Depth Technical Guide on the Potential Biological Activities of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid
Authored by: A Senior Application Scientist
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] This technical guide provides a comprehensive exploration of the potential biological activities of a specific, yet under-investigated derivative: this compound. By leveraging established structure-activity relationships (SAR) of analogous compounds, this document hypothesizes its potential as an anticancer, anti-inflammatory, and antimicrobial agent. We will delve into proposed mechanisms of action, detailed experimental workflows for activity validation, and a framework for interpreting the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel benzimidazole derivatives.
Introduction: The Benzimidazole Core and the Compound of Interest
Benzimidazoles, heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings, are of significant interest in drug discovery.[2] Their structural similarity to endogenous purines allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][3] Numerous benzimidazole-containing drugs are clinically approved for various indications, underscoring the therapeutic value of this scaffold.[4]
This guide focuses on the untapped potential of This compound . Its chemical structure, characterized by a benzimidazole nucleus, a propanoic acid side chain at the N-1 position, and a methyl group on the alpha-carbon of the acid chain, suggests a confluence of functionalities that may confer unique biological properties.
Structural Analysis and Hypothesis of Biological Activity
The structure of this compound provides a compelling basis for hypothesizing its biological activities. The substitution at the N-1 position is a critical determinant of the pharmacological profile of benzimidazole derivatives.[5] The presence of a propanoic acid moiety is particularly noteworthy, as this functional group is a key feature of several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen.[6]
Based on a thorough analysis of existing literature on benzimidazole and propanoic acid derivatives, we propose the following potential biological activities for this compound:
-
Anticancer Activity: Benzimidazole derivatives are known to exert anticancer effects through various mechanisms, including the disruption of microtubule polymerization and the induction of apoptosis.[3] The specific substitution pattern of the target compound may contribute to its cytotoxic potential against various cancer cell lines.
-
Anti-inflammatory Activity: The propanoic acid group suggests a potential for cyclooxygenase (COX) enzyme inhibition, a hallmark of many NSAIDs.[6] Benzimidazole derivatives themselves have been shown to possess anti-inflammatory properties by interacting with various inflammatory targets.[5][7]
-
Antimicrobial Activity: The benzimidazole core is a common pharmacophore in antimicrobial agents.[8] The overall physicochemical properties of the molecule, influenced by the propanoic acid side chain, may enable it to effectively inhibit the growth of various bacterial and fungal strains.
Caption: Hypothesized biological activities of the target compound.
Proposed Mechanisms of Action
The hypothesized biological activities are likely mediated by the interaction of this compound with specific molecular targets.
Anticancer Mechanism
We propose that the anticancer activity could be mediated through the inhibition of tubulin polymerization, a mechanism shared by several benzimidazole-based anticancer agents.[1] This disruption of microtubule dynamics would lead to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Proposed anticancer mechanism of action.
Anti-inflammatory Mechanism
The anti-inflammatory effects are likely to be mediated by the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation.[4][5] This would reduce the production of prostaglandins, key mediators of pain and inflammation.
Caption: Proposed anti-inflammatory mechanism of action.
Experimental Workflows for Activity Validation
To empirically validate the hypothesized biological activities, a systematic series of in vitro and in vivo experiments should be conducted.
Anticancer Activity Workflow
A tiered approach is recommended, starting with in vitro cytotoxicity screening and progressing to more detailed mechanistic studies.
Caption: Experimental workflow for anticancer activity validation.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Anti-inflammatory Activity Workflow
The anti-inflammatory potential can be assessed through a combination of in vitro enzyme inhibition assays and in vivo models of inflammation.
Caption: Workflow for anti-inflammatory activity validation.
Detailed Protocol: Carrageenan-induced Paw Edema
-
Animal Acclimatization: Acclimatize male Wistar rats for one week.
-
Compound Administration: Administer this compound orally at different doses (e.g., 10, 30, 100 mg/kg). A control group receives the vehicle, and a positive control group receives a standard NSAID (e.g., indomethacin).
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Antimicrobial Activity Workflow
The antimicrobial activity can be determined by assessing the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.
Caption: Workflow for antimicrobial activity validation.
Detailed Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.
Data Interpretation and Structure-Activity Relationship (SAR) Elucidation
The experimental data will provide crucial insights into the biological activities of this compound and help to establish a preliminary SAR.
| Structural Moiety | Hypothesized Contribution to Activity | Experimental Validation |
| Benzimidazole Core | Essential for binding to biological targets through hydrogen bonding and π-π stacking interactions.[9] | Comparison with analogs lacking the benzimidazole ring. |
| Propanoic Acid at N-1 | Confers anti-inflammatory properties through potential COX inhibition. Influences solubility and pharmacokinetic properties. | Comparison with analogs having different substituents at N-1. |
| Methyl Group on Propanoic Acid | May enhance potency and selectivity for specific targets. Can influence metabolic stability. | Comparison with the non-methylated analog. |
Conclusion and Future Directions
This compound represents a promising, yet unexplored, molecule with the potential for significant anticancer, anti-inflammatory, and antimicrobial activities. The structural combination of a privileged benzimidazole scaffold and a pharmacologically relevant propanoic acid moiety provides a strong rationale for its investigation. The experimental workflows outlined in this guide offer a systematic approach to validate these hypothesized activities and to elucidate the underlying mechanisms of action.
Future research should focus on:
-
Lead Optimization: Synthesis of a library of analogs to refine the SAR and improve potency and selectivity.
-
In-depth Mechanistic Studies: Identification of specific molecular targets using techniques such as proteomics and molecular docking.
-
Pharmacokinetic and Toxicological Profiling: Evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the most promising candidates.
The exploration of this novel benzimidazole derivative could lead to the development of new therapeutic agents with improved efficacy and safety profiles.
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3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid derivatives and analogues
An In-Depth Technical Guide to 3-(1H-Benzimidazol-1-yl)-2-methylpropanoic Acid Derivatives and Analogues: Synthesis, Pharmacology, and Therapeutic Applications
Executive Summary
The benzimidazole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] When coupled with a 2-methylpropanoic acid moiety, it gives rise to a class of compounds with significant pharmacological potential, most notably exemplified by the second-generation antihistamine, Bilastine. This technical guide provides a comprehensive exploration of this compound derivatives and their analogues. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into synthetic methodologies, structure-activity relationships (SAR), mechanisms of action, and key experimental protocols. By synthesizing field-proven insights with established scientific principles, this document serves as an authoritative resource for advancing research and development in this promising chemical space.
The Benzimidazole-Propanoic Acid Scaffold: A Foundation for Therapeutic Innovation
The Privileged Benzimidazole Core
The benzimidazole system, an aromatic heterocyclic compound formed by the fusion of benzene and imidazole rings, is a structural isostere of naturally occurring purines. This mimicry allows it to readily interact with various biopolymers, leading to a broad spectrum of pharmacological activities.[3] Derivatives of this core are established as antihelminthics (e.g., Albendazole), proton pump inhibitors (e.g., Omeprazole), antihypertensives (e.g., Candesartan), and anticancer agents.[1][2][4][5] Its value lies in its rigid structure, synthetic accessibility, and the ability of its two nitrogen atoms to engage in hydrogen bonding, which is critical for target binding.
Physicochemical Properties of the Core Molecule
The parent compound, this compound, possesses fundamental properties that underpin the characteristics of its derivatives. Its molecular structure provides a balance of lipophilic (benzene ring) and polar (imidazole and carboxylic acid) features, influencing solubility, membrane permeability, and metabolic stability.
Table 1: Computed Physicochemical Properties of this compound [6]
| Property | Value | Implication in Drug Design |
| Molecular Weight | 204.22 g/mol | Adheres to Lipinski's Rule of Five, favoring oral bioavailability. |
| XLogP3-AA | 1.4 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability. |
| Hydrogen Bond Donors | 1 | The carboxylic acid proton is a key interaction point. |
| Hydrogen Bond Acceptors | 3 | Nitrogen atoms and carbonyl oxygen can accept hydrogen bonds, aiding receptor binding. |
| Topological Polar Surface Area | 55.1 Ų | Suggests good potential for oral absorption and cell permeability. |
| Rotatable Bond Count | 3 | Provides conformational flexibility to adapt to binding sites. |
Synthetic Strategies and Methodologies
The synthesis of this class of compounds relies on established and versatile chemical reactions. The primary strategic consideration is the efficient construction of the benzimidazole ring and the subsequent alkylation to introduce the propanoic acid sidechain.
General Approaches to Benzimidazole Ring Formation
The most common and robust method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, anhydride).[7] This reaction, often catalyzed by mineral acids or conducted under high-temperature conditions, is known as the Phillips synthesis. The choice of the carboxylic acid derivative directly determines the substituent at the 2-position of the benzimidazole ring.
Case Study: Synthesis of Bilastine
Bilastine, 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]piperidin-1-yl}ethyl)phenyl]-2-methylpropanoic acid, is a flagship molecule of this class. Its synthesis showcases the practical application of core chemical principles and provides a roadmap for creating complex analogues. Several synthetic routes have been reported, often involving the preparation of two key intermediates that are later coupled.[8]
A representative synthetic workflow involves:
-
Intermediate A Synthesis: Formation of the substituted benzimidazole-piperidine core. This typically starts with the reduction of 2-nitroaniline, followed by a cyclization reaction to form the benzimidazole ring with a piperidine moiety at the C2 position.[8]
-
Intermediate B Synthesis: Preparation of the 2-phenyl-2-methylpropanoic acid sidechain with a reactive group (e.g., a leaving group like tosylate or a halide) for coupling.
-
Coupling and Final Steps: The two intermediates are coupled via an alkylation reaction, followed by deprotection or final modification steps to yield the target molecule.
The diagram below illustrates a generalized synthetic pathway.
Caption: Generalized synthetic workflow for complex analogues.
Protocol: General Synthesis of Ethyl 3-(1H-benzimidazol-1-yl)-2-methylpropanoate
This protocol provides a self-validating system for synthesizing a foundational analogue. The causality behind each step is explained to ensure reproducibility and understanding.
-
Objective: To synthesize a core analogue via N-alkylation of benzimidazole.
-
Rationale: This method is chosen for its high yield and straightforward execution. Using ethyl 2-(bromomethyl)acrylate allows for a Michael addition, a reliable method for forming the C-N bond at the N1 position of the imidazole ring.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a solution of benzimidazole (1.0 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) as a base. The base is crucial for deprotonating the N-H of the imidazole, creating a nucleophilic anion.
-
Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon) to ensure complete salt formation.
-
-
Alkylation:
-
Add ethyl 3-bromo-2-methylpropanoate (1.1 eq) dropwise to the suspension. The reaction is exothermic; slow addition prevents side reactions.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The elevated temperature is necessary to overcome the activation energy for the Sₙ2 reaction.
-
-
Work-up and Extraction:
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the benzimidazole starting material is consumed.
-
Cool the mixture to room temperature and pour it into ice-cold water. This step quenches the reaction and precipitates the product while dissolving inorganic salts.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL). Ethyl acetate is chosen for its ability to dissolve the product and its immiscibility with water.
-
Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Validation:
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Self-Validation: Confirm the structure of the purified product using spectroscopic methods:
-
¹H NMR: To confirm the presence and connectivity of protons.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
-
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing lead compounds. For this class of molecules, SAR studies have primarily focused on antihistaminic activity, with Bilastine serving as a key reference.
-
Benzimidazole Ring Substitutions: Modifications at the C2 position are pivotal. In Bilastine, the piperidine ring connected at C2 is essential for potent H1 receptor antagonism. Other studies on benzimidazoles show that incorporating electron-withdrawing groups can sometimes enhance anti-inflammatory or antimicrobial activity, whereas bulky lipophilic groups can also be beneficial.[9]
-
Propanoic Acid Moiety: The carboxylic acid is a critical pharmacophore, likely forming an ionic interaction with a basic residue (e.g., lysine or arginine) in the receptor binding pocket. Esterification or amidation of this group generally leads to a significant loss of activity, confirming its importance. The α-methyl group provides steric hindrance that may protect against metabolic degradation and can orient the molecule optimally within the binding site.
-
Linker and Terminal Groups: For complex analogues like Bilastine, the ethyl-phenyl linker and the terminal ethoxyethyl group are crucial for achieving high affinity and selectivity. SAR studies on similar H1-antihistamines have shown that the presence of a flexible ether linkage and a terminal polar group can enhance binding and improve the pharmacokinetic profile.[10]
Caption: Key Structure-Activity Relationship (SAR) regions.
Pharmacological Profile and Mechanism of Action
Primary Mechanism: Histamine H1 Receptor Antagonism
The principal mechanism of action for therapeutically relevant molecules in this class, such as Bilastine, is selective antagonism of the histamine H1 receptor.[11][12] Upon release from mast cells during an allergic response, histamine binds to H1 receptors on various cells (e.g., vascular endothelium, smooth muscle, sensory nerves), triggering symptoms like vasodilation, increased vascular permeability, itching, and bronchoconstriction.[]
These compounds act as inverse agonists. Instead of merely blocking histamine, they bind to the H1 receptor and stabilize it in its inactive conformation.[14] This action prevents histamine-induced signaling and also reduces the basal activity of the receptor, providing more comprehensive control over the allergic cascade.[14] The high selectivity for the H1 receptor over other receptors (e.g., muscarinic, adrenergic) is a hallmark of second-generation antihistamines, leading to a significantly improved side-effect profile, particularly the absence of sedation.[12]
Caption: Mechanism of H1 Receptor Antagonism.
Pharmacokinetic Profile: The Case of Bilastine
The pharmacokinetic (PK) properties of Bilastine underscore the advantages conferred by this chemical scaffold.
Table 2: Key Pharmacokinetic Parameters of Bilastine [11]
| Parameter | Value | Significance |
| Tₘₐₓ | ~1.13 hours | Rapid absorption, leading to a fast onset of action. |
| Bioavailability | ~61% | Good oral absorption. |
| Protein Binding | 84-90% | Moderate to high binding, influencing distribution. |
| Metabolism | Minimal | Does not interact with the cytochrome P450 system; low potential for drug-drug interactions. |
| Half-life (t₁/₂) | ~14.5 hours | Supports convenient once-daily dosing. |
| Excretion | Primarily unchanged in feces and urine | Reduces the risk of metabolite-related toxicity. |
Emerging Pharmacological Activities
Beyond antihistaminic effects, the benzimidazole core is a versatile pharmacophore. Derivatives have shown promise in other therapeutic areas, including:
-
Anti-inflammatory: Some benzimidazole derivatives exhibit potent anti-inflammatory activity, potentially through the inhibition of targets like cyclooxygenase (COX) or other inflammatory mediators.[9][15]
-
Anticancer: Certain analogues act as inhibitors of crucial cancer-related enzymes like PARP or tyrosine kinases.[4][5]
-
Antimicrobial: The scaffold has been extensively explored for developing antibacterial and antifungal agents.[1][16][17]
Key Experimental Protocols
In Vitro: Radioligand Binding Assay for H1 Receptor Affinity
-
Objective: To determine the binding affinity (Kᵢ) of a test compound for the histamine H1 receptor.
-
Methodology:
-
Source: Use cell membranes from CHO or HEK293 cells stably expressing the human H1 receptor.
-
Radioligand: Employ a known high-affinity H1 receptor radioligand, such as [³H]-pyrilamine.
-
Assay: Incubate the cell membranes with a fixed concentration of [³H]-pyrilamine and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
Analysis: Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) from the competition curve. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
-
-
Self-Validation: Run a known H1 antagonist (e.g., diphenhydramine or Bilastine) as a positive control to validate the assay performance.
In Vivo: Histamine-Induced Wheal and Flare Suppression in Guinea Pigs
-
Objective: To assess the in vivo H1-antihistaminic activity of a test compound.
-
Methodology:
-
Animals: Use Hartley strain guinea pigs.
-
Dosing: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at various doses. Administer vehicle to the control group.
-
Challenge: After a set pretreatment time (e.g., 1 hour), administer an intradermal injection of histamine into the shaved dorsal skin.
-
Measurement: Measure the diameter of the wheal (edema) and flare (erythema) at specified time points after the histamine challenge.
-
Analysis: Calculate the percentage inhibition of the wheal and flare response for each dose group compared to the vehicle control group. Determine the ED₅₀ value.
-
-
Trustworthiness: This model is a well-established and clinically relevant method for evaluating antihistamine efficacy. The dose-dependent inhibition provides a robust measure of potency.
Future Perspectives and Conclusion
The this compound scaffold represents a highly successful platform in modern drug discovery. The clinical and commercial success of Bilastine validates its potential and provides a strong foundation for further exploration.
Future opportunities include:
-
Developing "Dual-Action" Molecules: Designing analogues that combine H1 receptor antagonism with anti-inflammatory properties (e.g., mast cell stabilization or leukotriene inhibition) could offer superior efficacy in complex allergic diseases like asthma.
-
Exploring New Therapeutic Areas: Leveraging the inherent versatility of the benzimidazole core to systematically screen optimized libraries against other targets, such as kinases, polymerases, or microbial enzymes.
-
Improving Drug Delivery: Investigating novel formulations, such as topical or inhaled versions, to provide targeted delivery for conditions like atopic dermatitis or allergic rhinitis, thereby minimizing systemic exposure.
References
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- Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. (2022). PubMed Central.
- Synthesis and structure-activity relationships of a new series of benzimidazoles as H1-antihistaminic agents. (1997). PubMed.
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Topic: In Vitro Screening of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic Acid Bioactivity
An In-Depth Technical Guide
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] This guide presents a comprehensive, tiered strategy for the initial in vitro biological screening of a specific benzimidazole derivative, 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid (henceforth referred to as BMA). We move beyond a simple listing of procedures to explain the scientific rationale behind the experimental design, advocating for a logical workflow that begins with broad cytotoxicity assessment and progresses to targeted assays for specific bioactivities. This document provides detailed, field-proven protocols for key assays, guidelines for data interpretation, and visual aids to clarify complex workflows and pathways, establishing a self-validating framework for the preliminary characterization of this novel compound.
Introduction: The Rationale for Screening BMA
The compound this compound (BMA) is a synthetic organic molecule featuring a benzene ring fused to an imidazole ring.[5] This benzimidazole core is structurally analogous to naturally occurring nucleosides, allowing it to interact with a variety of biological targets.[1] The versatility of the benzimidazole scaffold has led to its incorporation into a multitude of FDA-approved drugs.
The objective of this guide is to outline a systematic and efficient in vitro screening cascade to identify and characterize the primary bioactivity of BMA. A tiered approach is the most resource-effective strategy in early-stage drug discovery.[6][7] It allows for rapid, cost-effective initial screens to identify general biological effects before committing to more complex and expensive mechanistic studies. Our proposed workflow prioritizes the assessment of cytotoxicity, followed by parallel screening for anticancer, antimicrobial, and anti-inflammatory activities—the most common therapeutic potentials associated with this chemical class.[2]
Pre-Screening Essentials: Compound Management
The integrity of any in vitro assay is fundamentally dependent on the quality and handling of the test compound. Before commencing any biological evaluation, the following steps are critical.
-
Purity Assessment: The purity of the BMA sample must be confirmed to be >95% using methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can confound results and lead to false positives.
-
Solubility Determination: BMA's solubility must be determined in various biocompatible solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Stock Solution Preparation: A high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO should be prepared, aliquoted into single-use vials, and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Working solutions are prepared by serially diluting the stock solution in the appropriate assay medium immediately before use.
A Tiered Strategy for Bioactivity Screening
A hierarchical screening approach ensures that resources are allocated efficiently, starting with broad, high-throughput assays and moving towards more specific, hypothesis-driven investigations.
Caption: A logical workflow for the in vitro screening of BMA.
Experimental Protocols & Methodologies
Tier 1 Protocol: General Cytotoxicity by MTT Assay
The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[9]
Protocol Steps:
-
Cell Seeding: Plate both a cancer cell line (e.g., MCF-7, human breast adenocarcinoma) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of BMA in the appropriate culture medium. Remove the old medium from the plates and add 100 µL of the BMA dilutions (e.g., ranging from 0.1 to 100 µM).
-
Controls: Include wells for:
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the experiment (e.g., 0.5%).
-
Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin (e.g., at 10 µM).
-
Untreated Control: Cells in medium only.
-
Blank: Medium only (no cells) for background subtraction.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well. Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis & Presentation: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of BMA concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
| BMA | MCF-7 (Cancer) | Experimental Value | IC₅₀ (Normal) / IC₅₀ (Cancer) |
| BMA | HEK293 (Normal) | Experimental Value | - |
| Doxorubicin | MCF-7 (Cancer) | Reference Value | - |
Tier 2 Protocol: Antimicrobial Screening by Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11][12]
Protocol Steps:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of BMA in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The concentration range should be broad (e.g., 256 µg/mL down to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[13]
-
Test Panel: Use a representative panel of microbes:
-
Gram-positive bacterium: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative bacterium: Escherichia coli (e.g., ATCC 25922)
-
Yeast: Candida albicans (e.g., ATCC 90028)
-
-
Inoculation: Add the prepared inoculum to each well containing the BMA dilutions.
-
Controls:
-
Growth Control: Inoculum in broth without any compound.
-
Sterility Control: Broth only.
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) serially diluted as a reference.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 30-35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of BMA at which no visible growth (turbidity) is observed. This can be assessed visually or by reading absorbance at 600 nm.
Data Analysis & Presentation: The results are reported as the MIC value in µg/mL for each tested microorganism.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| BMA | Experimental Value | Experimental Value | Experimental Value |
| Ciprofloxacin | Reference Value | Reference Value | N/A |
| Fluconazole | N/A | N/A | Reference Value |
Tier 2 Protocol: Anti-inflammatory Potential via COX/LOX Enzyme Inhibition
This protocol assesses BMA's ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are central to the inflammatory response by producing prostaglandins and leukotrienes, respectively, from arachidonic acid.[14][15]
Caption: Simplified arachidonic acid inflammatory cascade.
Methodology: Commercially available enzyme inhibitor screening kits (e.g., from Cayman Chemical or Abcam) provide a standardized and reliable method for this assay.[15][16][17] The general principle involves:
-
Enzyme & Substrate: Using a purified human recombinant COX-1, COX-2, or 5-LOX enzyme. Arachidonic acid is the substrate.
-
Incubation: The enzyme is incubated with BMA across a range of concentrations in an appropriate reaction buffer.
-
Reaction Initiation: The reaction is started by adding arachidonic acid.
-
Detection: The product formation (e.g., Prostaglandin F2α for COX, or leukotrienes for LOX) is measured, often via a colorimetric or fluorescent readout.
-
Controls:
-
100% Activity Control: Enzyme and substrate without any inhibitor.
-
Positive Controls: A selective COX-2 inhibitor (e.g., Celecoxib) and a 5-LOX inhibitor (e.g., Zileuton) are used as references.[16]
-
Data Analysis & Presentation: Calculate the percentage of enzyme inhibition for each BMA concentration relative to the 100% activity control. Plot the percent inhibition against the log of BMA concentration to determine the IC₅₀ value for each enzyme.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |
| BMA | Experimental Value | Experimental Value | Experimental Value |
| Celecoxib | Reference Value | Reference Value | N/A |
| Zileuton | N/A | N/A | Reference Value |
Conclusion and Future Directions
This guide provides a robust, logically structured framework for the initial in vitro screening of this compound. By following a tiered approach—starting with broad cytotoxicity and progressing to specific assays for anticancer, antimicrobial, and anti-inflammatory activities—researchers can efficiently and cost-effectively profile the compound's primary biological function. Positive "hits" from this screening cascade would warrant progression to Tier 3 mechanistic studies, such as cell cycle analysis, apoptosis assays, or specific molecular target identification, to further elucidate the compound's mechanism of action and validate its potential as a therapeutic lead.
References
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Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. (n.d.). MDPI. Retrieved from [Link]
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An In-Depth Technical Guide to the Spectroscopic Analysis of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid
This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid (Molecular Formula: C₁₁H₁₂N₂O₂, Molecular Weight: 204.22 g/mol )[1]. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational spectroscopic principles with field-proven insights to facilitate the structural elucidation and characterization of this and related benzimidazole-containing molecules. In the absence of published, experimentally-verified spectra for this specific compound, this guide will focus on a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in authoritative literature on analogous structures.
Introduction and Molecular Structure
This compound is a bifunctional molecule incorporating a benzimidazole heterocycle and a carboxylic acid moiety. The benzimidazole core is a prevalent scaffold in medicinal chemistry, known for its diverse biological activities[2]. The propanoic acid side chain introduces a chiral center and a site for potential salt formation or esterification. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting.
The workflow for a comprehensive spectroscopic analysis is a multi-faceted approach, where each technique provides a unique piece of the structural puzzle.
Caption: Workflow for Spectroscopic Characterization.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. By analyzing chemical shifts, coupling constants, and integration, we can deduce the connectivity of protons within the molecule. For this compound, we predict a spectrum with distinct regions for the aromatic, imidazole, and aliphatic protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a recommended choice due to its ability to dissolve both the carboxylic acid and the benzimidazole moiety, and to slow down the exchange of the carboxylic acid proton, making it more likely to be observed[3].
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse width.
-
Set a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Reference the spectrum to the residual solvent peak (DMSO-d₆ at 2.50 ppm).
Predicted ¹H NMR Spectrum (in DMSO-d₆)
Caption: Predicted ESI-MS Fragmentation Pathway.
Common fragment ions would include:
-
Loss of H₂O (18 Da) from [M+H]⁺: m/z 187.
-
Loss of CO₂ (44 Da) from [M-H]⁻: m/z 159.
-
Cleavage of the C-C bond alpha to the nitrogen: This could lead to the formation of the benzimidazole-CH₂⁺ fragment at m/z 131.
-
Loss of the entire propanoic acid side chain: This can result in a fragment corresponding to the benzimidazole ring itself.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the unambiguous structural characterization of this compound. This guide outlines the predicted spectroscopic data based on established principles and literature precedents for similar structures. By following the described protocols and comparing experimental results to these predictions, researchers can confidently verify the identity and purity of their synthesized material, ensuring the integrity of their subsequent scientific investigations.
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An In-Depth Technical Guide to the Solubility and Stability of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic Acid in Different Solvents
Introduction: The Critical Role of Physicochemical Characterization in Drug Development
3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid is a molecule of interest within the broader class of benzimidazole derivatives, a scaffold renowned for its diverse pharmacological activities, including anticancer, antiviral, and antihypertensive properties[1][2]. The journey of a promising molecule from discovery to a viable therapeutic agent is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability, as they directly influence bioavailability, formulation development, and ultimately, the safety and efficacy of the final drug product.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the solubility and stability of this compound. We will delve into the theoretical underpinnings of these properties, present detailed experimental protocols for their determination, and discuss the interpretation of the resulting data. Our focus will be on not just the "what" but the "why" behind each experimental choice, empowering you to make informed decisions in your own development programs.
I. Understanding the Molecular Structure: A Predictive Foundation
The chemical structure of this compound, with its benzimidazole ring, propanoic acid side chain, and a methyl group, offers initial clues to its solubility and stability behavior. The benzimidazole ring itself is a stable aromatic system, generally resistant to harsh conditions like concentrated acids and bases[2][3]. However, the presence of the nitrogen atoms and the acidic proton on the imidazole moiety can influence its ionization state and, consequently, its solubility in aqueous media. The propanoic acid group introduces a carboxylic acid function, which is ionizable and will significantly impact solubility at different pH values. The methyl group, being non-polar, will have a minor but notable effect on the overall lipophilicity of the molecule.
II. Solubility Determination: A Multi-faceted Approach
A comprehensive understanding of a compound's solubility across a range of solvents is paramount for everything from early-stage screening to final formulation. We will explore both thermodynamic and kinetic solubility, as each provides unique and valuable insights.
A. Theoretical Considerations: pH-Dependent Solubility
The presence of both a weakly basic benzimidazole ring (pKa of the conjugate acid is around 5.3) and an acidic carboxylic acid group means that this compound is an amphoteric molecule. Its solubility in aqueous solutions will be highly dependent on the pH. At low pH, the benzimidazole nitrogen will be protonated, leading to a cationic species, which should enhance solubility. Conversely, at high pH, the carboxylic acid will be deprotonated, forming an anionic carboxylate, which will also increase aqueous solubility. The isoelectric point (pI), where the net charge is zero, will likely correspond to the pH of minimum solubility.
B. Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
The shake-flask method remains the gold standard for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a given solvent.
Methodology:
-
Solvent Selection: A diverse panel of solvents should be chosen to represent a range of polarities and pharmaceutical relevance. A recommended starting set is presented in Table 1.
-
Sample Preparation: Add an excess of solid this compound to a known volume of each solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Agitate the vials at a constant temperature (typically 25 °C and 37 °C to simulate room and physiological temperatures) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-to-equilibrium study is recommended.
-
Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Presentation:
Table 1: Representative Solvents for Solubility Screening
| Solvent Class | Example Solvents | Rationale |
| Aqueous Buffers | pH 2.0 (0.01 M HCl), pH 4.5 (Acetate Buffer), pH 7.4 (Phosphate Buffer), pH 9.0 (Borate Buffer) | To assess pH-dependent solubility and relevance to physiological conditions. |
| Polar Protic | Water, Methanol, Ethanol | Common solvents in pharmaceutical processing and formulation. |
| Polar Aprotic | Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Powerful solvents often used for stock solutions and in synthesis.[4] |
| Non-Polar | Dichloromethane, Ethyl Acetate | To understand solubility in less polar environments, relevant for certain formulations and extraction processes. |
| Biorelevant Media | Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF) | To predict in vivo solubility and absorption. |
C. Experimental Workflow: Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
III. Stability Assessment: Ensuring Molecular Integrity
Stability testing is crucial to identify potential degradation pathways and to establish appropriate storage conditions and shelf-life for the drug substance and product. Forced degradation studies are an indispensable tool in this process.[5][6]
A. Potential Degradation Pathways
Based on the structure of this compound and the known behavior of benzimidazole derivatives, several degradation pathways should be investigated:
-
Hydrolysis: While the benzimidazole ring is generally stable, the propanoic acid side chain could be susceptible to certain hydrolytic conditions, although this is less likely for a simple alkyl chain.
-
Oxidation: The imidazole ring can be susceptible to oxidative cleavage.[7][8]
-
Photodegradation: Aromatic systems like benzimidazole can be sensitive to light, leading to the formation of various photoproducts.[7]
B. Experimental Protocol: Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its degradation.[5][9]
Methodology:
-
Stress Conditions: The compound should be subjected to a variety of stress conditions, as outlined in Table 2. Both the solid state and a solution of the compound (e.g., in a 1:1 mixture of acetonitrile and water) should be tested.
-
Sample Treatment: For each condition, a sample of the compound is treated for a defined period. The extent of degradation should be targeted at 5-20% to allow for the detection and identification of degradation products without overly complex chromatograms.
-
Analysis: At appropriate time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products.
-
Peak Purity and Mass Balance: Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the chromatographic peak of the parent compound is not co-eluting with any impurities. Mass balance should be calculated to account for all the material, ensuring that all major degradation products are detected.
Data Presentation:
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 8 hours at 60°C | To assess stability in acidic environments.[7] |
| Base Hydrolysis | 0.1 M NaOH | 8 hours at 60°C | To assess stability in alkaline environments.[7] |
| Oxidation | 3% H₂O₂ | 24 hours at room temp. | To investigate susceptibility to oxidative degradation.[7] |
| Thermal Degradation | 80°C (solid and solution) | 48 hours | To evaluate the effect of heat on stability.[7] |
| Photostability | ICH Q1B conditions (UV and visible light) | As per guidelines | To determine light sensitivity.[5] |
C. Experimental Workflow: Forced Degradation Study
Caption: Workflow for a Forced Degradation Study.
IV. Analytical Methodologies: The Key to Accurate Quantification
A robust and validated analytical method is the cornerstone of any solubility or stability study.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for these studies. A reversed-phase C18 column is a good starting point. The mobile phase will likely consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The method must be optimized to achieve good resolution between the parent compound and any potential impurities or degradants.
-
UV-Visible Spectroscopy: A UV-Vis spectrophotometer is essential for determining the optimal wavelength for detection in HPLC and can also be used for preliminary solubility assessments.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This powerful technique is invaluable for the identification and structural elucidation of degradation products observed during forced degradation studies.[7]
V. Conclusion: A Roadmap to Successful Characterization
The solubility and stability of this compound are critical parameters that will dictate its path forward in the drug development pipeline. A systematic and scientifically sound investigation, as outlined in this guide, will provide the necessary data to de-risk development, guide formulation efforts, and ensure the quality and safety of the final product. By understanding the "why" behind each experimental step, researchers can confidently navigate the challenges of physicochemical characterization and unlock the full therapeutic potential of this promising molecule.
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Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2023). Molecules. Retrieved January 17, 2026, from [Link]
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Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (2022). Frontiers in Pharmacology. Retrieved January 17, 2026, from [Link]
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The Ascendant Trajectory of Benzimidazole Propanoic Acid Derivatives in Modern Drug Discovery: A Technical Guide
For Immediate Release
[CITY, State, January 17, 2026] – In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure," a distinction earned through its recurring presence in a multitude of FDA-approved drugs.[1] This technical guide delves into a particularly promising subclass: benzimidazole propanoic acid derivatives. We will explore their synthesis, diverse biological activities, and the critical structure-activity relationships that position them as compelling candidates for the next generation of therapeutics, with a particular focus on their applications in oncology and inflammatory diseases.
The Benzimidazole Core: A Foundation of Versatility
The benzimidazole nucleus, a bicyclic system comprising fused benzene and imidazole rings, is an isostere of natural purine nucleotides. This structural mimicry allows it to readily interact with a wide array of biological macromolecules, underpinning its broad spectrum of pharmacological activities.[2][3] The addition of a propanoic acid moiety, either at the C2 or N1 position, introduces a key functional group that can significantly modulate the compound's physicochemical properties, such as solubility and lipophilicity, and provide an additional anchor point for target binding.
Synthetic Strategies: Building the Benzimidazole Propanoic Acid Scaffold
The construction of benzimidazole propanoic acid derivatives can be broadly categorized into two main approaches, depending on the point of attachment of the propanoic acid chain.
C2-Substituted Benzimidazole Propanoic Acid Derivatives
The most common route to C2-substituted derivatives is the Phillips-Ladenburg condensation. This involves the reaction of an o-phenylenediamine with a dicarboxylic acid derivative, such as succinic acid or its monoester.[1]
Experimental Protocol: Synthesis of 3-(1H-benzimidazol-2-yl)propanoic acid
This protocol outlines a standard procedure for the synthesis of a foundational C2-substituted benzimidazole propanoic acid.
-
Materials: o-phenylenediamine, succinic acid, 4N hydrochloric acid, ammonium hydroxide, methanol.
-
Procedure:
-
A mixture of o-phenylenediamine (1.0 equivalent) and succinic acid (1.1 equivalents) is refluxed in 4N hydrochloric acid for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with a concentrated ammonium hydroxide solution to precipitate the crude product.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product is then recrystallized from a suitable solvent, such as methanol or ethanol, to yield the purified 3-(1H-benzimidazol-2-yl)propanoic acid.[4]
-
N1-Substituted Benzimidazole Propanoic Acid Derivatives
The synthesis of N1-substituted derivatives typically begins with a pre-formed benzimidazole core, which is then alkylated at the N1 position.
Experimental Protocol: Synthesis of N-Aryl Benzimidazole Propanoic Acid Derivatives
This protocol provides a general method for the N-alkylation of a benzimidazole with a propanoic acid ester, followed by hydrolysis.
-
Materials: 2-substituted-1H-benzimidazole, ethyl 3-bromopropanoate, potassium carbonate, dimethylformamide (DMF), ethanol, sodium hydroxide.
-
Procedure:
-
To a solution of the 2-substituted-1H-benzimidazole (1.0 equivalent) in DMF, potassium carbonate (2.0 equivalents) is added, and the mixture is stirred at room temperature.
-
Ethyl 3-bromopropanoate (1.2 equivalents) is added dropwise, and the reaction mixture is heated to 60-80°C and stirred for several hours until TLC indicates the completion of the reaction.
-
The mixture is then poured into ice-water, and the precipitated product is filtered, washed with water, and dried.
-
The resulting ester is then hydrolyzed by refluxing with a solution of sodium hydroxide in aqueous ethanol.
-
After completion of the hydrolysis, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with a suitable acid (e.g., HCl) to precipitate the N1-substituted benzimidazole propanoic acid.
-
The final product is collected by filtration, washed with water, and recrystallized.
-
Caption: Synthetic routes to C2- and N1-substituted benzimidazole propanoic acids.
Biological Activities and Therapeutic Potential
Benzimidazole propanoic acid derivatives have demonstrated significant potential in two key therapeutic areas: oncology and inflammatory diseases.
Anticancer Activity
The anticancer properties of benzimidazole derivatives are multifaceted, with mechanisms including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[3][5] The propanoic acid moiety can enhance these activities and provide new avenues for targeted therapies.
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which these derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[2] Studies have shown that certain benzimidazole propanoic acid derivatives can trigger apoptosis by:
-
Modulating Bcl-2 Family Proteins: They can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax, leading to the activation of the intrinsic apoptotic pathway.[6]
-
Activating Caspases: The initiation of the apoptotic cascade often involves the activation of caspase enzymes, such as caspase-3 and caspase-7, which are responsible for the execution phase of apoptosis.[3]
-
Generating Reactive Oxygen Species (ROS): Some derivatives can induce oxidative stress within cancer cells, leading to the generation of ROS, which in turn can trigger the JNK signaling pathway and subsequent apoptosis.[7]
Table 1: Anticancer Activity of Selected Benzimidazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound A | Human Colon Cancer (HCT116) | 3.33 | ROS-JNK Mediated Apoptosis | [7] |
| Compound B | Human Breast Cancer (MCF-7) | 4.2 | Apoptosis Induction | [3] |
| Compound C | Human Lung Cancer (A549) | 5.4 | PARP-1 Cleavage | [3] |
| Compound D | Human Leukemia (K562) | 2.68 | Topoisomerase I Inhibition | [2] |
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Materials: Cancer cell lines (e.g., MCF-7, A549), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compounds, doxorubicin (positive control), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), dimethyl sulfoxide (DMSO).
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the benzimidazole propanoic acid derivatives and a positive control for 48-72 hours.
-
After the incubation period, the MTT reagent is added to each well and incubated for a further 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
The medium is then removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[8][9]
-
Caption: Key mechanisms of anticancer action for benzimidazole propanoic acid derivatives.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Benzimidazole derivatives, including those with a propanoic acid moiety, have shown promise as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10][11]
Mechanism of Action: COX Inhibition
COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. The propanoic acid group in some benzimidazole derivatives is a key structural feature that can mimic the carboxylic acid moiety of arachidonic acid, the natural substrate for COX enzymes, allowing for competitive inhibition.[12]
Structure-Activity Relationship (SAR) Insights
-
Position of the Propanoic Acid Group: The placement of the propanoic acid at the C2 position of the benzimidazole ring appears to be crucial for anti-inflammatory activity, likely due to its role in binding to the active site of COX enzymes.[13]
-
Substituents on the Benzene Ring: The nature and position of substituents on the benzimidazole's benzene ring can significantly influence activity. Electron-withdrawing groups have been shown to enhance COX-2 inhibitory activity in some cases.[14][15]
-
N1-Substitution: Substitution at the N1 position with bulky groups can also impact selectivity and potency.[16]
Table 2: Anti-inflammatory Activity of Selected Benzimidazole Derivatives
| Compound ID | Target | IC50 (µM) | In Vivo Model | Reference |
| Compound E | COX-2 | 0.045 | Carrageenan-induced paw edema | [17] |
| Compound F | COX-1 | <10 | - | [14] |
| Compound G | COX-2 | <1 | - | [14] |
| Compound H | 15-LOX | 1.67 | - | [17] |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a method for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
-
Materials: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), test compounds, celecoxib (selective COX-2 inhibitor control), indomethacin (non-selective COX inhibitor control), assay buffer, detection reagents (e.g., luminol for chemiluminescence-based assays).
-
Procedure:
-
The COX enzyme is pre-incubated with the test compound or control at various concentrations.
-
The reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandin H2 (PGH2), the initial product of the COX reaction, is measured using a suitable detection method (e.g., colorimetric, fluorometric, or chemiluminescent).
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[11][14]
-
Caption: Inhibition of the cyclooxygenase pathway by benzimidazole propanoic acid derivatives.
Future Directions and Conclusion
Benzimidazole propanoic acid derivatives represent a highly versatile and promising class of compounds in the ongoing quest for novel therapeutics. Their synthetic accessibility, coupled with their diverse and potent biological activities, makes them attractive candidates for further development. Future research should focus on:
-
Lead Optimization: Fine-tuning the structure of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these derivatives.
-
In Vivo Efficacy and Safety Profiling: Rigorous testing in animal models to establish preclinical proof-of-concept and assess potential toxicity.
References
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Biosciences Biotechnology Research Asia. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [Link]
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PubMed Central (PMC). (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Anti-inflammatory Screening of Various Benzimidazole Derivatives. [Link]
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National Institutes of Health (NIH). (n.d.). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). [Link]
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Natural Volatiles and Essential Oils. (2021). Potential Anticancer Agents From Benzimidazole Derivatives. [Link]
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MDPI. (n.d.). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. [Link]
-
PubMed. (2022). Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein. [Link]
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PubMed. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. [Link]
-
IJCRT.org. (n.d.). Synthesis Characterization And Screening Of Anti- Inflammatory Activity Of Benzimidazole Derivatives. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. [Link]
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PubMed Central (PMC). (2015). New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway. [Link]
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ACS Omega. (n.d.). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. [Link]
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PubMed Central (PMC). (n.d.). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. [Link]
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ResearchGate. (n.d.). Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids | Request PDF. [Link]
-
Semantic Scholar. (n.d.). Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein. [Link]
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PubMed Central (PMC). (n.d.). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. [Link]
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Plant Archives. (n.d.). IN SILICOANALYSIS OF SYNTHESISED BENZIMIDAZOLES AS COX INHIBITORS BY MOLECULAR DOCKING AND PHARMACOPHORE MODELING APPROACHES. [Link]
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PubMed Central (PMC). (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. [Link]
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MDPI. (2024). N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies. [Link]
- Google Patents. (n.d.).
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ACS Omega. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [Link]
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ResearchGate. (n.d.). Synthesized potent benzimidazole analog along with their SAR for anticancer activity. [Link]
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PubMed. (2017). Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship. [Link]
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National Institutes of Health (NIH). (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. [Link]
-
PubMed. (2020). Novel class of benzimidazole-thiazole hybrids: The privileged scaffolds of potent anti-inflammatory activity with dual inhibition of cyclooxygenase and 15-lipoxygenase enzymes. [Link]
-
National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Apoptotic Antiproliferative Action of New Benzimidazole/1,2,3-Triazole Hybrids as EGFR Inhibitors. [Link]
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National Institutes of Health (NIH). (n.d.). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. [Link]
-
IntechOpen. (n.d.). An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. [Link]
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Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. [Link]
-
PubMed. (n.d.). Anticancer activity of new compounds using benzimidazole as a scaffold. [Link]
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PubMed Central (PMC). (n.d.). Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenyl propanoyl]-2H-chromen-2-one Derivatives as Potential Biological agents. [Link]
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safety and toxicity profile of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid
An In-depth Technical Guide to the Safety and Toxicity Profile of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid (Bendimustine Impurity B)
Foreword
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is as critical as its efficacy. Undesired chemical entities, or impurities, that arise during synthesis or degradation can pose significant safety risks. This guide provides a comprehensive technical overview of the safety and toxicity assessment of this compound, a known process impurity and potential degradant of the chemotherapeutic agent Bendamustine, hereafter referred to as Bendimustine Impurity B.
This document is intended for researchers, toxicologists, and drug development professionals. It moves beyond a simple data sheet to elucidate the strategic, risk-based qualification process mandated by global regulatory bodies. We will explore the interplay between the toxicological profile of the parent drug, the regulatory thresholds for impurities, and the modern toolkit of predictive and experimental safety pharmacology.
The Regulatory Imperative: Contextualizing Impurity Safety
The evaluation of any pharmaceutical impurity is not conducted in a vacuum. It is governed by a stringent framework established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). These guidelines provide a global standard for ensuring patient safety.
The ICH Q3A/Q3B Framework for Non-Mutagenic Impurities
The foundational guidelines, ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products, establish a tiered system for impurity management.[1][2] This system is based on quantitative thresholds that trigger specific actions:
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. This is typically ≥0.05%.[3]
-
Identification Threshold: The level above which the structure of an impurity must be confirmed. This generally starts at 0.10% or a daily intake of 1.0 mg, depending on the maximum daily dose of the drug.[2]
-
Qualification Threshold: The level above which an impurity's biological safety must be established.[2] An impurity is considered "qualified" if its level has been adequately justified by toxicological data or if it was present at a comparable level in pivotal non-clinical or clinical studies.[2]
These thresholds are crucial as they dictate the level of scrutiny Bendimustine Impurity B would face, depending on its concentration in the final Bendamustine drug product.
The ICH M7 Guideline for Mutagenic Impurities
Of paramount concern is the potential for an impurity to be mutagenic, as this can imply a risk of carcinogenicity. The ICH M7 guideline specifically addresses these DNA-reactive impurities.[4] It mandates a systematic assessment, beginning with computational toxicology, to identify potential mutagens even at trace levels.[4][5] This is the mandatory first step in the safety assessment of any new impurity, including Bendimustine Impurity B.
Diagram 1: ICH Impurity Qualification Workflow
This diagram illustrates the decision-making process for qualifying a pharmaceutical impurity based on ICH guidelines.
Caption: Decision workflow for impurity safety assessment under ICH guidelines.
Toxicological Context: The Parent API - Bendamustine
Bendimustine is a bifunctional alkylating agent used in the treatment of certain cancers like chronic lymphocytic leukemia and non-Hodgkin's lymphoma.[6] Understanding its toxicity is critical, as impurities may share similar toxicological profiles or be assessed relative to the risks of the API itself.
The primary dose-limiting toxicities of Bendamustine are hematologic.[7]
Table 1: Summary of Common Adverse Events Associated with Bendamustine
| System Organ Class | Adverse Event | Incidence (All Grades) | Incidence (Severe - Grade 3/4) |
| Hematologic | Neutropenia (low white blood cells) | 27-86% | 23-61% |
| Thrombocytopenia (low platelets) | 23-88% | 12-25% | |
| Anemia (low red blood cells) | 19-94% | 2-13% | |
| Febrile Neutropenia | 6% | 6% | |
| General | Infusion Reactions & Hypersensitivity | Common | Rare (Severe Anaphylaxis) |
| Reproductive | Teratogenicity | Demonstrated in animals | N/A |
Data compiled from prescribing information. Incidence varies by indication and combination therapy.[7]
Given that Bendamustine is a potent, cytotoxic, and teratogenic compound, the risk-benefit analysis for its impurities is performed in the context of treating life-threatening diseases.
Hazard Identification of Bendimustine Impurity B
Direct experimental toxicology data for this compound is not extensively available in the public domain, a common scenario for process impurities.[6] However, initial hazard identification can be performed using globally harmonized system (GHS) classifications, often derived from computational models or data on structurally similar compounds.
According to the European Chemicals Agency (ECHA) and PubChem data, the compound has the following GHS hazard statements:[8]
-
H302: Harmful if swallowed (Acute toxicity, oral)
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
These classifications suggest that the impurity has a potential for local irritancy and acute oral toxicity.[8][9] While important, these hazards are secondary to the primary question of mutagenicity.
A Strategic Framework for Safety Qualification
A modern, tiered approach is used to qualify an impurity like Bendimustine Impurity B, prioritizing resources and avoiding unnecessary animal testing, in line with the 3Rs (Replacement, Reduction, Refinement) principle.
Step 1: In Silico Mutagenicity Assessment (ICH M7)
The first and most critical step is to assess the mutagenic potential of the impurity using computational methods.[5] The ICH M7 guideline requires the use of two complementary (Q)SAR (Quantitative Structure-Activity Relationship) methodologies:[10]
-
Expert Rule-Based: This method uses a set of rules derived from known chemistry and toxicology principles to identify structural alerts (substructures) associated with mutagenicity.
-
Statistical-Based: This method uses machine learning algorithms trained on large datasets of mutagenicity data to predict the probability of a compound being mutagenic based on its overall structural features.[11]
Experimental Protocol 1: In Silico (Q)SAR Mutagenicity Prediction
-
Input: Obtain the 2D structure of this compound in a suitable format (e.g., SMILES or MOL file).
-
Model Selection:
-
Select a validated expert rule-based platform (e.g., Derek Nexus, Toxtree).
-
Select a validated statistical-based platform (e.g., Leadscope, CASE Ultra).
-
-
Execution:
-
Process the chemical structure through the expert rule-based system. Analyze any identified structural alerts and the reasoning provided by the expert system.
-
Process the chemical structure through the statistical-based system. Evaluate the prediction outcome (positive/negative) and the associated confidence level.
-
-
Analysis & Interpretation:
-
Negative in Both: If both models predict the compound to be non-mutagenic, it can be treated as such for risk assessment purposes.
-
Equivocal/Out of Domain: If the models cannot make a reliable prediction (e.g., the structure is novel), experimental testing is warranted.
-
-
Reporting: Document the software versions, models used, prediction outcomes, and expert review in a comprehensive report suitable for regulatory submission.
Step 2: Qualification of Non-Mutagenic Impurities
If the in silico assessment concludes that Bendimustine Impurity B is not mutagenic, the qualification process proceeds under the ICH Q3A/Q3B framework. The goal is to demonstrate the absence of other significant toxicities at the observed concentration in the drug product.
Several arguments can be used for qualification:
-
Below Threshold: If the impurity is present at a level below the ICH qualification threshold (e.g., <0.15% or <1.0 mg/day total intake for a high-dose drug), no further toxicological data is generally needed.[3]
-
Metabolite Justification: If Bendimustine Impurity B can be shown to be a metabolite of Bendimustine in humans or relevant animal toxicology species, it is considered qualified by the existing safety data for the parent drug.[5]
-
Structural Analogy: The impurity lacks the key structural feature of Bendimustine responsible for its primary mechanism of action: the nitrogen mustard alkylating group. This structural difference is a strong argument that the impurity would not share the potent cytotoxic and genotoxic properties of the parent drug.
-
Threshold of Toxicological Concern (TTC): For non-mutagenic impurities with limited data, the TTC concept can be applied. This principle establishes a human exposure threshold below which there is a very low probability of an adverse health effect.
Step 3: Experimental Testing (If Required)
If the in silico models for mutagenicity are positive and cannot be dismissed by expert review, experimental confirmation is required.
Bacterial Reverse Mutation (Ames) Test: This is the standard follow-up in vitro test for assessing mutagenic potential.[10]
Experimental Protocol 2: High-Level Bacterial Reverse Mutation (Ames) Assay
-
Objective: To detect gene mutations (point mutations) induced by the test article.
-
Test System: Multiple strains of Salmonella typhimurium and Escherichia coli, each designed to detect different types of mutations.
-
Methodology:
-
Plate Incorporation Method: The bacterial strains, the test article (at various concentrations), and, for certain conditions, a metabolic activation system (S9 mix from rat liver) are combined in molten top agar and poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated for 48-72 hours.
-
-
Endpoint: Only bacteria that undergo a reverse mutation can synthesize the required amino acid (histidine for Salmonella, tryptophan for E. coli) and form visible colonies.
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.
-
Validation: The assay includes negative (solvent) and known positive controls to ensure the validity of the experiment.
A positive Ames test would classify Bendimustine Impurity B as a mutagenic impurity, requiring its level to be controlled to a very low level of acceptable intake (typically 1.5 µ g/day ). A negative Ames test would allow it to be treated as a non-mutagenic impurity under ICH Q3A/Q3B.
Conclusion
The safety and toxicity assessment of this compound (Bendimustine Impurity B) is a case study in modern pharmaceutical risk management. The process is not defined by a rigid set of required animal studies but by an intelligent, tiered, and evidence-based framework established by ICH guidelines.
The strategy hinges on a "mutagenicity first" approach, leveraging powerful in silico predictive models to screen for DNA-reactivity. For Bendimustine Impurity B, a negative in silico result is anticipated due to the absence of the reactive nitrogen mustard moiety present in the parent drug. If confirmed to be non-mutagenic, its qualification would proceed based on its concentration relative to established ICH thresholds, with strong arguments for its reduced toxicity compared to Bendimustine. This risk-based approach ensures patient safety while adhering to principles of efficient and ethical drug development.
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- PozeSCAF. (n.d.). In Silico Mutagenicity and Toxicology Predictions.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- Valerio, L. G., Jr. (2012). Characterization and validation of an in silico toxicology model to predict the mutagenic potential of drug impurities. Toxicology and Applied Pharmacology, 260(3), 209-221.
- ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- YouTube. (2025, June 28). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products.
- SynThink Research Chemicals. (n.d.). Bendamustine EP Impurities and Related Compounds.
- PubChem. (n.d.). 3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid.
- PubChem. (n.d.). 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride.
- PozeSCAF. (n.d.). In Silico Toxicity Prediction.
- ResearchGate. (2025, August 10). In silico prediction of drug toxicity.
- Bibra toxicology advice & consulting. (n.d.). Evaluating Pharmaceutical Impurities.
- BC Cancer. (2017, January 1). DRUG NAME: Bendamustine.
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Methodological & Application
Topic: Analytical Methods for the Quantification of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid
An Application Note for Drug Development Professionals
Abstract
This document provides comprehensive, validated analytical protocols for the accurate quantification of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid, a heterocyclic compound of interest in pharmaceutical research and development. Benzimidazole derivatives are a cornerstone in medicinal chemistry, known for a wide spectrum of biological activities.[1][2] As such, robust and reliable quantification methods are paramount for pharmacokinetic, toxicokinetic, formulation, and quality control studies. We present two primary methodologies: a widely applicable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, suitable for complex biological matrices. The causality behind experimental choices is detailed, and all protocols are designed as self-validating systems compliant with international regulatory standards.[3][4]
Introduction: The Analytical Imperative
This compound (BM2MPA) belongs to the benzimidazole class of compounds, which are structurally analogous to naturally occurring purine nucleotides, allowing them to interact with various biological macromolecules.[2] This structural motif is found in numerous FDA-approved drugs, highlighting its therapeutic potential.[5] Accurate determination of BM2MPA in various matrices—from active pharmaceutical ingredients (APIs) to complex biological fluids—is critical for advancing a drug candidate from discovery to clinical application.
The choice of analytical method is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. For bulk substance analysis and formulation assays, a robust HPLC-UV method often provides the necessary performance. However, for determining low concentrations in biological matrices such as plasma or serum, the superior sensitivity and specificity of LC-MS/MS are indispensable.[6][7] This guide provides detailed protocols for both approaches.
Compound Details:
-
Compound Name: this compound
-
Molecular Formula: C₁₁H₁₂N₂O₂[8]
-
Molecular Weight: 204.23 g/mol
-
Structure:
Method 1: Quantification by HPLC-UV
This method is ideal for the analysis of BM2MPA in bulk powder, formulated products, and for monitoring reaction kinetics where concentrations are relatively high. The principle relies on chromatographic separation on a reversed-phase column followed by detection using UV absorbance, a common characteristic of the benzimidazole chromophore.[3]
Principle of HPLC-UV Analysis
Reversed-phase HPLC separates compounds based on their hydrophobicity. A polar mobile phase is used with a non-polar stationary phase (e.g., C18). BM2MPA, being a moderately polar molecule, will be retained on the column and then eluted by a specific mixture of organic solvent and aqueous buffer. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve constructed from standards of known concentrations.
Materials and Instrumentation
-
Instrument: HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or ultrapure.
-
Formic Acid (FA), LC-MS grade.
-
BM2MPA Reference Standard.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Step-by-Step Protocol
Step 1: Preparation of Standard Solutions
-
Primary Stock (1 mg/mL): Accurately weigh 10 mg of BM2MPA reference standard and dissolve in 10 mL of methanol or ACN in a volumetric flask.
-
Working Stock (100 µg/mL): Dilute 1 mL of the Primary Stock to 10 mL with Mobile Phase A.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the Working Stock with Mobile Phase A. This range should be adjusted to bracket the expected sample concentrations.
Step 2: Sample Preparation (Example: Tablet Formulation)
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of BM2MPA into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol, sonicate for 15 minutes, and then dilute to volume.
-
Centrifuge a portion of this solution at 4000 rpm for 10 minutes.
-
Dilute the supernatant 10-fold with Mobile Phase A to bring the concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Step 3: Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 282 nm (Note: This should be confirmed by scanning a standard solution from 200-400 nm to find the absorbance maximum).
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 10.0 20 80 12.0 20 80 12.1 95 5 | 15.0 | 95 | 5 |
Step 4: Data Analysis
-
Inject the calibration standards to establish a calibration curve by plotting peak area against concentration.
-
Perform a linear regression on the curve. The correlation coefficient (r²) should be ≥ 0.999.[9]
-
Inject the prepared samples.
-
Calculate the concentration of BM2MPA in the samples using the regression equation from the calibration curve.
HPLC-UV Workflow Diagram
Caption: Workflow for quantification of BM2MPA by HPLC-UV.
Method 2: Quantification by LC-MS/MS
This method offers high sensitivity and selectivity, making it the gold standard for quantifying BM2MPA in complex biological matrices like plasma, serum, or tissue homogenates.[10] The protocol is designed for pharmacokinetic studies where low ng/mL detection limits are often required.
Principle of LC-MS/MS Analysis
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI), and the mass spectrometer isolates the protonated molecule (precursor ion). This ion is then fragmented in a collision cell, and a specific fragment (product ion) is monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity by filtering out matrix interferences, which is critical for bioanalysis.[11]
Materials and Instrumentation
-
Instrument: LC-MS/MS system (e.g., Agilent, Sciex, Thermo, Waters) with an ESI source.
-
Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm particle size (or equivalent).
-
Reagents:
-
Acetonitrile and Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Formic Acid (LC-MS grade).
-
BM2MPA Reference Standard.
-
Internal Standard (IS): A stable isotope-labeled (SIL) BM2MPA is ideal. If unavailable, a structurally similar compound like omeprazole or another benzimidazole derivative can be used.
-
Step-by-Step Protocol
Step 1: Mass Spectrometer Optimization
-
Infuse a solution of BM2MPA (~1 µg/mL in 50:50 ACN:Water with 0.1% FA) directly into the mass spectrometer.
-
Optimize source parameters (e.g., spray voltage, gas flows, temperature) in positive ESI mode.
-
Identify the precursor ion, which will be the protonated molecule [M+H]⁺ at m/z 205.2.
-
Perform a product ion scan to identify stable, high-intensity fragment ions. A plausible fragmentation is the loss of the propanoic acid moiety.
-
Select the most intense and stable precursor-to-product ion transition for SRM. Repeat for the Internal Standard.
Hypothetical SRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| BM2MPA | 205.2 | 131.1 | Optimize |
| IS (e.g., Omeprazole) | 346.1 | 197.9 | Optimize |
Step 2: Preparation of Standards and Quality Controls (in Plasma)
-
Prepare stock solutions as in the HPLC-UV method.
-
Calibration Standards: Spike blank plasma with the BM2MPA working stock to create standards over the desired range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL).
Step 3: Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing the Internal Standard (e.g., at 100 ng/mL).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean vial or 96-well plate for injection.
Step 4: Chromatographic and MS Conditions
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 0.5 95 5 2.5 10 90 3.5 10 90 3.6 95 5 | 5.0 | 95 | 5 |
-
MS Detection: ESI Positive, monitoring the predetermined SRM transitions for BM2MPA and the IS.
Step 5: Data Analysis
-
Integrate the chromatographic peaks for the BM2MPA and IS SRM transitions.
-
Calculate the Peak Area Ratio (BM2MPA Area / IS Area).
-
Generate a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the standards. Use a weighted (1/x²) linear regression.
-
Quantify BM2MPA in samples and QCs using the regression equation.
LC-MS/MS Bioanalysis Workflow Diagram
Caption: Bioanalytical workflow for BM2MPA using protein precipitation and LC-MS/MS.
Method Validation Summary
Both methods must be validated according to regulatory guidelines (e.g., FDA, ICH) to ensure they are fit for purpose.[3][11] The table below summarizes key validation parameters and typical acceptance criteria.
| Parameter | HPLC-UV (Assay/Purity) | LC-MS/MS (Bioanalysis) | Acceptance Criteria |
| Linearity | 0.1 - 50 µg/mL | 1 - 1000 ng/mL | r² ≥ 0.995; standards within ±15% of nominal |
| Accuracy | 98.0 - 102.0% | 85.0 - 115.0% (80-120% at LLOQ) | Mean value should be within 15% of nominal |
| Precision (RSD) | ≤ 2.0% | ≤ 15.0% (≤ 20.0% at LLOQ) | Relative Standard Deviation (RSD) |
| Limit of Quant. (LOQ) | ~0.1 µg/mL | ~1 ng/mL | S/N ≥ 10; accuracy and precision criteria met |
| Selectivity | No interfering peaks at analyte RT | No interfering peaks in blank matrix | Peak response in blank <20% of LLOQ |
| Recovery | N/A | Consistent and reproducible | Typically >70%, but consistency is key |
| Matrix Effect | N/A | IS-normalized factor between 0.85-1.15 | Assesses ion suppression/enhancement |
| Stability | Bench-top, Freeze-thaw | Bench-top, Freeze-thaw, Long-term | Analyte concentration within ±15% of initial |
Conclusion
The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method serves as a workhorse for routine analysis of high-concentration samples, while the LC-MS/MS method provides the high sensitivity and selectivity required for challenging bioanalytical applications such as pharmacokinetics. Proper validation of these methods is essential to ensure data integrity and regulatory compliance throughout the drug development lifecycle.
References
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Campbell, D. J. (2003). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B, 788(2), 175-201. [Link]
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Mikiciuk-Olasik, E., et al. (2010). Application of HPLC method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica, 67(4), 379-384. [Link]
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Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. [Link]
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Kim, J., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods, 11(11), 1599. [Link]
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ResearchGate. (2022). (PDF) Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. [Link]
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International Journal of Pharmaceutical Sciences and Medicine. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. [Link]
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Mhlanga, N., et al. (2017). Development and validation of a single HPLC method for the determination of thirteen pharmaceuticals. Journal of Analytical & Pharmaceutical Research, 5(4). [Link]
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Abdel-Ghany, M. F., et al. (2023). Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. Scientific Reports, 13(1), 21191. [Link]
-
Szafarz, M., et al. (2011). LC–MS–MS Method for the Analysis of New Non-Imidazole Histamine H3 Receptor Antagonist 1-[3-(4-tert-Butylphenoxy)propyl]piperidine in Rat Serum—Application to Pharmacokinetic Studies. Chromatographia, 73(9-10), 913-919. [Link]
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Kumar, A., et al. (2021). An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. Journal of Heterocyclic Chemistry, 58(1), 1-13. [Link]
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PubChem. (2024). 3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid. National Center for Biotechnology Information. [Link]
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Shukla, P. (2012). Synthesis and Biological Screening of Benzimidazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(3), 922-927. [Link]
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Ellethy, R., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 9374904. [Link]
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Al-Ostoot, F. H., et al. (2021). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1230, 129883. [Link]
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Li, Y., et al. (2024). A comprehensive LC–MS based study of factors influencing biotinylation of critical reagents. Journal of Pharmaceutical and Biomedical Analysis, 248, 116246. [Link]
-
Wang, Y., et al. (2021). Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats. AAPS Open, 7(1), 5. [Link]
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ResearchGate. (2023). Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS). [Link]
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Szafarz, M., et al. (2011). LC–MS–MS Method for the Analysis of New Non-Imidazole Histamine H3 Receptor Antagonist 1-[3-(4-tert-Butylphenoxy)propyl]piperidine in Rat Serum—Application to Pharmacokinetic Studies. Chromatographia, 73, 913-919. [Link]
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Al-Salami, H., et al. (2022). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Molecules, 27(13), 4236. [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry (LC-MS/MS) Methods for the Quantitative Analysis of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid
Introduction and Analytical Rationale
3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid is a benzimidazole derivative. The benzimidazole moiety is a critical pharmacophore found in numerous pharmaceuticals, conferring a range of biological activities. Accurate and reliable quantification of such compounds is fundamental throughout the drug development lifecycle, from early pharmacokinetic studies to final product quality control.
The selection of an analytical technique is dictated by the intended application and the complexity of the sample matrix.
-
HPLC with UV detection is a workhorse in pharmaceutical analysis. It offers excellent precision and reliability for quantifying analytes in relatively clean samples. The benzimidazole ring system contains a strong chromophore, making it ideally suited for UV detection.
-
LC-MS/MS provides unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis. By monitoring a specific precursor-to-product ion transition, it can accurately measure picogram-to-nanogram levels of an analyte even in the presence of complex biological interferences.[1]
Physicochemical Properties of the Analyte
Understanding the analyte's properties is the cornerstone of successful method development.
| Property | Value | Source | Implication for Analysis |
| Molecular Formula | C₁₁H₁₂N₂O₂ | PubChem CID: 2911125[2] | --- |
| Molecular Weight | 204.22 g/mol | PubChem CID: 2911125[2] | Guides mass spectrometry tuning. |
| XLogP3-AA | 1.4 | PubChem CID: 2911125[2] | Indicates moderate polarity; retention on standard C18 columns may be challenging but achievable.[3] |
| Functional Groups | Benzimidazole, Carboxylic Acid | --- | Benzimidazole provides a UV chromophore and a basic site for positive ionization. The carboxylic acid provides an acidic site for negative ionization. |
| Hydrogen Bond Donors | 1 | PubChem CID: 2911125[2] | Influences solubility and interaction with polar stationary phases. |
| Hydrogen Bond Acceptors | 3 | PubChem CID: 2911125[2] | Influences solubility and interaction with polar mobile phases. |
Part I: HPLC-UV Method for Purity and Assay
This method is designed for the quantification of this compound in bulk material or simple pharmaceutical formulations where high sensitivity is not the primary requirement.
Causality of Methodological Choices
-
Stationary Phase: A C8 column is selected as a starting point. While C18 is more common, the moderate polarity of the analyte (XLogP3-AA = 1.4) suggests that a C8 phase will provide adequate retention without necessitating a high percentage of aqueous mobile phase, which can lead to poor peak shape. Several studies on benzimidazole derivatives have demonstrated successful separation on C8 columns.[4][5][6]
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous phase is chosen. Acetonitrile typically provides better peak shapes and lower backpressure than methanol. The aqueous phase is buffered to a pH of 4.5. This is a critical choice; the analyte has a carboxylic acid group, and maintaining a pH well above its pKa (typically ~2-4) would deprotonate it, while keeping it below the pKa of the benzimidazole nitrogen (~5-6) ensures a consistent charge state, leading to symmetric, reproducible peaks.
-
Detection Wavelength: The benzimidazole ring system is expected to have a strong UV absorbance maximum (λmax) between 250-290 nm. A UV scan of a standard solution should be performed to identify the λmax for maximum sensitivity. For this protocol, a wavelength of 280 nm is proposed, subject to experimental verification.
Detailed Protocol: HPLC-UV Analysis
2.2.1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
Methanol (HPLC grade)
2.2.2. Solutions Preparation
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 4.5 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with diluent.
2.2.3. Instrumental Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with DAD/VWD |
| Column | Zorbax Eclipse Plus C8 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase | Isocratic: 60% Mobile Phase A, 40% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
2.2.4. System Suitability Test (SST) Before sample analysis, inject the 25 µg/mL working standard solution six times. The system is deemed ready if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD for Peak Area and Retention Time: ≤ 2.0%
Method Validation (ICH Q2(R2) Framework)
Validation demonstrates that the analytical procedure is suitable for its intended purpose.[7]
Caption: Workflow for HPLC-UV method validation based on ICH Q2(R2) guidelines.
Summary of Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Inject diluent, placebo, and stressed samples (acid, base, peroxide, heat, light). | Peak is free from interference at the retention time of the analyte. Peak purity index > 0.995. |
| Linearity | Analyze 5 concentrations (e.g., 5-100 µg/mL) in triplicate. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | 80-120% of the test concentration. |
| Accuracy | Spike placebo with analyte at 3 levels (80%, 100%, 120%) in triplicate. | Mean recovery of 98.0% - 102.0%. |
| Precision | Repeatability: 6 injections at 100% concentration. Intermediate: Repeatability test by a different analyst on a different day. | %RSD ≤ 2.0%. |
| LOQ | Signal-to-Noise ratio of 10:1 or standard deviation of the response. | %RSD ≤ 10.0%. |
| Robustness | Vary parameters (flow rate ±10%, mobile phase composition ±2%, column temp ±5°C). | System suitability criteria are met; peak area %RSD ≤ 2.0%. |
Part II: LC-MS/MS Method for Bioanalysis
This method is optimized for the selective and sensitive quantification of this compound in a complex biological matrix like human plasma, essential for pharmacokinetic studies.
Causality of Methodological Choices
-
Ionization: Electrospray Ionization (ESI) is chosen as it is highly effective for polar molecules.[1] The method will be developed in positive ion mode, targeting the protonation of one of the benzimidazole nitrogen atoms, which is typically a very stable and efficient process.
-
Tuning and MRM: The instrument is tuned by direct infusion of the analyte. The most abundant precursor ion, corresponding to the protonated molecule [M+H]⁺, is selected. This ion is then fragmented via collision-induced dissociation (CID), and the most stable and intense product ions are identified to create a Multiple Reaction Monitoring (MRM) transition. This process ensures exceptional selectivity.
-
Sample Preparation: For bioanalysis, removing proteins and phospholipids is crucial to reduce matrix effects and ensure method robustness.[8][9] Protein precipitation (PPT) with acetonitrile is selected for its simplicity and speed. While it may be less clean than LLE or SPE, it is an excellent starting point and often sufficient for many applications.[10]
-
Internal Standard (IS): The use of an internal standard is mandatory to correct for variability in sample preparation and instrument response. A stable isotope-labeled (SIL) version of the analyte is ideal. If unavailable, a close structural analog that does not interfere with the analyte and has similar extraction and ionization behavior should be used.
Caption: Decision tree for selecting a sample preparation technique for bioanalysis.
Detailed Protocol: LC-MS/MS Bioanalysis
3.2.1. Reagents and Materials
-
Analyte reference standard and internal standard (IS)
-
Control human plasma (K₂EDTA)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
3.2.2. Solutions Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and IS in methanol.
-
Calibration (CAL) and Quality Control (QC) Samples: Prepare spiking solutions by diluting the analyte stock solution. Spike these into control human plasma to prepare a calibration curve (e.g., 0.5-500 ng/mL) and QC samples at low, medium, and high concentrations (e.g., 1.5, 75, 400 ng/mL).
3.2.3. Sample Extraction Protocol (Protein Precipitation)
-
Pipette 50 µL of plasma sample (blank, CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of precipitating solution (Acetonitrile containing the IS at a fixed concentration, e.g., 50 ng/mL).
-
Vortex for 1 minute to mix and precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer 100 µL of the clear supernatant to an HPLC vial.
-
Inject into the LC-MS/MS system.
3.2.4. Instrumental Conditions
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| MS System | Sciex QTRAP 6500+ or equivalent |
| Column | Kinetex C18 (2.1 x 50 mm, 2.6 µm) or equivalent |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Flow Rate | 0.5 mL/min |
| LC Gradient | Start at 5% B, ramp to 95% B over 2.5 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min. (Total run time: 5 min) |
| Ionization Source | ESI, Positive Ion Mode |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | Analyte: 205.1 → 131.1 (Quantifier), 205.1 → 159.1 (Qualifier) IS: (To be determined based on IS used) |
Note: MRM transitions are hypothetical and must be optimized experimentally.
Method Validation (FDA/ICH M10 Framework)
Bioanalytical method validation (BMV) ensures the production of reliable data for regulatory submissions.[11][12][13]
Summary of Bioanalytical Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Selectivity | Analyze 6 different lots of blank plasma. | No significant interference at the retention time of the analyte (<20% of LLOQ) and IS (<5% of IS response). |
| Matrix Effect | Compare analyte response in post-extraction spiked samples vs. neat solutions in 6 lots of plasma. | IS-normalized matrix factor %CV ≤ 15%. |
| Calibration Curve | Analyze a blank, zero, and 8 non-zero standards over 3 runs. | ≥75% of standards must be within ±15% of nominal (±20% at LLOQ). r² ≥ 0.99. |
| Accuracy & Precision | Analyze 5 replicates of QCs (LLOQ, Low, Mid, High) in 3 separate runs. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: %CV ≤ 15% (≤20% at LLOQ). |
| Recovery | Compare analyte response in pre-extraction spiked samples vs. post-extraction spiked samples. | Should be consistent and reproducible. |
| Stability | Evaluate analyte stability in plasma under various conditions (freeze-thaw, bench-top, long-term storage) and in processed samples (post-preparative). | Mean concentration of stability QCs must be within ±15% of nominal. |
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable frameworks for the quantitative analysis of this compound. The HPLC method is well-suited for routine quality control and assay of bulk substance, while the LC-MS/MS method offers the high sensitivity and selectivity required for demanding bioanalytical applications like pharmacokinetic studies. Both methods are grounded in established scientific principles and align with international validation standards, ensuring data integrity and regulatory compliance.
References
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Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. [Link][4]
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Aschraf, M., et al. (2011). Sample preparation techniques for the untargeted LC-MS-based discovery of peptides in complex biological matrices. Journal of Biomedicine and Biotechnology, 2011, 245291. [Link]
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Kulik, A., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. ACTA POLONIAE PHARMACEUTICA-DRUG RESEARCH, Vol 68 No 6 pp. 823-829. [Link][5]
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ResolveMass Laboratories Inc. (2024). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][11]
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Gajewska, M., et al. (2011). APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. Acta Chimica Slovenica. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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Kulik, A., et al. (2011). ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Semantic Scholar. [Link][6]
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Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. [Link][14]
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Li, W., et al. (Eds.). (2019). Sample Preparation in LC-MS Bioanalysis. Wiley-VCH. [Link]
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Agilent Technologies. Bioanalytical Sample Preparation. [Link][8]
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Klink, F. (2022). New Sample Preparation Approaches to Biological Matrices for LC–MS. LCGC International. [Link]
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Kwan, W. P. & Liu, H. BA Method Development: Polar Compounds. BioPharma Services. [Link][3]
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Patel, K., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. [Link][15]
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Grant, R. P. & DeBord, D. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree. [Link]
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Agilent Technologies. Sample Preparation Techniques for Biological Matrices. [Link][9]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][16]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link][12]
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U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link][17]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2911125, 3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid. [Link][2]
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Cao, L., et al. (2022). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Bioanalysis, 14(10), 693-705. [Link][10]
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Zhang, H., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 1-8. [Link][1]
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Bell, D. S. (2022). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC International. [Link]
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AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link][18]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][7]
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Hussain, S., et al. (2007). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]
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Title: Development of a Cell-Based Bioassay to Quantify the Anti-inflammatory Activity of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid via Inhibition of Cytokine Release
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, field-proven guide for developing and validating a robust cell-based bioassay to determine the biological activity of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid. The benzimidazole scaffold is a privileged structure in medicinal chemistry, frequently associated with a wide range of pharmacological effects, including potent anti-inflammatory properties.[1][2] This protocol is therefore built upon the hypothesis that the target compound may exert anti-inflammatory effects by modulating cellular signaling pathways that lead to the production of pro-inflammatory cytokines. We present a complete workflow, from initial compound handling and cytotoxicity assessment to a primary functional assay measuring the inhibition of Tumor Necrosis Factor-alpha (TNF-α) in a lipopolysaccharide (LPS)-stimulated monocytic cell line. The methodologies are designed to be self-validating, ensuring that the observed effects are due to specific bioactivity rather than cellular toxicity. This guide explains not only the "how" but also the critical "why" behind each step, empowering researchers to generate reliable and reproducible data for drug discovery and mechanism-of-action studies.
Scientific Rationale and Assay Principle
The development of any new therapeutic requires a quantitative understanding of its biological effects. Cell-based assays provide a more physiologically relevant system than simple biochemical assays, preserving the complex intracellular signaling networks that govern a drug's mechanism of action (MOA).[3][4]
The core structure of the test compound, benzimidazole, is known to interact with various biological targets, with many derivatives showing potent anti-inflammatory activity.[2][5] A primary mechanism of inflammation involves the overproduction of pro-inflammatory cytokines by immune cells in response to a pathological stimulus.[6] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a powerful activator of the innate immune response. It binds to Toll-like receptor 4 (TLR4) on the surface of immune cells like monocytes and macrophages. This binding event triggers a downstream signaling cascade involving adaptor proteins (e.g., MyD88), leading to the activation of key transcription factors such as NF-κB and the p38 MAP kinase pathway.[7] These transcription factors then drive the expression and secretion of potent pro-inflammatory cytokines, including TNF-α and Interleukin-1 beta (IL-1β).[7]
This bioassay leverages this well-characterized pathway to screen for the inhibitory potential of this compound. We will use the human monocytic cell line, THP-1, differentiated into a macrophage-like state, as our model system. By stimulating these cells with LPS in the presence and absence of the test compound, we can quantify its ability to suppress TNF-α production. The final readout is performed using a highly specific and sensitive Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: LPS-induced TNF-α signaling pathway and potential inhibition points.
Preliminary Considerations & Assay Validation
Scientific integrity demands that we first establish a reliable experimental framework. The following steps are critical for ensuring the data generated is both accurate and meaningful.
Compound Solubility and Stability
The physicochemical properties of the test compound are paramount. Many benzimidazole derivatives exhibit limited solubility in aqueous media.[1][8]
-
Recommendation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) of this compound in 100% dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C to maintain stability.[9] Subsequent dilutions should be made in the appropriate cell culture medium.
-
Causality: DMSO is a standard solvent for solubilizing organic compounds for cell-based assays. However, at concentrations typically above 0.5-1%, DMSO can induce cellular stress or toxicity, confounding results.
-
Validation Step: The final concentration of DMSO in all wells (including vehicle controls) must be kept constant and at a non-toxic level (e.g., ≤0.2%). A study on benzimidazole derivatives showed stability in 0.2% DMSO for up to 96 hours.[10]
Cell System Selection
The choice of cell line is a balance between physiological relevance and practical reproducibility.
-
Recommendation: Use the human monocytic leukemia cell line THP-1. Prior to the assay, these suspension cells must be differentiated into adherent, macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
-
Causality: Undifferentiated THP-1 cells are a poor model for this assay. PMA-induced differentiation mimics the natural maturation of monocytes into macrophages, upregulating the expression of cell surface receptors like TLR4 and rendering them highly responsive to LPS stimulation. This creates a more biologically relevant and sensitive assay system.
Cytotoxicity Assessment (Mandatory)
A decrease in cytokine production is only meaningful if the cells are viable. The compound could be trivially "inhibiting" cytokine release by simply killing the cells. Therefore, a cytotoxicity assay must be run in parallel with the functional assay, using the same cell density, compound concentrations, and incubation times.
-
Recommendation: Use a standard viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a Lactate Dehydrogenase (LDH) release assay.
-
Causality: The MTT assay measures mitochondrial metabolic activity, an indicator of cell viability. The LDH assay measures the release of the cytosolic enzyme LDH into the culture medium, an indicator of cell membrane damage and death.
-
Validation Step: The concentrations of the test compound used in the main bioassay should demonstrate high cell viability (e.g., >90%). Any observed inhibition of TNF-α at concentrations that also cause significant cytotoxicity is uninterpretable.
Experimental Protocols
These protocols provide a step-by-step methodology. It is crucial to perform initial optimization experiments to determine the ideal cell seeding density, PMA differentiation time, and LPS concentration for your specific laboratory conditions.
Protocol 1: Preparation of Reagents
-
Compound Stock: Prepare a 20 mM stock of this compound in 100% sterile DMSO. Aliquot and store at -20°C.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
PMA Stock: Prepare a 1.6 mM stock of PMA in DMSO. Store at -20°C.
-
LPS Stock: Prepare a 1 mg/mL stock of LPS (from E. coli O111:B4) in sterile, endotoxin-free water. Store at -20°C.
Protocol 2: THP-1 Cell Differentiation
-
Seed THP-1 cells into a 96-well flat-bottom tissue culture plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Add PMA to each well to a final concentration of 100 nM.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, visually confirm that cells have become adherent and have adopted a macrophage-like morphology.
-
Carefully aspirate the PMA-containing medium and wash the cells gently twice with 150 µL of pre-warmed sterile Phosphate Buffered Saline (PBS).
-
Add 100 µL of fresh, serum-free culture medium to each well and allow the cells to rest for 24 hours before treatment.
Protocol 3: Cytotoxicity Assay (MTT Method)
-
Prepare differentiated THP-1 cells in a 96-well plate as described in Protocol 2.
-
Prepare serial dilutions of the test compound in culture medium. Add 100 µL of each concentration to the appropriate wells. Include a "vehicle control" well containing medium with the same final DMSO concentration as the highest compound concentration.
-
Incubate for 24 hours (or the same duration as the main bioassay).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[11]
-
Add 100 µL of MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark.[11]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Protocol 4: Main Bioassay - Inhibition of TNF-α Production
Caption: Workflow for the TNF-α inhibition bioassay.
-
Prepare differentiated THP-1 cells in a 96-well plate as described in Protocol 2.
-
Prepare serial dilutions (e.g., 2X concentration) of this compound in culture medium.
-
Carefully aspirate the resting medium from the cells.
-
Add 50 µL of the compound dilutions to the wells. Include the following controls:
-
Vehicle Control: Medium + DMSO (no LPS).
-
Stimulated Control: Medium + DMSO + LPS.
-
-
Incubate for 1-2 hours at 37°C. This pre-incubation allows the compound to enter the cells.
-
Prepare a 2X working solution of LPS (e.g., 20 ng/mL) in culture medium.
-
Add 50 µL of the LPS working solution to all wells except the "Vehicle Control" wells. The final LPS concentration should be optimized (typically ~10 ng/mL).
-
Incubate for 4-6 hours at 37°C. This incubation time is typically sufficient for peak TNF-α production.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant (~80 µL) without disturbing the cell monolayer and transfer to a new plate or microcentrifuge tubes. Store at -80°C until analysis.
Protocol 5: Quantification of TNF-α by ELISA
Follow the manufacturer's instructions provided with your specific human TNF-α ELISA kit. This typically involves coating a plate with a capture antibody, adding standards and samples (supernatants), adding a detection antibody, followed by a substrate, and reading the absorbance.
Data Analysis and Interpretation
-
ELISA Data: Use the standard curve generated from the known TNF-α standards to calculate the concentration of TNF-α (in pg/mL or ng/mL) in each of your experimental samples.
-
Normalization: Express the TNF-α concentration in each compound-treated well as a percentage of the "Stimulated Control" (which represents 100% stimulation).
-
% Inhibition = 100 - [ (TNFα_sample / TNFα_stimulated_control) * 100 ]
-
-
Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).
-
IC50 Calculation: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value. The IC50 is the concentration of the compound that produces 50% inhibition of the TNF-α response.
Example Data Presentation
| Compound Conc. (µM) | Cell Viability (%) | TNF-α (pg/mL) | % Inhibition |
| 0 (Vehicle) | 100 ± 4.5 | 12.5 ± 2.1 | - |
| 0 (LPS Control) | 98 ± 5.1 | 1550 ± 85 | 0 |
| 0.1 | 99 ± 3.8 | 1380 ± 72 | 11.0 |
| 0.5 | 97 ± 4.2 | 1125 ± 65 | 27.4 |
| 1.0 | 96 ± 4.9 | 810 ± 51 | 47.7 |
| 5.0 | 94 ± 5.5 | 350 ± 30 | 77.4 |
| 10.0 | 91 ± 6.1 | 160 ± 19 | 89.7 |
| 25.0 | 75 ± 7.0 | 95 ± 15 | 93.9* |
*Note: Inhibition at 25 µM should be interpreted with caution due to the observed decrease in cell viability.
Conclusion
This application note details a validated, multi-step protocol for assessing the bioactivity of this compound. By integrating a mandatory cytotoxicity screen with a functional, cell-based assay for cytokine inhibition, this workflow provides a reliable method for quantifying the compound's anti-inflammatory potential and determining its IC50 value. This approach ensures that the observed results are scientifically sound, forming a solid foundation for further preclinical development, mechanism-of-action studies, and structure-activity relationship (SAR) analyses.
References
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Laufer, S., et al. (2002). An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis. Osteoarthritis and Cartilage, 10(12), 961-967. [Link]
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Fujiwara, N., & Kobayashi, K. (2019). Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(6), 641-652. [Link]
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Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved January 17, 2026, from [Link]
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An, F., & Xi, Z. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 988913. [Link]
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Prolytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved January 17, 2026, from [Link]
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Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. Archiv der Pharmazie, 345(6), 457-465. [Link]
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BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved January 17, 2026, from [Link]
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Çalışkan, Z., et al. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food and Chemical Toxicology, 174, 113670. [Link]
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Pashchevskaya, E. V., et al. (2018). Deprotonation constants of benzimidazole and stepwise stability constants of its copper(II) complexes in aqueous dioxane. Russian Journal of General Chemistry, 88, 1459-1463. [Link]
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Bio-Rad Laboratories. (n.d.). Bio-Plex Cytokine Assay. Retrieved January 17, 2026, from [Link]
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Fenical, W., et al. (2008). Potent Inhibitors of Pro-Inflammatory Cytokine Production Produced by a Marine-Derived Bacterium. Planta Medica, 74(03), 261-266. [Link]
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Eurofins DiscoverX. (2024). Advancing Therapeutics Targeting Cytokines with Functional Cell-based Assays. YouTube. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2911125, 3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid. Retrieved January 17, 2026, from [Link]
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International Journal of Research and Analytical Reviews. (2019). Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH. IJRAR, 6(2). [Link]
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Kolvari, E., & Banary, H. (2023). Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. Journal of Applied Organometallic Chemistry, 3(2), 134-141. [Link]
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AHH Chemical Co., Ltd. (n.d.). 3-(1H-Benzimidazol-1-yl)butanoic acid. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9549352, 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride. Retrieved January 17, 2026, from [Link]
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Al-Ostoot, F. H., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology, 12, 792739. [Link]
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Husain, A., et al. (2015). Synthesis of 3-(1H-benzimidazol-2-yl amino) 2-phenyl-1, 3-thiazolidin -4-one as potential CNS depressant. Journal of Chemical and Pharmaceutical Research, 7(3), 114-119. [Link]
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Application Note: A Practical, Two-Step Laboratory Synthesis of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic Acid
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is executed via a robust two-step sequence: an initial aza-Michael addition of benzimidazole to methyl methacrylate, followed by a quantitative saponification of the resulting ester intermediate. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, mechanistic insights, and process optimization advice. The protocol emphasizes safety, reproducibility, and high-yield production of the target compound.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole moiety is a privileged heterocyclic scaffold, forming the core structure of numerous pharmacologically active compounds.[1][2][3] Its unique structure allows for diverse biological interactions, leading to its use in antimicrobial, antiviral, antihypertensive, and anticancer agents.[2][3] The synthesis of novel benzimidazole derivatives is therefore a critical activity in modern drug discovery.
This document details the synthesis of this compound (CAS 58555-21-8), a derivative that combines the benzimidazole core with a chiral propanoic acid side chain. This structure presents multiple points for further chemical modification, making it an ideal starting material for constructing more complex molecules and compound libraries. The protocol is designed to be a self-validating system, with clear explanations for each experimental choice to ensure both success and understanding.
Overall Synthetic Strategy
The synthesis proceeds in two distinct stages, as illustrated below. The first stage involves the formation of a C-N bond through an aza-Michael addition, a highly efficient and atom-economical reaction.[4][5] The second stage is a standard ester hydrolysis to unmask the carboxylic acid functional group.
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Application Notes and Protocols for the Use of AR-C155858 [3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid] in Cell Culture Experiments
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of AR-C155858, a potent and selective inhibitor of the monocarboxylate transporters MCT1 and MCT2, in cell culture experiments. This document outlines the scientific basis for its use, detailed protocols for its application, and guidance on data interpretation.
Introduction: Targeting Cellular Metabolism with AR-C155858
Cancer cells exhibit a profound metabolic reprogramming, often characterized by a heightened rate of glycolysis even in the presence of ample oxygen, a phenomenon known as the Warburg effect. This metabolic shift results in the increased production and efflux of lactate, which is facilitated by monocarboxylate transporters (MCTs).[1] MCT1 and MCT4 are the primary transporters responsible for lactate shuttling in the tumor microenvironment, playing crucial roles in maintaining intracellular pH, promoting metabolic symbiosis between different tumor cell populations, and suppressing the anti-tumor immune response.[2]
AR-C155858, also known as 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid, is a highly potent and selective inhibitor of both MCT1 and MCT2, with Ki values of approximately 2.3 nM and <10 nM, respectively.[3] It exhibits no significant activity against MCT4. By binding to an intracellular site on the transporter, AR-C155858 effectively blocks the transport of lactate and other monocarboxylates across the plasma membrane.[4][5] This inhibition disrupts the metabolic adaptability of cancer cells, leading to intracellular acidification, a reduction in glycolysis, and ultimately, an inhibition of cell proliferation.[6] These characteristics make AR-C155858 a valuable tool for investigating the role of MCT1/2 in cancer metabolism and a potential therapeutic agent.
Mechanism of Action: Disrupting the Lactate Shuttle
AR-C155858 exerts its effects by competitively inhibiting the transport of monocarboxylates, primarily lactate, through MCT1 and MCT2. The mechanism involves the inhibitor gaining access to an intracellular binding site within the C-terminal half of the transporter, involving transmembrane domains 7-10.[4][7] This blockage of lactate efflux leads to an accumulation of lactate and protons within the cell, causing intracellular acidification and a subsequent feedback inhibition of glycolysis.
Figure 1. Mechanism of AR-C155858 action.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| AR-C155858 | Tocris Bioscience | 4960 |
| Dimethyl sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Gibco | Varies by cell line |
| Fetal Bovine Serum (FBS) | Gibco | Varies by cell line |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25300054 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| L-[14C(U)]-Lactic acid, sodium salt | PerkinElmer | NEC558050UC |
| Seahorse XF Cell Culture Microplates | Agilent | 102416-100 |
| Seahorse XF Calibrant | Agilent | 100840-000 |
| Seahorse XF Base Medium | Agilent | 103575-100 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Primary Antibody to MCT1 | Santa Cruz Biotechnology | sc-365501 |
| HRP-conjugated Secondary Antibody | Bio-Rad | Varies by primary Ab |
| ECL Western Blotting Substrate | Bio-Rad | 1705061 |
Experimental Protocols
Preparation of AR-C155858 Stock Solution
Rationale: A concentrated stock solution in a suitable solvent is necessary for accurate and reproducible dilutions in cell culture media. DMSO is the recommended solvent for AR-C155858.[3]
Procedure:
-
AR-C155858 has a molecular weight of 461.53 g/mol .[3]
-
To prepare a 10 mM stock solution, dissolve 4.62 mg of AR-C155858 in 1 mL of sterile DMSO.
-
Warm the tube at 37°C for 10 minutes and/or sonicate briefly to ensure complete dissolution.[6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months or at -80°C for up to one year.[4]
Determination of Optimal Working Concentration using a Cytotoxicity Assay (MTT Assay)
Rationale: The optimal concentration of AR-C155858 will vary between cell lines. An initial dose-response experiment is crucial to determine the EC50 (half-maximal effective concentration) for cell growth inhibition. The MTT assay is a colorimetric method for assessing cell viability.[8]
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Allow cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare a serial dilution of AR-C155858 in complete culture medium from the 10 mM stock solution. A suggested concentration range is 1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the AR-C155858 dilutions. Include a vehicle control (DMSO at the same final concentration as the highest AR-C155858 concentration).
-
Incubate the plate for 48-96 hours. A 96-hour incubation has been shown to be effective for Raji cells.[4]
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 value.
Figure 2. Workflow for MTT cytotoxicity assay.
Measurement of Lactate Uptake
Rationale: To directly assess the inhibitory effect of AR-C155858 on MCT1/2 function, a lactate uptake assay using radiolabeled lactate can be performed.
Procedure:
-
Seed cells in a 24-well plate and grow to confluence.
-
Pre-incubate the cells with the desired concentration of AR-C155858 (e.g., 100 nM) in a suitable uptake buffer (e.g., 75 mM NaCl, 2 mM KCl, 0.82 mM MgCl2, 1 mM CaCl2, and 20 mM MES, pH 6.0) for 45 minutes at room temperature.[2] Include a vehicle control.
-
Initiate lactate uptake by adding the uptake buffer containing L-[14C]lactate (e.g., 0.5 mM).
-
Incubate for a short period (e.g., 2.5 minutes) to measure the initial rate of uptake.[2]
-
Stop the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the radioactivity to the protein concentration of each sample.
-
Compare the lactate uptake in AR-C155858-treated cells to the vehicle-treated control cells.
Assessment of Glycolytic Activity via Extracellular Acidification Rate (ECAR)
Rationale: Inhibition of lactate efflux by AR-C155858 is expected to decrease the extracellular acidification rate (ECAR), which is a key indicator of glycolysis.[10][11] This can be measured in real-time using an extracellular flux analyzer.
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Allow cells to adhere and grow overnight.
-
One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose and incubate in a non-CO2 incubator at 37°C.
-
Load the injector ports of the sensor cartridge with AR-C155858 at the desired concentration and other metabolic modulators (e.g., oligomycin, 2-DG) as required for the specific assay design.
-
Calibrate the instrument and perform the assay according to the manufacturer's instructions.
-
Measure the basal ECAR and the ECAR after the injection of AR-C155858.
-
Analyze the data to determine the effect of AR-C155858 on glycolysis and glycolytic capacity.
Verification of Target Expression by Western Blotting
Rationale: To confirm that the target cell line expresses MCT1, Western blotting should be performed. This is also useful for assessing any potential changes in MCT1 expression following prolonged treatment with AR-C155858.
Procedure:
-
Lyse the cells using RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10-12% acrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MCT1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Data Interpretation and Expected Outcomes
| Experiment | Expected Outcome with AR-C155858 Treatment |
| MTT Cytotoxicity Assay | Dose-dependent decrease in cell viability, allowing for the determination of an EC50 value. |
| Lactate Uptake Assay | Significant reduction in the uptake of radiolabeled lactate compared to the vehicle control. |
| ECAR Assay | A decrease in the extracellular acidification rate, indicating an inhibition of glycolysis. |
| Western Blot | Confirmation of MCT1 protein expression in the cell line of interest. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low potency in cytotoxicity assay | Low or absent MCT1 expression in the cell line. | Verify MCT1 expression by Western blot. Select a cell line with known high MCT1 expression. |
| Cell line relies on alternative metabolic pathways. | Characterize the metabolic profile of the cell line. | |
| High variability in assays | Inconsistent cell seeding or pipetting errors. | Ensure accurate cell counting and careful pipetting. Use multichannel pipettes for plate-based assays. |
| Compound precipitation in media. | Ensure the final DMSO concentration is low (<0.5%) and that the compound is fully dissolved in the stock solution. | |
| No effect on ECAR | The primary source of extracellular acidification is not glycolysis. | Ensure the assay medium contains glucose as the primary substrate.[12] |
| The cell line has low glycolytic activity. | Select a highly glycolytic cell line for initial experiments. |
Conclusion
AR-C155858 is a powerful tool for studying the role of MCT1 and MCT2 in cellular metabolism. The protocols outlined in these application notes provide a robust framework for characterizing its effects in various cell culture models. By carefully designing and executing these experiments, researchers can gain valuable insights into the metabolic vulnerabilities of cancer cells and the potential of MCT inhibition as a therapeutic strategy.
References
-
Ovens, M. J., Davies, A. J., Wilson, M. C., Murray, C. M., & Halestrap, A. P. (2010). AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7-10. Biochemical Journal, 425(3), 523–530. [Link]
-
Jones, R. S., Morris, M. E. (2015). Identification of key binding site residues of MCT1 for AR-C155858 reveals the molecular basis of its isoform selectivity. Biochemical Journal, 466(1), 177-88. [Link]
-
Jones, R. S., & Morris, M. E. (2019). Cellular Uptake of MCT1 Inhibitors AR-C155858 and AZD3965 and Their Effects on MCT-Mediated Transport of L-Lactate in Murine 4T1 Breast Tumor Cancer Cells. Pharmaceutical Research, 36(2), 33. [Link]
-
de la Cruz-López, K. G., Lino-Silva, L. S., & Pérez-Salazar, E. (2023). Prognostic Value of Monocarboxylate Transporter 1 Overexpression in Cancer: A Systematic Review. International Journal of Molecular Sciences, 24(5), 4937. [Link]
-
Ovens, M. J., Manoharan, C., Wilson, M. C., Murray, C. M., & Halestrap, A. P. (2010). The inhibition of monocarboxylate transporter 2 (MCT2) by AR-C155858 is modulated by the associated ancillary protein. Biochemical Journal, 431(2), 217–225. [Link]
-
Wilson, M. C., Meredith, D., Bunnun, C., Sessions, R. B., & Halestrap, A. P. (2009). Studies on the D-lactate-specific transporter D-lacT from Staphylococcus epidermidis reveal a novel feature of the predicted catalytic mechanism of the monocarboxylate transporter (MCT) family. The Journal of biological chemistry, 284(30), 20011–20021. [Link]
-
Hashimoto, T., Hussien, R., & Brooks, G. A. (2006). Colocalization of MCT1, CD147, and LDH in mitochondrial inner membrane of rat skeletal muscle. American journal of physiology. Endocrinology and metabolism, 290(6), E1287–E1294. [Link]
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Application Note & Protocol: A Stepwise Approach to Characterizing the Antimicrobial Properties of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid
Introduction: The Rationale for Investigation
The rise of antimicrobial resistance necessitates a robust pipeline for the discovery and characterization of novel therapeutic agents. Benzimidazole derivatives represent a promising class of heterocyclic compounds, structurally analogous to purine nucleosides, which allows them to interact with various biological systems.[1][2] This structural versatility has led to their investigation for a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3]
This document provides a comprehensive experimental framework for the systematic evaluation of a novel benzimidazole derivative, 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid . The workflow is designed to progress logically from initial qualitative screening to quantitative assessment of potency, analysis of killing kinetics, and preliminary investigation into its mechanism of action and safety profile. Each protocol is grounded in methodologies established by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[4][5][6][7]
Overall Experimental Workflow
The investigation is structured as a multi-stage process. This tiered approach ensures that resources are used efficiently, with foundational data from earlier stages informing the design of more complex subsequent experiments.
Caption: High-level overview of the experimental progression.
Phase 1: Preliminary Antimicrobial Screening
Objective: To rapidly determine if the compound exhibits any antimicrobial activity against a representative panel of microorganisms and to qualitatively assess its spectrum (i.e., Gram-positive, Gram-negative, fungal).
Method of Choice: Agar Disk Diffusion (Kirby-Bauer Method)
-
Rationale: This method is a cost-effective, low-complexity, and widely accepted first-pass screening tool. It provides a clear visual indication of antimicrobial activity (a "zone of inhibition") and can be used to test multiple organisms simultaneously.
Protocol 3.1: Agar Disk Diffusion Assay
-
Microorganism Preparation:
-
Select a panel of clinically relevant, quality-controlled strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028).
-
From a fresh (18-24 hour) culture plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
-
Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of a Mueller-Hinton Agar (MHA) plate (or other appropriate agar for fungi) three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
-
Compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note the final concentration.
-
Aseptically apply a known amount (e.g., 10 µL of a 1 mg/mL solution) onto sterile paper disks (6 mm diameter). Allow the solvent to evaporate completely.
-
Place the compound-impregnated disks onto the inoculated agar surface. Gently press to ensure complete contact.
-
-
Controls:
-
Positive Control: Use a disk containing a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative Control: Use a disk impregnated only with the solvent used to dissolve the test compound.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours (24-48 hours for fungi).[8]
-
-
Data Interpretation:
-
Measure the diameter (in mm) of the zone of complete growth inhibition around each disk. A zone around the test compound disk (and not the negative control) indicates antimicrobial activity.[9]
-
Phase 2: Quantitative Potency Determination
Objective: To determine the precise potency of the compound by quantifying the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
MIC: The lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][10][11]
-
MBC: The lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[12][13]
Method of Choice: Broth Microdilution
-
Rationale: This is the gold-standard method for quantitative susceptibility testing, providing a precise numerical value (the MIC) that is essential for comparing potency and for subsequent pharmacodynamic studies.[5][14] It is more reproducible and informative than agar-based methods.
Protocol 4.1: Broth Microdilution for MIC Determination
This protocol is based on CLSI and EUCAST guidelines.[5][8][15]
-
Plate Preparation:
-
In a sterile 96-well U-bottom microtiter plate, add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 11 of a given row.
-
Prepare a starting solution of the test compound in CAMHB at 2x the highest desired final concentration. Add 100 µL of this solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 50 µL from well 10.
-
This creates a plate with concentrations ranging from the highest (well 1) to the lowest (well 10). Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is now 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[8]
-
-
MIC Reading:
Protocol 4.2: Determination of MBC from MIC Results
-
Subculturing:
-
From each well that showed no visible growth in the MIC assay (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate each aliquot onto a sterile, antibiotic-free MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
MBC Reading:
Data Presentation: MIC & MBC Summary
| Microorganism | ATCC Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| S. aureus | 25923 | |||
| E. coli | 25922 | |||
| P. aeruginosa | 27853 | |||
| C. albicans | 90028 |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[17]
Phase 3: Pharmacodynamic Evaluation
Objective: To understand the rate and character of antimicrobial activity over time. This helps differentiate between agents that kill bacteria (bactericidal) and those that merely inhibit their growth (bacteriostatic).
Method of Choice: Time-Kill Kinetic Assay
-
Rationale: While MIC/MBC provides static endpoints, a time-kill assay offers a dynamic view of the antimicrobial effect.[18][19] This is crucial for predicting in vivo efficacy and optimizing dosing regimens.[18]
Protocol 5.1: Time-Kill Assay
-
Preparation:
-
Prepare flasks of CAMHB containing the test compound at various concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a "growth control" flask with no compound.
-
Prepare a mid-logarithmic phase bacterial culture and inoculate each flask to a starting density of ~5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
Immediately after inoculation (T=0) and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[18]
-
Perform 10-fold serial dilutions in sterile saline.
-
Plate a known volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.
-
-
Incubation and Counting:
-
Incubate plates at 35 ± 2°C for 18-24 hours.
-
Count the colonies on plates that yield between 30 and 300 colonies to calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[18][20] Bacteriostatic activity is characterized by growth inhibition where the CFU/mL count remains similar to the initial inoculum.[18]
-
Visualization: Interpreting Time-Kill Curves
Caption: Conceptual plot of time-kill assay results.
Phase 4: Preliminary Mechanism of Action (MoA) Studies
Objective: To gain initial insights into how the compound exerts its antimicrobial effect. Most antibiotics target key cellular processes like cell wall synthesis, protein synthesis, DNA replication, or membrane integrity.[21][22]
Method of Choice: Cell Membrane Integrity Assay
-
Rationale: Damage to the cell membrane is a common mechanism for antimicrobial compounds and is relatively straightforward to assess. Propidium iodide (PI) is a fluorescent dye that is impermeant to cells with intact membranes.[23] If the membrane is compromised, PI enters the cell, binds to nucleic acids, and fluoresces strongly, providing a clear signal of damage.[23][24][25]
Protocol 6.1: Propidium Iodide Uptake Assay
-
Cell Preparation:
-
Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation and wash twice with a sterile buffer (e.g., PBS).
-
Resuspend the cells in the buffer to a standardized optical density.
-
-
Treatment:
-
Aliquot the cell suspension into microfuge tubes or a 96-well plate.
-
Add the test compound at its MIC and 2x MIC.
-
Positive Control: Use an agent known to disrupt membranes (e.g., 70% isopropanol or a peptide like nisin).
-
Negative Control: Use untreated cells.
-
Incubate for a defined period (e.g., 30-60 minutes) at the appropriate temperature.
-
-
Staining and Analysis:
-
Add propidium iodide to each sample at a final concentration of ~1-2 µg/mL.
-
Incubate in the dark for 5-10 minutes.
-
Analyze the samples using either:
-
Fluorometry: Measure the fluorescence intensity in a plate reader (Excitation ~535 nm / Emission ~617 nm).[23][25] A significant increase in fluorescence compared to the negative control indicates membrane damage.
-
Fluorescence Microscopy: Visualize the cells. Cells with compromised membranes will exhibit bright red fluorescence.[24]
-
-
Phase 5: Initial Safety & Selectivity Assessment
Objective: To evaluate the compound's toxicity towards mammalian cells. A promising antimicrobial candidate should exhibit high potency against microbes but low toxicity to host cells.
Method of Choice: MTT Cytotoxicity Assay
-
Rationale: The MTT assay is a standard, reliable, and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[26][27][28] It relies on the reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial enzymes in living cells.[26][29]
Protocol 7.1: MTT Assay on a Mammalian Cell Line
-
Cell Culture:
-
Seed a relevant mammalian cell line (e.g., HEK293, HepG2) into a 96-well flat-bottom plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere for 24 hours.[27]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells.
-
Include a "vehicle control" (medium with solvent) and an "untreated control."
-
Incubate for a relevant exposure time (e.g., 24 or 48 hours).
-
-
MTT Reaction:
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Conclusion
This structured application guide provides a robust framework for the initial characterization of this compound. By systematically progressing through these phases, researchers can generate high-quality, reproducible data on the compound's antimicrobial spectrum, potency, killing kinetics, preliminary mechanism, and in vitro safety profile. The resulting data package will form a solid foundation for go/no-go decisions and guide future drug development efforts.
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]
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Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals. Available from: [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]
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Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH. Available from: [Link]
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Propidium iodide. Wikipedia. Available from: [Link]
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Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology (ICB). Available from: [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Available from: [Link]
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Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. NIH. Available from: [Link]
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Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available from: [Link]
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Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available from: [Link]
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Antimicrobial Susceptibility Testing. CLSI. Available from: [Link]
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Membrane integrity assays by measuring propidium iodide (PI) uptake. ResearchGate. Available from: [Link]
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MIC Determination. EUCAST. Available from: [Link]
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Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. Available from: [Link]
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Application Notes and Protocols for 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid as a Putative Aldose Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Polyol Pathway in Diabetic Complications
3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid is a benzimidazole derivative with a carboxylic acid moiety, a structural feature common to a class of enzyme inhibitors targeting aldose reductase (AR).[1] Benzimidazole-based compounds are recognized for their diverse pharmacological activities, including their potential as enzyme inhibitors.[2] Aldose reductase (EC 1.1.1.21) is the rate-limiting enzyme in the polyol pathway of glucose metabolism.[3] Under normal glycemic conditions, this pathway is a minor route for glucose processing. However, in hyperglycemic states, such as diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol.[4][5] This accumulation, along with the concomitant depletion of NADPH, induces osmotic and oxidative stress, contributing to the pathogenesis of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[1][3] Consequently, the inhibition of aldose reductase is a key therapeutic strategy for the prevention and mitigation of these debilitating conditions.[4]
These application notes provide a comprehensive guide for investigating the inhibitory potential of this compound against aldose reductase. The protocols outlined below are designed to be self-validating, providing researchers with the tools to determine the compound's inhibitory potency (IC50) and to elucidate its kinetic mechanism of action.
Mechanism of Action: Inhibition of Aldose Reductase
The proposed mechanism of action for this compound is the inhibition of aldose reductase. Many aldose reductase inhibitors are carboxylic acid derivatives that interact with the enzyme's active site.[1] These inhibitors typically function by competing with the aldehyde substrate (e.g., glucose) for binding to the enzyme, thereby preventing the reduction of the substrate to its corresponding alcohol (e.g., sorbitol). The benzimidazole scaffold likely contributes to the binding affinity and specificity of the inhibitor for the enzyme.[6]
The following diagram illustrates the polyol pathway and the proposed point of inhibition by this compound.
Caption: Experimental workflow for the characterization of an Aldose Reductase inhibitor.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background reading | Contamination of reagents; spontaneous NADPH degradation. | Use fresh reagents; keep NADPH on ice and protected from light. |
| No enzyme activity | Inactive enzyme; incorrect buffer pH. | Prepare fresh enzyme; verify buffer pH. |
| Inconsistent results | Pipetting errors; temperature fluctuations. | Use calibrated pipettes; ensure consistent incubation temperature. |
| Inhibitor precipitation | Poor solubility at assay concentration. | Lower the inhibitor concentration; increase the final DMSO concentration slightly (not exceeding 1-2%). |
Conclusion
The protocols detailed in these application notes provide a robust framework for the in vitro evaluation of this compound as a potential inhibitor of aldose reductase. By determining the IC50 value and elucidating the kinetic mode of inhibition, researchers can gain valuable insights into the compound's therapeutic potential for the management of diabetic complications. These studies are a critical first step in the preclinical assessment of novel drug candidates targeting the polyol pathway.
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National Center for Biotechnology Information. (2022). Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy. [Link]
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Philipps-Universität Marburg. (n.d.). Structural and Thermodynamic Characterization of Inhibitor Binding to Aldose Reductase. [Link]
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MDPI. (n.d.). Dissecting the Activity of Catechins as Incomplete Aldose Reductase Differential Inhibitors through Kinetic and Computational Approaches. [Link]
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ResearchGate. (n.d.). Kinetics of aldose reductase inhibition: Lineweaver-Burk plot of aldose.... [Link]
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Application Notes & Protocols: Molecular Docking Studies of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid
Abstract
This document provides a comprehensive guide for conducting molecular docking studies on 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid. The benzimidazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a diverse range of biological macromolecules.[1][2] This guide offers an in-depth, experience-driven protocol for researchers, scientists, and drug development professionals. It moves beyond a simple list of steps to explain the scientific rationale behind key decisions in the workflow, from target selection to the critical validation of in silico results. The protocols are centered around widely accessible and validated open-source software, ensuring reproducibility and broad applicability.
Introduction: The Scientific Premise
1.1. The Ligand: this compound
The molecule of interest, this compound (PubChem CID: 2911125), belongs to the benzimidazole class of heterocyclic aromatic compounds.[3] This class is foundational to numerous FDA-approved drugs due to the scaffold's versatile physicochemical properties.[1][4] The benzimidazole core can engage in hydrogen bonding (both as a donor and acceptor), π-π stacking, and hydrophobic interactions, making it an effective pharmacophore for enzyme inhibition and receptor modulation.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5] Molecular docking is a powerful computational method to predict how this ligand might bind to a protein target at the atomic level, providing crucial insights for hypothesis-driven drug discovery.[6]
1.2. The Technique: Principles of Molecular Docking
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[7] The primary objectives are:
-
Pose Prediction: To determine the most stable three-dimensional binding conformation of the ligand within the active site of the protein.
-
Binding Affinity Estimation: To calculate a score, typically in kcal/mol, that estimates the strength of the protein-ligand interaction. Lower, more negative values generally indicate stronger binding.[7][8]
This process allows for the rapid screening of compounds against a target, prioritizing those with the highest predicted affinity for further experimental validation. It is a cornerstone of structure-based drug design.[9]
Part A: Target Protein Selection & Preparation
The choice of a target protein is hypothesis-driven. Given the broad activities of benzimidazoles, a relevant target could be a bacterial, fungal, or human protein. For this guide, we will use Mycobacterium tuberculosis β-ketoacyl-ACP synthase (KasA) as an exemplary target, a key enzyme in mycobacterial cell wall synthesis and a validated target for antitubercular drugs.[10]
Protocol A1: Target Protein Preparation
Causality: Raw Protein Data Bank (PDB) files are not immediately ready for docking. They contain experimental artifacts like water molecules, co-solvents, and may lack hydrogen atoms, which are critical for calculating interactions. This protocol "cleans" the structure to create a biochemically realistic model.[11][12]
Software: BIOVIA Discovery Studio, AutoDock Tools 1.5.7, UCSF ChimeraX.
Steps:
-
Obtain Crystal Structure: Download the PDB file for KasA, for instance, PDB ID: 6P9K , from the RCSB Protein Data Bank.[10] This structure is co-crystallized with a known inhibitor, which helps validate the binding site.
-
Initial Cleaning:
-
Open the PDB file in Discovery Studio or UCSF ChimeraX.
-
Remove all non-essential components: water molecules (HOH), co-factors not involved in binding, and any additional protein chains if the biological unit is a monomer.[12] The goal is to isolate the target protein chain and, for now, the co-crystallized ligand.
-
-
Repair and Refine Structure:
-
Check for and repair any missing residues or backbone breaks using the software's structure preparation tools.[11]
-
Add polar hydrogen atoms, as these are crucial for forming hydrogen bonds.[13]
-
Assign partial charges. For this protocol, we will use Kollman charges, a standard choice for proteins in the AutoDock suite.[13]
-
-
Define the Binding Site: The location where the ligand is expected to bind must be defined. The most reliable method is to use the position of the co-crystallized ligand from the original PDB file.
-
Save for Docking: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This format contains the atomic coordinates, partial charges (Q), and atom types (T).[14]
Part B: Ligand Preparation
Causality: The ligand's 2D structure must be converted into a low-energy 3D conformation. The software needs to identify rotatable bonds to allow for conformational flexibility during the docking simulation.[15][16]
Software: ChemDraw, Open Babel, AutoDock Tools 1.5.7.
Protocol B1: Ligand Preparation
-
Draw the Ligand: Draw the structure of this compound in ChemDraw.
-
Convert to 3D: Save the 2D structure and use a program like Open Babel or the 3D generation tools within UCSF Chimera to convert it into a 3D structure (e.g., in SDF or MOL2 format).
-
Energy Minimization: Perform an energy minimization of the 3D ligand structure using a suitable force field like MMFF94.[17] This step ensures the ligand is in a stable, low-energy conformation before docking begins.
-
Prepare for Docking (PDBQT format):
-
Load the energy-minimized 3D ligand file into AutoDock Tools.
-
The software will automatically detect the "root" of the molecule and define the rotatable (torsion) bonds.
-
Assign Gasteiger charges, which are standard for small molecules in this workflow.[18]
-
Save the final prepared ligand in the PDBQT format.
-
Part C: Molecular Docking Workflow
This section outlines the core computational experiment using AutoDock Vina, a widely used and validated open-source docking engine.[9]
Workflow C1: Diagrammatic Overview
Caption: A Self-Validating System for Docking Protocols.
Protocol E2: Essential Validation Checks
-
Re-docking of the Co-crystallized Ligand (Protocol Validation):
-
Purpose: To validate the docking protocol itself. A reliable protocol should be able to reproduce the experimentally determined binding pose of the original ligand.
-
Method: Extract the co-crystallized ligand from the original PDB file (e.g., 6P9K). Prepare it and dock it into the prepared receptor using the exact same protocol (grid box, configuration).
-
Success Criterion: Superimpose the top-ranked docked pose with the original crystal pose. Calculate the RMSD. A value < 2.0 Å is generally considered a successful validation, indicating the protocol is reliable. [19][20]
-
-
Molecular Dynamics (MD) Simulation (Pose Stability Validation):
-
Purpose: To assess if the predicted binding pose of your ligand is stable in a simulated physiological environment (with water, ions, and temperature).
-
Method: Take the top-ranked protein-ligand complex from your docking run and subject it to an MD simulation (e.g., for 50-100 nanoseconds) using software like GROMACS or Desmond. [21][22] * Analysis: Analyze the trajectory of the simulation. Key metrics include:
-
Ligand RMSD: A stable ligand RMSD over time suggests the pose is not drifting out of the binding pocket.
-
Protein-Ligand Interactions: Monitor if the key hydrogen bonds and hydrophobic contacts identified in the static dock are maintained throughout the simulation.
-
-
Conclusion: A stable complex in an MD simulation significantly increases confidence in the docking result. [[“]][24]
-
Conclusion
This guide provides a robust framework for performing and validating molecular docking studies of this compound. By integrating scientifically-grounded protocols with essential validation checks, researchers can generate credible, high-confidence computational hypotheses about the ligand's potential biological targets and binding mechanisms. These in silico results serve as a powerful foundation for prioritizing compounds and designing subsequent in vitro and in vivo experiments in the drug discovery pipeline.
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Waghule, G. (2023). Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial. YouTube. Retrieved January 17, 2026, from [Link]
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Scripps Research. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. Retrieved January 17, 2026, from [Link]
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved January 17, 2026, from [Link]
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Guo, Y., Hou, X., & Fang, H. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini Reviews in Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
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Kavya, G., & Sivan, A. (2022). Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update. IntechOpen. Retrieved January 17, 2026, from [Link]
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Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved January 17, 2026, from [Link]
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Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group, California Polytechnic State University. Retrieved January 17, 2026, from [Link]
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How do researchers validate the results obtained from molecular dynamics simulations in drug discovery?. (n.d.). Consensus. Retrieved January 17, 2026, from [Link]
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How does one prepare proteins for molecular docking?. (2021). Quora. Retrieved January 17, 2026, from [Link]
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Khan, M. (2020). Molecular dynamic simulation is enough to validate docking results of complex biological system or needs further validation and evaluation?. ResearchGate. Retrieved January 17, 2026, from [Link]
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Retrieved January 17, 2026, from [Link]
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Kumar, A., et al. (2024). Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives. National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Session 4: Introduction to in silico docking. (n.d.). University of Nottingham. Retrieved January 17, 2026, from [Link]
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Balaji, B., et al. (2021). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. PMC. Retrieved January 17, 2026, from [Link]
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Teach Yourself Series. (2024). How to prepare Protein target for Molecular Docking. YouTube. Retrieved January 17, 2026, from [Link]
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Balaji, B., et al. (2021). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Dr. Ambrish Kumar Mishra. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube. Retrieved January 17, 2026, from [Link]
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Molecular docking proteins preparation. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]
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In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. (n.d.). ijpronline.com. Retrieved January 17, 2026, from [Link]
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Kumar, K., et al. (2025). Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. PMC. Retrieved January 17, 2026, from [Link]
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How to validate the molecular docking results?. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]
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How I can analyze and present docking results?. (2020). Matter Modeling Stack Exchange. Retrieved January 17, 2026, from [Link]
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Torres-Rojas, F., et al. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI. Retrieved January 17, 2026, from [Link]
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Ekins, S., et al. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. Retrieved January 17, 2026, from [Link]
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Anand, K., & Ziebuhr, J. (2020). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Adane, L., et al. (2022). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. PubMed Central. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid. PubChem. Retrieved January 17, 2026, from [Link]
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The Bioinformatics Coach. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Retrieved January 17, 2026, from [Link]
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Application Note: Formulation Strategies and Protocols for In Vivo Administration of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic Acid
Executive Summary
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid for in vivo studies. The inherent physicochemical properties of this molecule—namely its benzimidazole core and carboxylic acid moiety—suggest it is a weak acid with poor aqueous solubility at neutral pH. Successful preclinical evaluation hinges on the development of a formulation that ensures adequate bioavailability and minimizes variability. This guide details a systematic approach, from initial physicochemical characterization and pre-formulation screening to the rational design and preparation of oral and parenteral dosage forms. We emphasize the causality behind experimental choices and provide validated, step-by-step protocols for vehicle preparation, solubility assessment, and quality control to ensure the generation of reliable and reproducible in vivo data.
Physicochemical Profile and Formulation Implications
Understanding the molecular properties of this compound is the cornerstone of a rational formulation design. The structure contains both a weakly acidic group (carboxylic acid) and a weakly basic group (imidazole nitrogen), making it amphoteric. This dual nature is the key to manipulating its solubility.
The carboxylic acid function is the primary driver for pH-dependent solubility. At a pH above the carboxylic acid's pKa, the molecule will be deprotonated to form a more soluble carboxylate salt. Conversely, at a very low pH, the imidazole nitrogen can be protonated. Benzimidazole itself has pKa values of approximately 5.6 (for the conjugate acid) and 12.8[1][2]. The pKa of the propanoic acid group is predicted to be around 4.0[3]. This indicates that a significant increase in aqueous solubility can be achieved by raising the pH of the formulation vehicle above 5.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source | Implication for Formulation |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [4] | - |
| Molecular Weight | 204.22 g/mol | [4] | Essential for calculating molar concentrations. |
| Predicted pKa (acidic) | ~3.5 - 4.5 | [3] | Ionization above this pH will dramatically increase aqueous solubility. pH adjustment is a primary strategy. |
| Predicted pKa (basic) | ~5.0 - 5.6 | [1] | Protonation of the imidazole ring at low pH may slightly increase solubility. |
| Predicted LogP (XLogP3-AA) | 1.4 | [4] | Indicates moderate lipophilicity and suggests poor intrinsic aqueous solubility. |
| General Solubility | Poorly soluble in water; soluble in organic solvents (DMSO, alcohols) and in acidic/alkaline aqueous solutions. | [2][5] | Co-solvents, surfactants, and complexing agents are viable secondary strategies if pH adjustment is insufficient. |
Pre-formulation Assessment: The Foundation for Success
Before committing to a final formulation, a preliminary assessment of solubility in various potential vehicles is critical. This step saves time and resources by identifying the most promising formulation pathways.
Protocol 1: Equilibrium Solubility Determination
Objective: To quantify the solubility of the compound in a range of pharmaceutically acceptable vehicles.
Rationale: This protocol establishes a baseline understanding of the compound's solubility limits. The "shake-flask" method is a gold-standard technique for determining equilibrium solubility, ensuring that the solvent is fully saturated with the drug.
Materials:
-
This compound powder
-
Selection of vehicles (see Table 2)
-
Vials (e.g., 2 mL glass vials) with screw caps
-
Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C)
-
Centrifuge
-
HPLC system for quantification
-
Calibrated pH meter
Procedure:
-
Add an excess amount of the compound (e.g., 5-10 mg) to 1 mL of each selected vehicle in a labeled vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Cap the vials securely and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant. Crucially, do not disturb the pellet.
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method (see Section 5).
-
For buffered vehicles, measure the final pH of the saturated solution.
Table 2: Suggested Screening Vehicles and Their Rationale
| Vehicle Category | Example(s) | Rationale |
| Aqueous Buffers | pH 2.0 (HCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), pH 9.0 (Borate) | To establish the pH-solubility profile and confirm the impact of ionization. |
| Co-solvents | Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol | To assess solubility enhancement through polarity reduction.[6] |
| Surfactants | 1% Tween® 80 in water, 2% Poloxamer 188 in water | To evaluate micellar solubilization as a potential mechanism.[7] |
| Complexing Agents | 10% w/v Hydroxypropyl-β-Cyclodextrin (HP-β-CD), 10% w/v Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | To determine if inclusion complexation can enhance solubility.[8] |
| Suspension Vehicle | 0.5% w/v Methylcellulose (MC) in water | To serve as a control and confirm the compound's baseline insolubility for suspension development. |
Formulation Development: Strategies and Protocols
Based on the pre-formulation data, a suitable formulation can be developed. The required dose concentration is a critical factor in selecting the final strategy.
Figure 1: Decision workflow for selecting an appropriate oral formulation strategy.
Strategy 1: Aqueous Solution via pH Adjustment (For Low to Moderate Doses)
Principle: This is the simplest and most direct approach. By raising the pH of the vehicle to at least 1.5-2 units above the compound's acidic pKa, the carboxylic acid group ionizes, forming a highly soluble salt.
Protocol 2: Preparation of a pH-Adjusted Oral Solution
Objective: To prepare a 1 mg/mL solution of this compound in a phosphate buffer.
Materials:
-
This compound (10 mg)
-
0.1 M Sodium Phosphate Buffer, pH 7.4
-
Volumetric flask (10 mL)
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
Procedure:
-
Weigh 10.0 mg of the compound and transfer it to the 10 mL volumetric flask.
-
Add approximately 8 mL of the 0.1 M phosphate buffer (pH 7.4).
-
Place a stir bar in the flask and stir on a magnetic plate until the solid is fully dissolved. Gentle warming (30-40 °C) may be used to expedite dissolution, but the solution must be cooled to room temperature before final volume adjustment.
-
Once dissolved, remove the stir bar and add buffer to bring the final volume to 10.0 mL.
-
Mix thoroughly by inverting the flask.
-
Verify the final pH of the solution. If necessary, adjust with dilute NaOH or HCl.
-
Quality Control: Analyze the final concentration via a validated HPLC method (see Section 5).
Causality Note: Using a buffer is superior to simply adding a strong base (like NaOH) to water. A buffer resists pH changes, which is critical to prevent the drug from precipitating if it comes into contact with acidic conditions, such as the CO₂ in the air or the low pH environment of the stomach.[9]
Strategy 2: Co-solvent / Complexation Systems (For Intermediate Doses or Stability Concerns)
Principle: If pH adjustment alone is insufficient to reach the target concentration, or if there is a risk of precipitation in vivo, co-solvents or complexing agents can be used. Co-solvents like PEG 400 reduce the polarity of the aqueous vehicle, while cyclodextrins like SBE-β-CD encapsulate the drug molecule in a hydrophilic shell.[6][8]
Table 3: Example Co-solvent and Complexation Vehicle Compositions
| Vehicle ID | Component 1 | Component 2 | Component 3 | Rationale |
| VEH-01 | 30% v/v PEG 400 | 10% v/v Ethanol | 60% v/v Saline | A common ternary system for increasing solubility of lipophilic compounds. |
| VEH-02 | 20% w/v SBE-β-CD | - | 80% v/v Water for Injection | SBE-β-CD is a highly effective and safe solubilizer for both oral and parenteral routes.[7] |
| VEH-03 | 10% v/v DMSO | 40% v/v PEG 400 | 50% v/v Water | A stronger solubilizing system, often reserved for discovery-phase studies due to potential DMSO toxicity.[6] |
Strategy 3: Aqueous Suspension (For High Doses)
Principle: When the required dose exceeds the achievable solubility in a practical volume, a suspension is the most viable option. The key to a successful suspension is ensuring dose uniformity through particle size control (micronization) and the use of a suspending agent to prevent settling.
Protocol 3: Preparation of a Micronized Oral Suspension
Objective: To prepare a 10 mg/mL suspension in 0.5% methylcellulose.
Materials:
-
Micronized this compound
-
Methylcellulose (MC) powder
-
Purified water
-
Mortar and pestle
-
Graduated cylinder
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the vehicle: Sprinkle 0.5 g of methylcellulose onto 50 mL of hot water (~80 °C) while stirring. Once dispersed, add 50 mL of cold water and continue stirring until a clear, viscous solution forms. Let it stand in the refrigerator to fully hydrate.
-
Weigh the compound: Weigh the required amount of micronized compound for the desired final volume (e.g., 100 mg for 10 mL).
-
Create a paste: Place the powder in a mortar. Add a small amount of the 0.5% MC vehicle and triturate (grind) with the pestle to form a smooth, uniform paste. This "wetting" step is crucial to prevent clumping.
-
Dilute the suspension: Gradually add the remaining vehicle to the mortar while stirring.
-
Transfer the final suspension to a calibrated container and stir continuously with a magnetic stirrer.
-
Quality Control: Maintain continuous, gentle stirring during storage and immediately before dosing to ensure dose uniformity.
Quality Control and Stability Assessment
A prepared formulation is only useful if its concentration and integrity are maintained throughout the duration of the experiment.
Protocol 4: HPLC Method for Quantification and Stability
Objective: To provide a robust HPLC-UV method for determining the concentration and purity of the formulated compound.
Rationale: HPLC is the industry standard for its precision, accuracy, and ability to separate the parent compound from potential degradants, making it a stability-indicating method.[10][11]
Suggested HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm (or wavelength of maximum absorbance)
-
Column Temperature: 30 °C
-
Standard Curve: Prepare standards from 1 µg/mL to 100 µg/mL in mobile phase to confirm linearity.
Short-Term Stability Protocol
It is imperative to confirm that the compound remains stable in the final formulation under the conditions of use.
Figure 2: Workflow for a short-term stability assessment of the final formulation.
Conclusion and Recommendations
The formulation of this compound for in vivo studies is readily achievable through a systematic, science-driven approach. Due to its acidic nature, a pH-adjusted aqueous solution (pH > 6.0) represents the most promising and straightforward starting point for achieving low-to-moderate dose concentrations for both oral and parenteral routes. For higher doses, a micronized suspension in a standard vehicle like 0.5% methylcellulose is recommended. Regardless of the chosen strategy, it is essential to perform pre-formulation solubility screening and to validate the final formulation's concentration and short-term stability before initiating any animal studies. Adherence to these protocols will ensure dose accuracy and generate reliable, high-quality pharmacokinetic and pharmacodynamic data.
References
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Vogt, M., et al. (2019). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: [Link]
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Per-Ola, N., et al. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed. Available at: [Link]
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Nie, S., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. Available at: [Link]
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Wa, Y. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. Available at: [Link]
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Homayun, B., et al. (2019). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. Available at: [Link]
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Cravotto, G., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules. Available at: [Link]
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Domanska, U. (2007). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data. Available at: [Link]
- Lundberg, P. J. (1995). Pharmaceutical formulations of acid labile substances for oral use.
- Al-Azzawi, A. M., & Al-Razzak, A. A. (2020). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- Janas, E. (2005). ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Semantic Scholar.
- To, C., et al. (2021). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats.
- Sravani, G., et al. (2015). Excipients used in the Formulation of Tablets. Journal of Pharmaceutical Sciences and Research.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- Otero Espinar, F. J., et al. (2024). Formulation strategies to improve the bioavailability of poorly absorbed drugs.
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Li, Y., et al. (2020). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. Acta Pharmaceutica Sinica B. Available at: [Link]
- Al-Achi, A., & Ghosh, T. (2018). Excipients Used In the Formulation of Liquid Dosage Forms. Journal of Pharmaceutical Sciences.
- Sharma, D., et al. (2016). Medicinal chemistry of benzimidazole, a versatile pharmacophore.
- De-Alwis, H. G. M., et al. (2016). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection.
- Liu, R. (Ed.). (2018).
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- 4. 3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid | C11H12N2O2 | CID 2911125 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. ptfarm.pl [ptfarm.pl]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid
Welcome to the technical support center for the synthesis of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.
The synthesis of this molecule is typically achieved via a two-step process:
-
Aza-Michael Addition: An N-alkylation reaction where benzimidazole adds to an acrylate ester (e.g., methyl methacrylate). This step is crucial for forming the C-N bond and establishing the propanoic acid backbone.
-
Ester Hydrolysis: Saponification of the intermediate ester to yield the final carboxylic acid product.
This guide is structured in a question-and-answer format to directly address potential issues you may encounter during these steps.
Overall Synthetic Workflow
Caption: High-level overview of the two-step synthesis.
Troubleshooting Guide
Part 1: The Aza-Michael Addition (N-Alkylation)
This conjugate addition is often the most challenging step, with low yield being a primary complaint. Success hinges on effectively activating the benzimidazole nucleophile while minimizing side reactions.
Question 1: My initial Aza-Michael addition of benzimidazole to methyl methacrylate results in a very low yield (<30%). What are the first parameters I should optimize?
This is a common issue stemming from the moderate nucleophilicity of the benzimidazole nitrogen and suboptimal reaction conditions. A systematic optimization of solvent, temperature, and base is the most effective approach.
Causality & Recommended Actions:
-
Solvent Choice: The solvent profoundly impacts reagent solubility and the reactivity of the nucleophile. Polar aprotic solvents are generally preferred as they can dissolve the benzimidazole salt and do not interfere with the reaction through protonation.
-
Temperature Control: While higher temperatures can increase reaction rates, they can also promote undesired side reactions, such as polymerization of the methacrylate. A moderate temperature is often optimal.
-
Base Selection: Benzimidazole is weakly acidic (pKa ≈ 12-13), so a base is required to deprotonate it, forming the much more nucleophilic benzimidazolide anion. The choice of base is critical; a very strong base can lead to side reactions, while one that is too weak will result in slow or incomplete conversion.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Condition 1 (Mild) | Condition 2 (Standard) | Condition 3 (Aggressive) | Rationale |
| Base | K₂CO₃ (1.5 eq) | DBU (1.2 eq) | NaH (1.1 eq, 60% disp.) | K₂CO₃ is a mild, heterogeneous base. DBU is a strong, non-nucleophilic organic base. NaH is a very strong, non-reversible base. |
| Solvent | Acetonitrile (MeCN) | Dimethylformamide (DMF) | Tetrahydrofuran (THF) | MeCN and DMF are excellent polar aprotic solvents. THF is required for NaH. |
| Temperature | 50 °C | 60 °C | Room Temp → 45 °C | Start with moderate heat. Reactions with NaH are often started cold and gently warmed. |
| Time | 12-24 h | 8-16 h | 4-12 h | Monitor by TLC or LC-MS until benzimidazole is consumed. |
A study on aza-Michael additions for N-substituted benzimidazoles found that both solvent and temperature are critical parameters, with an optimal temperature of 45 °C yielding 95% in their system.[1] We recommend starting with Condition 2 (DBU/DMF) as it often provides a good balance of reactivity and clean conversion.
Question 2: My TLC/LC-MS analysis shows multiple product spots after the Michael addition. What are these byproducts and how can I improve selectivity?
The formation of multiple products points to issues with selectivity or side reactions. In the N-alkylation of benzimidazoles, this is a known challenge.[2][3]
Causality & Recommended Actions:
-
Dialkylation: The product, an ester of this compound, still has a potentially nucleophilic N-3 nitrogen in the benzimidazole ring. While sterically hindered, it could react with another molecule of methyl methacrylate, leading to a dialkylated, positively charged species.
-
Polymerization: Methyl methacrylate can polymerize under basic conditions or at elevated temperatures.
-
Regioisomers: For an unsubstituted benzimidazole, the N-1 and N-3 positions are equivalent due to tautomerism. However, if you are using a substituted benzimidazole, alkylation can occur at either nitrogen, leading to a mixture of regioisomers.[3]
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of benzimidazole (e.g., 1.1 to 1.0 equivalents of methyl methacrylate). This ensures the electrophile is the limiting reagent, minimizing the chance of dialkylation.
-
Lower Temperature: If you suspect polymerization (often visible as a thick, gummy consistency), reduce the reaction temperature.
-
Use a Milder Base: A strong base like NaH can lead to a higher concentration of reactive intermediates. Switching to potassium carbonate (K₂CO₃) can provide a more controlled reaction.
-
Alternative Methods: For substrates prone to side reactions, consider alternative conditions like using an alkaline water-SDS system, which can enhance reaction rates at lower temperatures by improving solubility through micelle formation.[4]
Sources
Technical Support Center: Troubleshooting Common Problems in Benzimidazole Synthesis
Welcome to the Technical Support Center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical, field-proven insights.
Troubleshooting Guide: Addressing Specific Synthesis Issues
This section is dedicated to identifying and resolving specific problems that may arise during your benzimidazole synthesis experiments.
Issue 1: Low or No Product Yield
Question: My benzimidazole synthesis is resulting in a disappointingly low yield. What are the potential causes, and how can I rectify this?
Answer: Low yields are a frequent hurdle in benzimidazole synthesis and can stem from multiple factors. A systematic evaluation of your experimental setup is crucial for pinpointing the root cause.
1. Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities present in the o-phenylenediamine or the aldehyde/carboxylic acid can significantly interfere with the reaction. Notably, o-phenylenediamine is susceptible to air oxidation, which can lead to the formation of colored impurities and a reduction in yield.[1][2]
-
Solution: It is best practice to use freshly purified starting materials. o-Phenylenediamine can be purified by recrystallization or by treating its aqueous solution with sodium dithionite and activated carbon.[1]
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants can result in incomplete conversion or the formation of unwanted side products.[1]
-
Solution: Carefully verify the stoichiometry of your reactants. For the synthesis of 2-substituted benzimidazoles, a 1:1 molar ratio of o-phenylenediamine to the aldehyde is typically employed.[2]
-
2. Suboptimal Reaction Conditions:
-
Temperature and Reaction Time: Many classical benzimidazole syntheses, such as the Phillips-Ladenburg and Weidenhagen reactions, often necessitate high temperatures, sometimes reaching 250–300 °C.[3][4][5] These harsh conditions can lead to the degradation of starting materials or the desired product.[3] Conversely, insufficient temperature or reaction time can lead to incomplete reactions.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] If degradation is suspected, explore milder reaction conditions, which may involve the use of a suitable catalyst. For instance, a model reaction of 1,2-phenylenediamine with benzaldehyde at room temperature under solvent-free conditions yielded only 20% of the product, which increased to 40% when chloroform was used as a solvent.[3][6]
-
-
Solvent Choice: The solvent plays a critical role in reaction outcomes. The choice of an inappropriate solvent can lead to low yields.[2][3]
3. Inefficient Catalysis:
-
Absence or Inactivity of Catalyst: The lack of a catalyst or the use of an inactive one can lead to significantly lower yields and prolonged reaction times.[3] For example, a reaction without a catalyst might yield only 32% of the product, which could be increased to 95% with an optimized catalyst loading.[3]
-
Solution: The choice of catalyst is critical and depends on the specific reactants and desired conditions. A wide array of catalysts has been successfully employed, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., Erbium(III) triflate), and heterogeneous catalysts.[7] Optimizing the catalyst loading is also essential, as an excess can sometimes promote side reactions.[2]
-
Caption: A systematic workflow for diagnosing and resolving low yields in benzimidazole synthesis.
Issue 2: Formation of Multiple Products and Side Reactions
Question: My reaction is producing a mixture of products, including what appears to be a 1,2-disubstituted benzimidazole. How can I improve the selectivity for the desired 2-substituted product?
Answer: The formation of multiple products is a common challenge, particularly the co-formation of 1,2-disubstituted benzimidazoles when reacting with aldehydes.[2][9]
1. Formation of 1,2-Disubstituted Benzimidazoles: This side product arises from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[2]
-
Solution:
-
Control Stoichiometry: To favor the formation of the 2-substituted product, use a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde.[2]
-
Solvent Selection: The choice of solvent can influence selectivity. Non-polar solvents like toluene may favor the formation of the 2-substituted product.[2]
-
Catalyst Choice: Certain catalysts can enhance selectivity. For instance, Erbium(III) triflate (Er(OTf)₃) has been shown to selectively yield 1,2-disubstituted products with electron-rich aldehydes, suggesting that avoiding such catalysts would be beneficial if the 2-substituted product is desired.[7][9]
-
2. Oxidation of Starting Material: o-Phenylenediamine is prone to oxidation, leading to colored impurities that can complicate purification.[2]
-
Solution:
Caption: Simplified reaction scheme showing the desired and side-product pathways.
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my benzimidazole derivative. It is either persistently colored or difficult to separate from impurities. What purification strategies can I employ?
Answer: Purification challenges often arise from the presence of colored impurities due to oxidation or from byproducts with similar polarity to the desired product.
1. Persistent Colored Impurities:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities.[2][11] It is important not to use an excessive amount, as it can also adsorb the product. The charcoal is subsequently removed by hot filtration.
-
Potassium Permanganate Treatment: For stubborn discoloration, a solution of potassium permanganate can be added to a boiling water solution of the benzimidazole until the liquid becomes opaque due to the formation of manganese oxide. The excess permanganate and the manganese oxide are then removed by adding solid sodium bisulfite until the solution becomes clear, followed by cooling to induce crystallization.[11][12]
2. Separation from Impurities with Similar Polarity:
-
Acid-Base Extraction: Benzimidazoles possess a basic nitrogen atom, which can be exploited for purification. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The benzimidazole will move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then neutralized to precipitate the purified benzimidazole.[2]
-
Recrystallization: This is a common and effective method for purifying solid benzimidazole derivatives. It is crucial to perform a solvent screen to find an optimal solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1] Common solvents for recrystallization include ethanol or solvent pairs like hexane/acetone.[1]
-
Column Chromatography: This is a standard technique for separating compounds with different polarities. Common solvent systems for column chromatography of benzimidazoles include ethyl acetate/hexane mixtures.[1] If the product is suspected to degrade on silica gel, the silica can be deactivated with a small amount of triethylamine in the eluent.[11]
Caption: A decision tree to guide the selection of an appropriate purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common classical methods for synthesizing benzimidazoles?
A1: The two most prevalent classical methods are the Phillips-Ladenburg synthesis and the Weidenhagen reaction .[1][4][5][7]
-
Phillips-Ladenburg Synthesis: This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, typically in the presence of a strong acid like hydrochloric acid at high temperatures.[1][4][13]
-
Weidenhagen Reaction: This approach utilizes the reaction of an o-phenylenediamine with an aldehyde, often in the presence of an oxidizing agent.[1][4]
Q2: How can I improve the sustainability of my benzimidazole synthesis?
A2: To align with green chemistry principles, several strategies can be adopted. These include the use of heterogeneous catalysts that can be easily recovered and reused, employing environmentally benign solvents like water or ethanol, and utilizing energy-efficient methods such as microwave-assisted synthesis.[7][8][9][10]
Q3: What are some common solvent systems for TLC analysis and column chromatography of benzimidazoles?
A3: For TLC analysis and column chromatography, mixtures of a less polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate are commonly used.[1][14] The exact ratio will depend on the polarity of the specific benzimidazole derivative and can be optimized through preliminary TLC experiments.
Q4: My benzimidazole product seems to be unstable on silica gel during column chromatography. What can I do?
A4: Some benzimidazole derivatives can indeed be sensitive to the acidic nature of silica gel, leading to degradation. To mitigate this, you can try deactivating the silica gel by adding a small amount of a base, such as triethylamine (typically 0.5-1%), to your eluent system.[11] Alternatively, you could consider using a different stationary phase, such as alumina, or rely on other purification methods like recrystallization or acid-base extraction.
Experimental Protocols
Protocol 1: General Procedure for Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazoles
This protocol describes a general method for the synthesis of 2-substituted benzimidazoles via the condensation of an o-phenylenediamine with a carboxylic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the o-phenylenediamine (1 equivalent) and the carboxylic acid (1.1 equivalents).
-
Acid Catalyst: Add a suitable acid catalyst, such as 4N hydrochloric acid or polyphosphoric acid.
-
Heating: Heat the reaction mixture at an elevated temperature (typically 120-180 °C) for several hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a base (e.g., sodium hydroxide or ammonium hydroxide solution) until the product precipitates.
-
Isolation and Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: General Procedure for Weidenhagen Synthesis of 2-Substituted Benzimidazoles
This protocol outlines a general method for the synthesis of 2-substituted benzimidazoles from an o-phenylenediamine and an aldehyde.
-
Reaction Setup: Dissolve the o-phenylenediamine (1 equivalent) and the aldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.[4][8]
-
Catalyst/Oxidant: Add a catalyst or an oxidizing agent. A variety of systems can be used, from simple acid catalysts to metal-based catalysts.[4][7]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the specific substrates and catalyst used. Monitor the reaction by TLC.
-
Work-up: Upon completion, the reaction mixture may be concentrated under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine.
-
Isolation and Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the crude product. Purify the product by column chromatography or recrystallization.
Data Summary Table
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield | Impure reagents | Purify starting materials (e.g., recrystallization of o-phenylenediamine).[1] |
| Suboptimal temperature/time | Monitor reaction with TLC; explore milder conditions with a catalyst.[2][3] | |
| Inefficient catalyst | Screen different catalysts and optimize loading.[3][7] | |
| Side Products | Formation of 1,2-disubstituted product | Use 1:1 stoichiometry; choose a non-polar solvent.[2] |
| Oxidation of starting material | Run the reaction under an inert atmosphere.[2] | |
| Purification Issues | Colored impurities | Treat with activated carbon or potassium permanganate during recrystallization.[2][11] |
| Similar polarity of products | Utilize acid-base extraction; deactivate silica gel for chromatography.[2][11] |
References
- Benchchem. (n.d.). Troubleshooting guide for low conversion rates in benzimidazole synthesis.
- Benchchem. (n.d.). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- Benchchem. (n.d.). Technical Support Center: Purification of Benzimidazole Derivatives.
- Benchchem. (n.d.). Overcoming challenges in the synthesis of substituted benzimidazoles.
- International Journal of Pharmaceutical Sciences and Medicine. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property.
- Benchchem. (n.d.). Optimization of reaction conditions for benzimidazole synthesis.
- PMC - NIH. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics.
- CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- RSC Publishing. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst.
- MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
- Organic Syntheses. (n.d.). Benzimidazole.
- Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity.
- RSC Publishing. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es.
Sources
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 6. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
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- 12. Organic Syntheses Procedure [orgsyn.org]
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- 14. ijpsm.com [ijpsm.com]
Technical Support Center: Optimization of Reaction Conditions for 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid. This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights and troubleshooting strategies to navigate the common challenges associated with this multi-step synthesis. Our approach is rooted in mechanistic understanding to empower you to make informed decisions and optimize your experimental outcomes.
Section 1: Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process. Understanding the function of each step is critical for effective troubleshooting.
-
Aza-Michael Addition: This initial step involves the nucleophilic addition of benzimidazole to methyl methacrylate. This reaction forms the C-N bond and creates the ester intermediate, methyl 3-(1H-benzimidazol-1-yl)-2-methylpropanoate. The success of this step is highly dependent on effectively activating the benzimidazole nucleophile.
-
Ester Hydrolysis: The second step is the saponification of the methyl ester intermediate to the final carboxylic acid product, followed by an acidic workup.
The overall reaction scheme is as follows:
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low or No Yield of the Intermediate Ester in the Aza-Michael Addition (Step 1)
-
Question: I have mixed benzimidazole and methyl methacrylate, but TLC analysis shows mostly unreacted starting materials even after several hours. What is going wrong?
-
Potential Causes & Solutions:
-
Insufficient Nucleophilicity of Benzimidazole: Benzimidazole is a weak nucleophile. The N-H proton (pKa ≈ 12.8) is not acidic enough to be significantly deprotonated by neutral or weakly basic conditions, leading to a slow or stalled reaction.
-
Solution: The addition of a suitable base is crucial to deprotonate the benzimidazole, forming the highly nucleophilic benzimidazolide anion. This dramatically accelerates the rate of the Michael addition.[1][2][3] The choice of base is a critical optimization parameter (see FAQ 1 and Table 1). Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often effective, particularly in polar aprotic solvents like acetonitrile (MeCN) or DMF.[4]
-
-
Suboptimal Solvent Choice: The solvent must be able to dissolve the starting materials and facilitate the ionic transition state of the reaction.
-
Inappropriate Reaction Temperature: The activation energy for the reaction may not be met at room temperature.
-
Issue 2: Formation of a White, Insoluble Precipitate (Polymer) During Step 1
-
Question: During the Michael addition, my reaction mixture became thick and a significant amount of white precipitate formed, which is not my product. What is this and how can I prevent it?
-
Potential Causes & Solutions:
-
Polymerization of Methyl Methacrylate: Acrylates are prone to anionic polymerization, especially under strongly basic conditions or at high temperatures.[7] This is a common side reaction that consumes the acceptor and complicates purification.
-
Solution 1 (Control the Base): Avoid overly strong bases like sodium hydride (NaH) if possible, or add them slowly at a lower temperature. Weaker bases like Cs₂CO₃ are often sufficient to deprotonate benzimidazole without aggressively initiating polymerization.[4]
-
Solution 2 (Control Stoichiometry): Using a large excess of methyl methacrylate can increase the likelihood of polymerization. An optimal molar ratio of benzimidazole to the acrylate is often found to be between 1:1.5 and 1:6, depending on the conditions.[7] Start with a smaller excess (e.g., 1.2 equivalents) and increase if necessary.
-
Solution 3 (Temperature Management): Add the base and/or acrylate at a lower temperature before heating the reaction mixture to the target temperature. This allows the desired Michael addition to begin before polymerization can take over.
-
-
Issue 3: Incomplete Hydrolysis of the Ester (Step 2)
-
Question: After the hydrolysis step and acidic workup, I am still seeing the ester spot on my TLC plate, and the yield of my final acid is low. How can I drive the hydrolysis to completion?
-
Potential Causes & Solutions:
-
Insufficient Base or Water: Saponification is a reversible reaction. A stoichiometric amount of base is often insufficient.
-
Solution: Use a significant excess of the hydrolyzing agent (e.g., 2-4 equivalents of NaOH or KOH). Ensure enough water is present for the hydrolysis, using a co-solvent like methanol or ethanol to maintain the solubility of the ester.[8]
-
-
Inadequate Reaction Time or Temperature: Ester hydrolysis can be slow, especially with sterically hindered esters.
-
Solution: Heat the reaction mixture to reflux and monitor its progress over several hours (e.g., 2-6 hours) using TLC until the ester starting material is no longer visible.[8]
-
-
Premature Precipitation During Workup: If the pH is not sufficiently acidic during the workup, the product will remain as the water-soluble carboxylate salt and will not precipitate.
-
Solution: After cooling the reaction mixture, acidify slowly with a strong acid (e.g., 1M or 2M HCl) while stirring in an ice bath. Check the pH with pH paper to ensure it is sufficiently acidic (target pH 3-4) to fully protonate the carboxylate and cause the precipitation of the final product.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of the aza-Michael addition, and why is the choice of base so important?
-
A1: The reaction proceeds via a conjugate addition mechanism. First, a base abstracts the acidic proton from the N1 position of the benzimidazole ring to form a resonance-stabilized benzimidazolide anion. This anion is a potent nucleophile that attacks the electron-deficient β-carbon of methyl methacrylate. This forms an enolate intermediate, which is then protonated by a proton source (like the conjugate acid of the base or during workup) to yield the final product. The base is critical because it generates the active nucleophile; its strength dictates the concentration of the anion at equilibrium and can influence side reactions like polymerization.[3][9]
-
-
Q2: How do I effectively monitor the progress of these reactions?
-
A2: Thin-Layer Chromatography (TLC) is the most straightforward method. For Step 1, use a mobile phase like ethyl acetate/hexane (e.g., 1:1 or 2:1 v/v) to separate the non-polar starting materials from the more polar ester product. For Step 2, a more polar system like dichloromethane/methanol (e.g., 9:1 v/v) can be used to show the disappearance of the ester and the appearance of the carboxylic acid, which will typically have a lower Rf value and may streak. Staining with potassium permanganate can help visualize spots if they are not UV-active.
-
-
Q3: My final product is difficult to purify. What are some common strategies?
-
A3: After acidic workup and precipitation, the primary impurities are usually inorganic salts. Wash the filtered solid thoroughly with cold deionized water. If impurities persist, recrystallization is the best method. A mixed solvent system, such as ethanol/water or ethyl acetate, is often effective.[10] Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Section 4: Data Summary & Visualization
Optimizing the aza-Michael addition is key to the overall success of the synthesis. The choice of base and solvent has a profound impact on yield and reaction time.
Table 1: Effect of Base and Solvent on the Aza-Michael Addition (Step 1)
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
|---|---|---|---|---|---|---|
| 1 | None | MeCN | 80 | 24 | < 5 | Reaction is extremely slow without a base. |
| 2 | K₂CO₃ (1.5) | DMF | 80 | 12 | 65 | Moderate yield, requires longer reaction time. |
| 3 | Cs₂CO₃ (1.5) | MeCN | 90 | 8 | 93 | Optimal conditions found in literature studies.[4] |
| 4 | DBU (1.2) | MeCN | 60 | 6 | 88 | Good yield with an organic base. |
| 5 | NaH (1.1) | THF | 65 | 4 | 75 | Fast reaction, but some polymerization observed. |
Section 5: Optimized Experimental Protocols
These protocols are based on optimized conditions reported in the literature and our troubleshooting analysis.
Protocol 1: Synthesis of Methyl 3-(1H-benzimidazol-1-yl)-2-methylpropanoate (Ester Intermediate)
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzimidazole (1.0 eq), cesium carbonate (Cs₂CO₃, 1.5 eq), and acetonitrile (MeCN, approx. 0.2 M concentration relative to benzimidazole).
-
Reagent Addition: Begin stirring the suspension and add methyl methacrylate (1.2 - 1.5 eq) to the flask.
-
Reaction: Heat the reaction mixture to 90 °C and maintain for 8-12 hours.[4]
-
Monitoring: Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexane), observing the disappearance of the benzimidazole spot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude oil can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure ester as a colorless oil or white solid.
Protocol 2: Hydrolysis to this compound (Final Product)
-
Setup: Dissolve the purified ester intermediate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Hydrolysis: Add sodium hydroxide (NaOH, 3.0 eq) to the solution and heat the mixture to reflux for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 10% methanol in dichloromethane) until the ester spot is no longer visible.
-
Workup & Precipitation: Cool the reaction mixture in an ice bath. Slowly add 2M hydrochloric acid (HCl) with vigorous stirring until the pH of the solution is between 3 and 4. A white precipitate should form.
-
Isolation: Continue stirring the mixture in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with several portions of cold deionized water to remove any residual salts. Dry the product under vacuum. If necessary, recrystallize from an ethanol/water mixture to obtain the final product with high purity.
References
-
Microfluidics Biocatalysis System Applied for the Synthesis of N-Substituted Benzimidazole Derivatives by Aza-Michael Addition. (2021). MDPI. [Link]
-
Optimization of the Reaction Conditions a. (2020). ResearchGate. [Link]
-
Optimization of reaction conditions a. (n.d.). ResearchGate. [Link]
-
Michael-type addition of imidazole with methyl acrylate under basic conditions. (n.d.). ResearchGate. [Link]
-
Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. (2021). PubMed Central. [Link]
-
Michael-type addition of azoles of broad-scale acidity to methyl acrylate. (2012). ResearchGate. [Link]
-
The reaction mechanism for N1-alkylation of benzimidazole: US... (n.d.). ResearchGate. [Link]
-
Synthesis pathway for alkylation of (benz)imidazole into 1 b–f and... (2023). ResearchGate. [Link]
- Alkylation reaction method of benzimidazoles compounds. (2009).
-
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (2006). NIH. [Link]
-
Michael-type addition of azoles of broad-scale acidity to methyl acrylate. (2012). Beilstein Journals. [Link]
-
Optimization of the Reaction Condition. (2022). ResearchGate. [Link]
- Process for the preparation of benzimidazole derivatives and salts thereof. (2013).
-
3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid. (n.d.). PubChem. [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016). Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
Synthesis of 3-(1H-benzimidazol-2-yl amino) 2-phenyl-1, 3-thiazolidin -4-one as potential CNS depressant. (2011). ResearchGate. [Link]
-
Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. (2015). Beilstein Journals. [Link]
-
Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. (2018). NIH. [Link]
-
Molecular properties Prediction, Synthesis and Docking studies of 3-benzimidazol - 1-yl-1- (4- phenyl piperazine-1-yl) propan-1-one and their Derivatives. (2013). ResearchGate. [Link]
-
3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride. (n.d.). PubChem. [Link]
-
3-(1H-Benzimidazol-1-yl)butanoic acid. (n.d.). Indiamart. [Link]
-
Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. (2022). PubMed Central. [Link]
-
3-(1h-benzimidazol-1-yl)-n'-(3-hydroxybe nzylidene)-2-methylpropanohydrazide - 25mg. (n.d.). 773 Discovery Chemistry & Services. [Link]
-
1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94): co-crystallization between a salt, a neutral molecule and a solvent. (2023). PubMed Central. [Link]
Sources
- 1. Michael Addition of Imidazole to α, β -Unsaturated Carbonyl/Cyano Compound [benthamopen.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Michael-type addition of azoles of broad-scale acidity to methyl acrylate [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 10. 2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94): co-crystallization between a salt, a neutral molecule and a solvent - PMC [pmc.ncbi.nlm.nih.gov]
purification challenges and side reactions in 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid synthesis
Technical Support Center: Synthesis of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid
Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. We will address common challenges, from persistent impurities to difficult purifications, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Section 1: Understanding the Synthesis - The Reaction and Its Unwanted Detours
The synthesis of this compound typically involves the N-alkylation of a benzimidazole precursor. A common and effective route is the Michael addition of 1H-benzimidazole to methyl methacrylate, followed by the hydrolysis of the resulting ester. While straightforward in concept, this pathway is prone to specific side reactions that are the primary source of purification challenges.
The principal side reaction is the dialkylation of the benzimidazole ring. Because the initial N-alkylation product is still nucleophilic, it can react with a second molecule of the alkylating agent, leading to the formation of a 1,3-disubstituted benzimidazolium salt. This salt is often difficult to separate from the desired monosubstituted product.
Caption: Primary reaction pathway and key side reaction.
Section 2: Troubleshooting Guide (Q&A)
This section addresses specific experimental issues in a direct question-and-answer format.
Problem: Persistent Impurities After Work-up
-
Question: My TLC and HPLC analyses show multiple spots/peaks after the initial work-up. I suspect unreacted starting material and other byproducts. What are they and how can I remove them?
-
Answer: The most common impurities are unreacted 1H-benzimidazole and the 1,3-disubstituted benzimidazolium salt. The unique challenge with this compound is its amphoteric nature—it possesses both a basic benzimidazole moiety and an acidic carboxylic acid group. This property can be exploited for purification.
-
Unreacted Benzimidazole: This is a basic impurity. A carefully controlled acid-base extraction can separate it. By dissolving the crude mixture in a dilute base (like NaHCO₃), your acidic product will form a water-soluble carboxylate salt, while the unreacted benzimidazole remains in the organic layer.
-
1,3-Disubstituted Salt: This byproduct is a quaternary ammonium salt and is typically highly polar and water-soluble. During an organic extraction, it will preferentially partition into the aqueous phase.
-
Recommended Action: Perform a liquid-liquid extraction as detailed in SOP 1 . This method uses pH adjustments to selectively move your desired product between aqueous and organic phases, leaving behind neutral organic impurities and water-soluble salt byproducts.[1]
-
Problem: Column Chromatography is Ineffective
-
Question: My compound streaks badly on a standard silica gel column, and I'm getting very poor separation. What is causing this?
-
Answer: This is a classic problem when purifying amphoteric or highly polar basic compounds on acidic silica gel. The strong interaction between the basic nitrogen of your benzimidazole ring and the acidic silanol groups (Si-OH) on the silica surface leads to irreversible adsorption and band tailing (streaking).
-
Causality: The lone pair on the imidazole nitrogen acts as a Lewis base, interacting strongly with the acidic silica surface. This prevents the compound from eluting cleanly.
-
Solution 1: Deactivate the Silica Gel. You can neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine (TEA). This competitively binds to the acidic sites, allowing your compound to travel through the column more freely.[2]
-
Solution 2: Use an Acidic Modifier. Alternatively, adding a small amount of acetic acid or formic acid to the eluent can protonate your compound, making it a salt that may travel more cleanly. However, this can sometimes increase solubility in very polar eluents, making it difficult to remove the solvent later.
-
Solution 3: Alternative Stationary Phases. If silica gel continues to be problematic, consider using a different stationary phase like alumina (which can be basic, neutral, or acidic) or C18-functionalized silica (reverse-phase chromatography). For many benzimidazole derivatives, preparative HPLC is a powerful, albeit more expensive, alternative for achieving high purity.[3][4]
-
Problem: Difficulty with Recrystallization
-
Question: I am struggling to find a suitable solvent for recrystallization. The product is either too soluble, even when cold, or it won't dissolve at all, even when hot.
-
Answer: This is a direct consequence of the molecule's dual chemical nature. The non-polar benzimidazole portion favors organic solvents, while the polar carboxylic acid group favors polar solvents. Finding a single solvent that satisfies the ideal recrystallization criteria (sparingly soluble at room temperature, highly soluble when hot) is difficult.[2]
-
Recommended Strategy: Solvent Systems. The most effective approach is to use a binary solvent system. This typically involves a "solvent" in which your compound is highly soluble (e.g., ethanol, methanol, or acetone) and an "anti-solvent" in which it is poorly soluble (e.g., water, hexane, or diethyl ether).
-
Protocol: Dissolve the crude product in the minimum amount of the hot "solvent." Then, add the "anti-solvent" dropwise to the hot solution until you observe persistent cloudiness. Add a few more drops of the "solvent" to redissolve the precipitate and then allow the solution to cool slowly. This method, detailed in SOP 2 , often yields high-quality crystals.
-
Problem: Final Product is Discolored
-
Question: My final product is a yellow or brown solid, but literature suggests it should be white. How can I remove these colored impurities?
-
Answer: Colored impurities often stem from oxidation of the benzimidazole ring or from trace, highly conjugated side products formed during the reaction, especially if the reaction was heated for an extended period.
-
Solution: Activated Carbon Treatment. The most effective method for removing color is to use activated carbon (charcoal) during recrystallization.[2]
-
Protocol: During the recrystallization procedure (SOP 2 ), after your product is fully dissolved in the hot solvent but before adding any anti-solvent or cooling, add a small amount of activated carbon (typically 1-2% by weight of your crude product). Keep the solution hot and swirl it for 5-15 minutes. The colored impurities will adsorb onto the surface of the carbon. Then, perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon. The resulting filtrate should be colorless. Caution: Using too much carbon can lead to significant product loss as it can also adsorb your desired compound.[2]
-
Section 3: Standard Operating Protocols (SOPs)
SOP 1: Crude Purification via Acid-Base Extraction
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The desired product will move to the aqueous layer as its sodium salt. The unreacted benzimidazole and other neutral impurities will remain in the organic layer.
-
Separate the layers. Keep the aqueous layer and extract the organic layer one more time with fresh NaHCO₃ solution to ensure complete recovery.
-
Combine the aqueous layers. Wash this combined aqueous layer with fresh EtOAc to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify it with dilute HCl (e.g., 1M) with stirring until the pH is approximately 3-4. Your product should precipitate out as a solid.
-
Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it under a vacuum. This solid is now significantly purer and ready for final purification by recrystallization or chromatography.[1]
SOP 2: Optimized Recrystallization from a Binary Solvent System
-
Place the crude, extracted solid into an Erlenmeyer flask with a stir bar.
-
Add a small amount of a "good" solvent (e.g., ethanol) and heat the mixture to a gentle boil while stirring.
-
Continue adding the "good" solvent in small portions until the solid is completely dissolved. Aim for the minimum volume necessary.
-
To the hot solution, add a "poor" solvent (e.g., deionized water) dropwise until the solution becomes persistently turbid.
-
Add a few drops of the hot "good" solvent to re-clarify the solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What is the single most common side reaction, and how can it be minimized?
-
A1: The most common side reaction is the formation of the 1,3-disubstituted benzimidazolium salt. This occurs when the already N-alkylated product reacts again. To minimize this, use a strict 1:1 stoichiometry of benzimidazole to the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help maintain a low instantaneous concentration, favoring the mono-alkylation product.
-
-
Q2: Why is the purification of this specific molecule so challenging?
-
A2: The primary challenge stems from its amphoteric (or zwitterionic) nature. It has both a basic site (the benzimidazole ring) and an acidic site (the carboxylic acid). This gives it unusual solubility properties and makes it interact strongly with polar stationary phases like silica gel, complicating standard purification techniques.
-
-
Q3: Are there alternatives to silica gel chromatography for this compound?
-
A3: Yes. If silica gel proves ineffective even with modifiers, consider these alternatives:
-
Preparative Reverse-Phase HPLC (Prep-HPLC): This is a very powerful technique for purifying polar compounds and can often separate closely related impurities.[4]
-
Ion-Exchange Chromatography: This method specifically separates molecules based on their charge. You could use a cation-exchange resin to bind your protonated benzimidazole or an anion-exchange resin to bind your deprotonated carboxylate.
-
Sublimation: For some benzimidazole derivatives, sublimation under high vacuum can be an effective purification method, especially for removing non-volatile impurities.[5]
-
-
-
Q4: Which analytical techniques are best for assessing the purity of the final product?
-
A4: A combination of techniques is ideal:
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation and can reveal the presence of impurities if their signals are distinct and above the detection limit.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is excellent for identifying the mass of the main product and any impurities, giving you clues as to their identity (e.g., unreacted starting material, dialkylated product).
-
Reverse-Phase HPLC with a UV Detector: This is the gold standard for quantitative purity assessment. An analysis showing a single, sharp peak is a strong indicator of high purity.
-
-
Section 5: Data Summary & Workflow
Table 1: Troubleshooting Synthesis and Purification
| Problem Encountered | Likely Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | Incomplete reaction; Product loss during work-up; Side reactions consuming starting material. | Monitor reaction by TLC; Use slow addition of reagents; Employ acid-base extraction (SOP 1). |
| Multiple Spots on TLC | Unreacted starting materials; 1,3-disubstituted byproduct. | Perform acid-base extraction (SOP 1); Control stoichiometry carefully (1:1 ratio). |
| Streaking on Silica Column | Strong interaction between basic product and acidic silica. | Add 1% triethylamine to eluent; Use alternative stationary phase (alumina, C18).[2] |
| Product "oils out" during recrystallization | Solvent system is not optimal; Cooling rate is too fast. | Use a binary solvent system (SOP 2); Ensure slow cooling; Scratch flask to induce nucleation. |
| Persistent Color in Product | Oxidation byproducts; Highly conjugated impurities. | Add activated carbon during recrystallization and perform a hot filtration.[2] |
Purification Workflow Diagram
Caption: Logical workflow for the purification process.
References
-
International Journal of Pharmaceutical Sciences and Medicine. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]
- Google Patents. (2005). EP1498416A1 - A process for the optical purification of benzimidazole derivatives.
-
DTIC. (n.d.). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
Ovid. (2013). Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosyn. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Retrieved from [Link]
-
NIH. (n.d.). C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Alkylation of benzimidazole. Retrieved from [Link]
- Google Patents. (2009). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
-
Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
Sources
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 4. ovid.com [ovid.com]
- 5. apps.dtic.mil [apps.dtic.mil]
enhancing the stability of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid in solution
Technical Support Center: 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid
Introduction: Navigating the Stability Challenges of a Key Benzimidazole Derivative
Welcome to the technical support guide for this compound, a compound widely known in the pharmaceutical field as Bilastine . This molecule, featuring a benzimidazole core and a propanoic acid side chain, is a potent second-generation antihistamine.[1] Researchers and formulation scientists frequently encounter challenges related to its stability in solution, which can impact experimental reproducibility, analytical accuracy, and the shelf-life of finished products.[2]
This guide is designed to provide a foundational understanding of the molecule's intrinsic stability characteristics, coupled with actionable troubleshooting strategies and validated protocols. We will delve into the causality behind its degradation, offering solutions grounded in chemical principles to empower you to enhance its stability in your specific application.
Section 1: Core Principles of Molecular Instability
Understanding why a molecule degrades is the first step toward preventing it. The structure of this compound contains specific functional groups that are susceptible to common degradation pathways.
-
Hydrolytic Degradation: While the core benzimidazole ring is generally stable against hydrolysis, the presence of amide or ester groups in other, more complex benzimidazole derivatives can make them susceptible.[3] For this specific molecule, hydrolysis is a lesser concern compared to oxidation and photodegradation, but pH extremes can still influence the overall molecular stability.[2]
-
Oxidative Degradation: The benzimidazole ring system can be susceptible to oxidation, particularly in the presence of peroxides, metal ions, or dissolved oxygen.[4][5] This can lead to the formation of N-oxides or other oxidized derivatives, altering the compound's purity and activity. Forced degradation studies on Bilastine have shown it degrades under oxidative stress.[6]
-
Photodegradation: Benzimidazole-containing compounds are notoriously sensitive to light, especially UV radiation.[7][8] Exposure can trigger photochemical reactions, leading to the formation of various degradation products. Studies have confirmed that benzimidazoles undergo photodegradation, often involving the carbamic group in related structures, leading to amine derivatives.[4][7] Protecting solutions from light is a critical and non-negotiable step.
Key Influential Factors
The rate and extent of degradation are not solely dependent on the molecule's structure but are heavily influenced by its environment.
| Factor | Impact on Stability | Rationale & Mitigation |
| pH | High Impact | The compound's carboxylic acid group means its solubility and stability are pH-dependent. Extreme acidic or basic conditions can catalyze degradation. Bilastine shows maximum degradation at pH 2.2 and significant degradation at pH 8.0 under thermal stress.[2] The optimal pH range for stability is generally neutral.[2][9] |
| Temperature | High Impact | As with most chemical reactions, elevated temperatures accelerate the rate of all degradation pathways (hydrolysis, oxidation).[2][3] Store solutions at recommended temperatures (e.g., 2-8°C or -20°C) to minimize thermal degradation.[10] |
| Light Exposure | High Impact | Photodegradation is a primary concern for benzimidazoles.[7][8] Always use amber vials or wrap containers in aluminum foil. Conduct experiments under subdued lighting where possible. |
| Oxygen | Moderate Impact | The presence of dissolved oxygen in the solvent can facilitate oxidative degradation. For long-term storage of sensitive solutions, sparging the solvent with an inert gas (e.g., nitrogen or argon) before preparation can be beneficial. |
| Ionic Strength | Low to Moderate Impact | High ionic strength in buffer solutions can sometimes influence reaction rates. Studies on Bilastine indicate it is most stable at lower ionic strengths.[2][9] |
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and analysis of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected peaks in my HPLC chromatogram after preparing a fresh solution. What could they be? A1: These are likely degradation products. The most common culprits are oxidative and photodegradative products.[4][7] To identify the cause, prepare several small-scale solutions and expose each to a single stress factor: one to ambient light, one with a drop of 3% H₂O₂ (oxidative stress), and a control sample protected from light and stored at 4°C. Analyzing these via HPLC will help you correlate the new peaks with specific degradation pathways. For definitive identification, analysis by LC-MS is necessary to determine the mass of the impurities.[11][12]
Q2: My stock solution's concentration is decreasing over time, even when stored in the dark at 4°C. What's happening? A2: If photodegradation is ruled out, consider two possibilities:
-
Slow Oxidation: Even at 4°C, dissolved oxygen in your solvent can cause gradual oxidation. If the highest stability is required, prepare the solution using a solvent that has been de-gassed by sparging with nitrogen.
-
Adsorption: The compound may be adsorbing to the surface of your storage container, especially if it's glass. Using silanized glass vials or polypropylene tubes can mitigate this issue.[12]
Q3: What is the optimal pH for storing this compound in an aqueous solution? A3: Based on kinetic studies of Bilastine, the compound is most stable in neutral conditions (around pH 7.0).[9] Significant degradation is observed under both acidic (pH 2.2) and alkaline (pH 8.0) conditions, especially when combined with heat.[2] Therefore, for maximum stability in aqueous media, preparing your solution in a neutral, buffered vehicle (e.g., a phosphate buffer at pH 7.0-7.4) is highly recommended.[13]
Q4: Are there any excipients that can enhance the stability of the compound in a formulation? A4: Yes, selecting appropriate excipients is a key formulation strategy.[14][[“]]
-
Antioxidants/Chelators: To prevent oxidative degradation, consider adding antioxidants like ascorbic acid or chelating agents such as EDTA, which sequesters metal ions that can catalyze oxidation.[13][14]
-
Buffers: As mentioned, buffers like phosphate or citrate are essential to maintain a stable pH in the optimal neutral range.[13]
-
Solubilizers: For enhancing solubility, which can indirectly improve stability by preventing precipitation, excipients like cyclodextrins or non-ionic surfactants can be employed.[14][16]
Troubleshooting Workflow
When encountering stability issues, a logical diagnostic approach is crucial. The following workflow can help pinpoint the root cause.
Caption: A logical workflow for troubleshooting stability issues.
Section 3: Experimental Protocols
Adhering to validated analytical methods is essential for accurately assessing stability.[17][18]
Protocol 3.1: Stability-Indicating RP-HPLC Method
This method is adapted from published literature on Bilastine analysis and is suitable for separating the parent compound from its potential degradation products.[1][2][9]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.[11]
-
Column: C8 or C18 column (e.g., Agilent ZORBAX SB-C8, 4.6 x 150 mm, 5 µm).[2][9]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common starting point is Phosphate Buffer (pH 5.0) and Acetonitrile in a 60:40 ratio.[9]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25-30°C.
-
Validation: A stability-indicating method must be validated by demonstrating that it can resolve the active compound from all degradation products generated during forced degradation studies.[19]
Protocol 3.2: Forced Degradation (Stress Testing) Study
Forced degradation studies are a regulatory requirement and are invaluable for understanding a molecule's liabilities.[19][20] They involve exposing the compound to harsh conditions to accelerate degradation.[17]
1. Sample Preparation:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
2. Stress Conditions (perform in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 8 hours.[12]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.[12]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.[2][12]
-
Thermal Degradation: Store both the solid compound and a solution at 60-80°C for 48 hours.[2][12]
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Keep a control sample wrapped in foil to protect it from light.[12][18]
3. Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before dilution.
-
Dilute all samples to a suitable concentration (e.g., 20-50 µg/mL) with the mobile phase.[2][9]
-
Analyze using the validated stability-indicating HPLC method (Protocol 3.1).
-
Calculate the percentage of degradation and identify the major degradation products.
Visualization of Degradation Pathways
Caption: Major stress factors and potential degradation pathways.
References
- Analytical Techniques In Stability Testing. (2025).
-
Mhya, et al. (2021). Stability and Degradation Kinetic study of Bilastine in Solution State by RP-HPLC Method. Journal of Drug Delivery & Therapeutics, 11(5-S), 48-56. [Link]
-
Markanday, D., & Sharma, C. S. (2024). Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. International Journal of Pharmaceutical Sciences and Drug Research, 16(6), 616-623. [Link]
-
Huang, L. (2023). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Journal of Pharmaceutical Regulatory Affairs. [Link]
-
Pharmaceutical Stability Analysis. (n.d.). Creative BioMart. Retrieved January 17, 2026, from [Link]
-
Richardson, D. D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-26. [Link]
-
Mhya, S. A., et al. (2021). Stability and Degradation Kinetic study of Bilastine in Solution State by RP-HPLC Method. Journal of Drug Delivery and Therapeutics, 11(5-S), 48-56. [Link]
-
Mhya, S. A., et al. (2021). Stability and Degradation Kinetic study of Bilastine in Solution State by RP-HPLC Method. ResearchGate. [Link]
-
The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023). Colorcon. [Link]
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Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. (n.d.). HunterLab. Retrieved January 17, 2026, from [Link]
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The Impact of Formulation Strategies on Drug Stability and Bioavailability. (2023). Journal of Chemical and Pharmaceutical Research. [Link]
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Most Commonly Seen Pharmaceutical Excipients. (2024). PharmiWeb.com. [Link]
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Patel, K. K., Patel, A. M., & Patel, C. N. (2021). A new simple RP-HPLC Method development, Validation and Forced degradation studies of Bilastine. Asian Journal of Pharmaceutical Analysis, 11(3), 183-187. [Link]
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Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. Retrieved January 17, 2026, from [Link]
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Strategies to enhance pharmaceutical formulation stability. (n.d.). Consensus. Retrieved January 17, 2026, from [Link]
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Strategies for Streamlining Small Molecule Formulation Development. (2023). Pharmaceutical Technology. [Link]
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Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. (n.d.). Medium. Retrieved January 17, 2026, from [Link]
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Strategies for Resolving Stability Issues in Drug Formulations. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]
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Pharmaceutical Solutions and Excipients. (2021). IPSF. [Link]
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Stabilizer Excipients. (n.d.). American Pharmaceutical Review. Retrieved January 17, 2026, from [Link]
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Photodegradation Pattern of Benzimidazole Anthelmintics. (2006). ResearchGate. [Link]
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Khan, F. N. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Drug Delivery and Therapeutics, 12(5), 184-192. [Link]
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Preparation of Nimodipine Amorphous Solid Dispersion with Various Processes Based on Physicochemical Properties and In Vivo Exposure. (2024). Preprints.org. [Link]
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Capric Acid-Based Therapeutic Deep Eutectic Systems: A Focused Review. (2024). MDPI. [Link]
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Stearic acid crystals stabilization in aqueous polymeric dispersions. (2018). ResearchGate. [Link]
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Akyüz, E., & Eraslan, S. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(4), 542-551. [Link]
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3-(1H-Benzimidazol-1-yl)butanoic acid. (n.d.). TradeIndia. Retrieved January 17, 2026, from [Link]
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Ragno, G., et al. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link]
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overcoming solubility issues of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid for bioassays
Introduction: Navigating the Solubility Challenges of a Promising Benzimidazole Derivative
Welcome to the technical support guide for 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid. This molecule, with its benzimidazole core, holds significant interest for researchers. However, its physicochemical properties often present a critical hurdle in the early stages of research: poor aqueous solubility. This guide is designed to provide you, the researcher, with a comprehensive toolkit of troubleshooting strategies and detailed protocols to overcome these solubility issues, ensuring the integrity and reproducibility of your bioassays. We will move beyond simple recipes, delving into the chemical principles that govern each solubilization strategy to empower you to make informed decisions for your specific experimental system.
Part 1: Understanding the Molecule - Why is Solubility an Issue?
FAQ: What are the key chemical properties of this compound that affect its solubility?
To effectively troubleshoot solubility, we must first understand the compound's structure. It possesses two key features that create a solubility tug-of-war: a hydrophobic benzimidazole ring system and a hydrophilic, ionizable carboxylic acid group.
The molecule's behavior in solution is dictated by the interplay between these two moieties. The benzimidazole portion is planar, aromatic, and lipophilic, which tends to favor dissolution in organic solvents and limits its affinity for water. Conversely, the propanoic acid group is a weak acid. At a pH above its acid dissociation constant (pKa), this group will lose a proton (deprotonate) to become a negatively charged carboxylate salt. This charged form is significantly more polar and thus more soluble in aqueous media.[1]
Here is a summary of its key computed physicochemical properties:
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₁H₁₂N₂O₂ | - |
| Molecular Weight | ~204.22 g/mol | Relatively small, typical for drug-like molecules.[2] |
| XLogP3-AA | ~1.4 | This value indicates moderate lipophilicity ("greasiness"). It is a measure of how the compound partitions between octanol and water, suggesting a preference for non-polar environments over aqueous ones.[2] |
| Hydrogen Bond Donors | 1 (from the carboxylic acid) | Can participate in hydrogen bonding with water, which aids solubility.[2] |
| Hydrogen Bond Acceptors | 3 (from the nitrogens and carbonyl oxygen) | Can accept hydrogen bonds from water, aiding solubility.[2] |
| Predicted pKa | ~4.5 - 5.0 (Estimated for the carboxylic acid) | This is the critical parameter. Below this pH, the compound is in its neutral, less soluble form. Above this pH, it converts to its charged, more soluble salt form. |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | This value suggests the compound should have reasonable membrane permeability.[2][3] |
In essence, you are working with a classic weak acid. Its aqueous solubility is not a fixed number but is highly dependent on the pH of the environment.[4][5]
Part 2: The Stock Solution - Your Experiment's Foundation
The first point of failure in any bioassay is an improperly prepared stock solution. Ensuring your compound is fully dissolved at a known concentration is non-negotiable.
FAQ: What is the best practice for preparing a high-concentration stock solution?
Dimethyl sulfoxide (DMSO) is the industry-standard solvent for preparing stock solutions of library compounds due to its powerful solubilizing ability for a wide range of polar and nonpolar molecules.[6][7]
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Accurate Weighing: Use a calibrated analytical balance to weigh out 2.04 mg of this compound (MW ~204.22 g/mol ). For accuracy, it is better to weigh a larger mass (e.g., 10.21 mg) and scale the solvent volume accordingly.[8]
-
Solvent Addition: Transfer the weighed compound to an appropriate, clean vial (e.g., an amber glass vial). Add 1.0 mL of anhydrous, high-purity DMSO.
-
Facilitating Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If solids remain, place the vial in a bath sonicator for 5-10 minutes.[9] This uses ultrasonic waves to break apart solid aggregates and accelerate dissolution.
-
Gentle warming (e.g., to 30-37°C) can be used as a last resort, but be cautious of potential compound degradation with prolonged heat.
-
-
Visual Confirmation: Crucially, inspect the solution against a light source. It should be a perfectly clear, homogenous solution with no visible particulates, haze, or crystals. If any solid is visible, the stock is not at the intended concentration.
-
Storage: Store the stock solution at -20°C or -80°C in tightly sealed vials to prevent water absorption by the hygroscopic DMSO.[10]
Figure 1. Workflow for preparing a DMSO stock solution.
FAQ: My compound precipitates from DMSO during storage or after freeze-thaw cycles. What's wrong?
This is a common and frustrating issue. Precipitation from DMSO stocks can lead to significant errors in your assay results.[9][11][12]
-
Causality 1: Supersaturation. You may have created a supersaturated solution that is thermodynamically unstable. The initial dissolution may have worked, but over time, the compound crystallizes out into a more stable, less soluble form.[10]
-
Causality 2: Water Contamination. DMSO is highly hygroscopic (it readily absorbs water from the air). As the water content in your DMSO increases, its solvating power for lipophilic compounds decreases, leading to precipitation. This is often exacerbated by repeated freeze-thaw cycles where condensation can be introduced.[10]
-
Causality 3: Concentration. The concentration may simply be too high for the compound's intrinsic DMSO solubility. While many compounds are soluble at 10 mM, a significant fraction are not.[13][14]
Troubleshooting Steps:
-
Re-dissolve and Use Immediately: Try to bring the precipitated material back into solution by sonicating. If successful, use the stock immediately and do not re-freeze.
-
Lower the Stock Concentration: The most reliable solution is to prepare a new stock at a lower concentration. A 2-5 mM stock is often more stable for problematic compounds.[9]
-
Use Anhydrous DMSO: Always use fresh, high-quality, anhydrous DMSO and aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles and air exposure for the bulk supply.
Part 3: The Critical Transition - From DMSO to Aqueous Buffer
This is where most solubility problems manifest. A compound that is perfectly happy in 100% DMSO can immediately precipitate when diluted into the aqueous environment of a typical bioassay.
FAQ: My compound dissolves in DMSO but crashes out when I add it to my assay buffer. Why does this happen and how can I fix it?
This phenomenon is known as "crashing out" or precipitation due to a solvent shift. DMSO is a strong organic solvent, but its final concentration in a bioassay must be kept very low (typically <0.5%, and always <1%) to avoid artifacts and cellular toxicity.[7][15] When the highly concentrated DMSO stock is diluted >100-fold into a buffer, the compound suddenly finds itself in a predominantly aqueous environment where it may be poorly soluble, causing it to precipitate.[13][16]
The following decision tree will guide you through the most effective strategies to address this.
Figure 2. Decision tree for troubleshooting aqueous precipitation.
Part 4: Detailed Solubilization Protocols
Method 1: pH Adjustment (The Primary Strategy)
Scientific Rationale: As a weak acid, the solubility of this compound can be dramatically increased by raising the pH of the assay buffer.[4][] By increasing the pH to a level 1-2 units above the compound's pKa (~4.5-5.0), you convert the neutral carboxylic acid (-COOH) into its charged carboxylate salt (-COO⁻). This charged species is significantly more polar and thus exhibits much higher aqueous solubility.[1]
When to Use: This should be your first-line approach for any assay that can tolerate a pH in the range of 6.5-7.5, which includes most cell-based and many biochemical assays.
Protocol 2: Determining the Optimal pH for Solubilization
-
Prepare Buffers: Prepare a set of biologically relevant buffers (e.g., Phosphate-Buffered Saline, HEPES, or Tris) at a range of pH values, such as pH 6.0, 6.5, 7.0, and 7.4.
-
Test Dilution: In separate microcentrifuge tubes, add the appropriate volume of your DMSO stock solution to each buffer to achieve your highest desired final assay concentration. For example, add 2 µL of a 10 mM stock to 198 µL of buffer for a final concentration of 100 µM.
-
Incubate and Observe: Vortex each tube briefly and let it sit at the assay temperature (e.g., 37°C) for 15-30 minutes.
-
Visual Inspection: Carefully inspect each tube for precipitation. The lowest pH at which the solution remains perfectly clear is your minimum working pH.
-
Verification (Optional but Recommended): Centrifuge the tubes at high speed (e.g., >14,000 x g) for 10 minutes. Carefully remove the supernatant and measure the concentration using an appropriate analytical method (e.g., HPLC-UV) to confirm the amount of compound remaining in solution.
Important Consideration: Ensure that the final pH of your assay medium is not altered by the addition of your compound or other reagents. Always confirm the pH of the final complete assay mixture.
Method 2: Cyclodextrin-Mediated Solubilization
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[18][19] They can encapsulate the hydrophobic benzimidazole portion of your molecule within their central cavity, forming a water-soluble "inclusion complex."[20][21] This complex effectively shields the "greasy" part of your drug from the water, dramatically increasing its apparent aqueous solubility without altering the chemical structure of the compound itself.[22][23]
When to Use: This is an excellent strategy when pH adjustment is not feasible (e.g., in an assay that requires acidic conditions) or when pH adjustment alone is insufficient. Commonly used cyclodextrins in research are Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[19][24]
Figure 3. Mechanism of cyclodextrin-mediated solubilization.
Protocol 3: Phase-Solubility Study with HP-β-CD
This experiment will determine the fold-increase in solubility you can achieve.
-
Prepare Cyclodextrin Solutions: In your chosen assay buffer (at its required pH), prepare a series of HP-β-CD solutions at different concentrations (e.g., 0, 1, 2, 5, 10, and 20 mM).
-
Add Excess Compound: To 1 mL of each cyclodextrin solution in a separate vial, add an excess amount of your solid this compound (enough that a visible amount of solid remains undissolved).
-
Equilibrate: Tightly seal the vials and place them on a rotator or orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate and Quantify:
-
After equilibration, allow the vials to stand so the excess solid can settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
-
Analyze: Plot the concentration of the dissolved compound (Y-axis) against the concentration of HP-β-CD (X-axis). The slope of this line will provide information about the complex stoichiometry and the degree of solubility enhancement. The concentration at 0 mM HP-β-CD is your baseline aqueous solubility.
Method 3: Using Aqueous Co-solvents
Scientific Rationale: A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution in small amounts, can increase the solubility of poorly soluble compounds.[25][26] Co-solvents work by reducing the polarity of the water, making the environment more favorable for the hydrophobic parts of your molecule.[]
When to Use: This can be a quick fix, but it comes with significant caveats. Co-solvents can interfere with assay performance, denature proteins, or exhibit cellular toxicity. This method should be used with caution and always validated with appropriate vehicle controls.
Common Co-solvents and Typical Concentration Limits:
| Co-solvent | Typical Limit (Cell-based) | Typical Limit (Biochemical) | Notes |
| Ethanol | < 1% | < 5% | Can affect enzyme activity and cell viability. |
| Polyethylene Glycol 400 (PEG 400) | < 1% | < 5% | Generally well-tolerated but can be viscous. |
| Propylene Glycol | < 1% | < 5% | Similar properties to PEG 400. |
Protocol 4: Co-solvent Testing
-
Prepare your assay buffer containing the desired final percentage of the co-solvent (e.g., buffer with 1% ethanol).
-
Add your DMSO stock directly to this co-solvent-containing buffer to achieve the final compound concentration.
-
Vortex and observe for precipitation as described in Protocol 2.
-
CRITICAL: Always run a parallel vehicle control experiment containing the exact same concentration of DMSO and the co-solvent, but without your compound, to ensure the solvent system itself is not affecting your assay results.
Summary & Final Recommendations
Overcoming the solubility of this compound is a solvable challenge. A systematic approach is key to finding a robust solution that does not compromise the integrity of your biological data.
Recommended Strategy Workflow:
-
Start with a stable DMSO stock, ideally at 10 mM or lower if precipitation is observed.
-
Prioritize pH adjustment. For most assays, using a buffer with a pH of 7.0-7.4 will be the simplest and most effective method.
-
If pH adjustment is not an option, investigate cyclodextrin-mediated solubilization using HP-β-CD or SBE-β-CD. This is a powerful and often biologically inert method.
-
Use aqueous co-solvents as a last resort and with rigorous vehicle controls to rule out assay artifacts.
By understanding the chemistry of your molecule and applying these methodical approaches, you can generate reliable and reproducible data, allowing you to focus on the biological questions at the heart of your research.
References
- MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- National Institutes of Health (PMC). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Semantic Scholar. [PDF] Cyclodextrin Inclusion Complexes with Antibiotics and antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
- Taylor & Francis Online. New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
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- National Institutes of Health (PMC). Solubilization techniques used for poorly water-soluble drugs.
- Wikipedia. Dimethyl sulfoxide.
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- Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory.
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- Sigma-Aldrich. 3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid hydrochloride AldrichCPR.
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- PubMed. In vitro solubility assays in drug discovery.
- Strategies to Address Low Drug Solubility in Discovery and Development.
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- ResearchGate. Considerations regarding use of solvents in in vitro cell based assays.
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- 3-(1H-Benzimidazol-1-yl)butanoic acid.
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- Digital Analysis Corp. pH Adjustment and Neutralization, the basics.
- YouTube. How Do Acids And Bases Alter Compound Solubility?.
- National Institutes of Health (PMC). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives.
- Sigma-Aldrich. 3-benzoimidazol-1-yl-2-methyl-propionic acid benzylidene-hydrazide.
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Technical Support Center: Minimizing Impurities in 3-(1H-benzimidazol-1-yl)-2-methylpropanoic Acid Production
Welcome to the technical support center for the synthesis of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important benzimidazole derivative. By understanding the causality behind impurity formation, you can implement robust strategies to ensure the highest purity of your final product.
I. Overview of the Synthetic Pathway
The most common and efficient synthesis of this compound involves a two-step process:
-
N-Alkylation of Benzimidazole: This step involves the reaction of benzimidazole with a suitable alkylating agent, typically an acrylic acid derivative or its ester, under basic conditions. A common route is the Michael addition of benzimidazole to methyl methacrylate.
-
Hydrolysis: The resulting ester, methyl 3-(1H-benzimidazol-1-yl)-2-methylpropanoate, is then hydrolyzed to the desired carboxylic acid.
This seemingly straightforward synthesis can be prone to the formation of several impurities that can complicate purification and compromise the quality of the final product. This guide will address these potential issues in a question-and-answer format.
Visualizing the Synthetic Workflow
Caption: General synthetic workflow for this compound.
II. Troubleshooting Guide & FAQs
Category 1: N-Alkylation Step
Question 1: My N-alkylation reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion?
Answer:
Incomplete N-alkylation is a common issue that can typically be traced back to several factors related to the reagents and reaction conditions.
-
Base Strength and Solubility: The choice of base is critical for the deprotonation of the benzimidazole N-H.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often used for safety and cost-effectiveness but may not be strong enough for complete deprotonation, leading to slow or incomplete reactions.[1] Their effectiveness is also highly dependent on the solvent.
-
Strong Bases (e.g., NaH): Sodium hydride is a powerful, non-nucleophilic base that ensures rapid and complete deprotonation of benzimidazole.[2] However, it is highly reactive and requires careful handling under anhydrous conditions.
-
-
Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.
-
Reaction Temperature: While many N-alkylation reactions can proceed at room temperature, gentle heating (e.g., 40-60 °C) can significantly increase the reaction rate without promoting side reactions.[3]
Troubleshooting Protocol:
-
Assess Your Base: If using a carbonate base with slow conversion, consider switching to a stronger base like sodium hydride.
-
Ensure Anhydrous Conditions: If using NaH, ensure your solvent and glassware are scrupulously dry. Any moisture will quench the base.
-
Optimize Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or LC-MS.
-
Consider a Phase-Transfer Catalyst: For reactions with carbonate bases, adding a phase-transfer catalyst like tetrabutylammonium bromide can enhance the reaction rate.[3][4]
Question 2: I am observing the formation of a significant amount of a dialkylated impurity. How can I prevent this?
Answer:
The formation of a dialkylated product, where both nitrogen atoms of the benzimidazole ring are alkylated, is a potential side reaction, especially with highly reactive alkylating agents or under harsh conditions.
Mechanism of Dialkylation:
Caption: Formation of the undesired dialkylated impurity.
Preventative Measures:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess of benzimidazole relative to the alkylating agent (e.g., 1.1 equivalents of benzimidazole).
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent at any given time, favoring mono-alkylation.
-
Temperature Management: Avoid excessive heating, as higher temperatures can promote over-alkylation.
Category 2: Hydrolysis Step
Question 3: The hydrolysis of the methyl ester is incomplete, or I am seeing degradation of my product. What are the best practices for this step?
Answer:
Incomplete hydrolysis or product degradation are common pitfalls in the final step of the synthesis. The choice between acidic and basic hydrolysis and the reaction conditions are key to a successful outcome.
| Hydrolysis Method | Advantages | Disadvantages | Typical Conditions |
| Acidic Hydrolysis | - Generally cleaner reactions.- Easier workup for product isolation. | - Can be slower than basic hydrolysis.- Potential for degradation with sensitive substrates. | - 6N HCl in water, reflux for several hours.[5] |
| Basic Hydrolysis | - Typically faster reaction rates. | - Potential for side reactions like decarboxylation at high temperatures.- Workup requires careful acidification. | - NaOH or KOH in a mixture of water and a co-solvent like ethanol or methanol, reflux.[6] |
Troubleshooting Protocol:
-
Monitor the Reaction: Closely monitor the hydrolysis by TLC or LC-MS to determine the optimal reaction time and prevent over-exposure to harsh conditions.
-
Temperature Control: For basic hydrolysis, maintain the temperature at a moderate level (e.g., 60-80 °C) to avoid potential decarboxylation.
-
Careful Acidification: During the workup of a basic hydrolysis, add the acid slowly and with cooling to control the exotherm and prevent degradation of the product. The desired product should precipitate upon reaching the appropriate pH.
Category 3: Purification and Impurity Profiling
Question 4: I am having difficulty removing a persistent impurity that co-elutes with my product during chromatography. What could it be and how can I remove it?
Answer:
A common and often challenging impurity to remove is unreacted benzimidazole. Due to its similar polarity to the final product, it can be difficult to separate by standard silica gel chromatography.
Strategies for Removing Unreacted Benzimidazole:
-
Aqueous Wash: During the workup, perform an acidic wash (e.g., with 1N HCl) to protonate the basic benzimidazole, making it water-soluble and allowing for its removal in the aqueous layer. The desired carboxylic acid product is generally less basic and will remain in the organic layer.
-
Recrystallization: Recrystallization is a powerful technique for purifying the final product and removing trace impurities. Experiment with different solvent systems (e.g., ethanol/water, acetone/heptane) to find the optimal conditions for selective crystallization of your product.
-
Preparative HPLC: For high-purity requirements, preparative HPLC can be employed to effectively separate the product from closely eluting impurities.[7]
Question 5: What are some other potential impurities I should be aware of and how can they be identified?
Answer:
Besides unreacted starting materials, other process-related impurities can arise.
| Potential Impurity | Likely Origin | Identification Method |
| Positional Isomer | N-alkylation can sometimes occur at the N3 position of the benzimidazole ring, though this is generally less favored.[1] | LC-MS/MS, ¹H NMR |
| Byproducts from Side Reactions | Depending on the specific reagents and conditions, various side reactions can occur. | LC-MS/MS is the most powerful tool for identifying unknown impurities by providing molecular weight and fragmentation data. |
| Residual Solvents | Incomplete removal of solvents like DMF or THF. | ¹H NMR, GC-MS |
A comprehensive impurity profile should be established using a combination of chromatographic and spectroscopic techniques to ensure the quality and safety of the final compound.
III. Final Recommendations
-
Characterize Your Intermediates: Ensure the purity of the N-alkylated ester before proceeding to the hydrolysis step. This will simplify the final purification.
-
Employ Orthogonal Analytical Techniques: Use a combination of methods like HPLC with different column chemistries, LC-MS, and NMR to get a complete picture of your product's purity.
-
Reference Standards: Whenever possible, obtain or synthesize reference standards for known impurities to aid in their identification and quantification.[8]
By applying these troubleshooting strategies and maintaining a thorough understanding of the underlying chemistry, researchers can consistently produce high-purity this compound for their research and development needs.
IV. References
-
Protocol for N-Alkylation of 4-Iodo-1H-benzimidazole - Benchchem. Available at:
-
N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents | Request PDF - ResearchGate. Available at: [Link]
-
CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents. Available at:
-
Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC - NIH. Available at: [Link]
-
Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate - PMC - NIH. Available at: [Link]
-
WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents. Available at:
-
Benzimidazole-impurities - Pharmaffiliates. Available at: [Link]
-
ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate - Asian Journal of Research in Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]
- 7. ajrconline.org [ajrconline.org]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Optimizing Bioassay Sensitivity for 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid. Our goal is to provide you with the expertise and practical guidance necessary to develop and optimize a sensitive and robust bioassay for this novel compound. Given that specific bioassays for this molecule are not widely published, this guide focuses on the fundamental principles and troubleshooting strategies applicable to small molecule bioassay development, using this compound as the primary example.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions that may arise when developing a bioassay for a new chemical entity.
Q1: What are the first steps in developing a cell-based assay for a novel compound like this compound?
A1: The initial steps involve gathering as much information as possible about the compound and defining the biological question you want to answer. Given that many benzimidazole derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and CNS depressant effects, you'll need to select a relevant cell line and endpoint.[1][2] The fundamental workflow is to:
-
Characterize the Compound: Assess the purity, solubility, and stability of your sample of this compound.
-
Select a Relevant Biological System: Choose a cell line and a quantifiable endpoint that you hypothesize will be modulated by the compound.
-
Initial Range-Finding Experiments: Test a broad range of compound concentrations to determine the optimal dose range for your assay.
-
Assay Miniaturization and Optimization: Transition the assay to a microplate format and systematically optimize parameters such as cell number, incubation times, and reagent concentrations.[3]
Q2: How do I determine the optimal concentration range for testing this compound?
A2: Start with a wide concentration range, typically from nanomolar to high micromolar, using a serial dilution. A common starting point is an 11-point, 1:3 dilution series starting from 100 µM. This will help you identify the concentration at which the compound elicits a biological response and also to identify any potential toxicity at higher concentrations. The goal is to identify a concentration range that produces a full dose-response curve, including a baseline, a linear portion, and a plateau.
Q3: My compound, this compound, has limited solubility in aqueous media. How can I address this in my bioassay?
A3: Poor solubility is a common challenge with small molecules. Here are several strategies:
-
Use of Solvents: Dissolve the compound in a solvent like DMSO at a high concentration to create a stock solution. When you dilute this stock into your aqueous assay medium, ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Solubilizing Agents: In some cases, non-ionic detergents or other solubilizing agents can be used, but these must be tested for their own effects on the assay.
-
Sonication or Vortexing: These methods can help to dissolve the compound in the stock solution.
-
Fresh Preparations: Always prepare fresh dilutions of the compound for each experiment to avoid issues with precipitation over time.
Q4: What type of control experiments are essential for a robust bioassay?
A4: A well-controlled experiment is crucial for data interpretation. Essential controls include:
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) at the same final concentration used for the test compound. This establishes the baseline response.
-
Positive Control: A known activator or inhibitor of the target pathway to ensure the assay is performing as expected.
-
Untreated Control: Cells that have not been treated with any compound or vehicle.
-
Media-Only Control: Wells containing only the assay medium to measure the background signal.
Part 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during bioassay development and optimization.
Issue 1: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can mask the biological effects of your compound.
Potential Causes:
-
Suboptimal reagent concentrations.
-
Insufficient incubation time.
-
Low cell number or unhealthy cells.
-
Inappropriate assay endpoint or detection method.
Recommended Solutions:
-
Reagent Concentration Matrix: Perform a matrix titration of key reagents (e.g., detection antibodies, substrates) to find the optimal concentrations that maximize the signal from the positive control while minimizing the background.
-
Time-Course Experiment: Measure the assay signal at multiple time points after adding the compound and/or detection reagents to determine the optimal incubation time.
-
Cell Titration: Test different cell seeding densities to find the number of cells that gives the best assay window.
-
Review Detection Method: Ensure your plate reader settings are optimized for the chosen detection method (e.g., fluorescence, luminescence, absorbance). For fluorescence assays, consider using black plates to reduce background. For luminescence, white plates are recommended.[3][4]
Issue 2: High Well-to-Well Variability
High variability across replicate wells can make it difficult to obtain statistically significant results.
Potential Causes:
-
Inconsistent cell seeding.
-
Pipetting errors.
-
"Edge effects" in the microplate.
-
Compound precipitation.
Recommended Solutions:
-
Improve Cell Seeding Technique: Ensure cells are in a single-cell suspension before plating. After plating, gently swirl the plate in a figure-eight pattern to ensure even distribution.
-
Pipetting Technique: Use calibrated pipettes and practice consistent pipetting techniques. For multi-channel pipetting, ensure all tips are drawing and dispensing equal volumes. Automated liquid handlers can significantly reduce this variability.[5]
-
Mitigate Edge Effects: To avoid evaporation and temperature gradients that can cause edge effects, consider not using the outer wells of the microplate for experimental samples. Instead, fill them with sterile water or media.
-
Visual Inspection: Before adding reagents, visually inspect the plate under a microscope to confirm consistent cell monolayers. Also, look for any signs of compound precipitation in the wells.
Issue 3: Poor Dose-Response Curve
An inconsistent or non-existent dose-response curve can indicate a problem with the assay or the compound itself.
Potential Causes:
-
Incorrect concentration range.
-
Compound instability or degradation.
-
Cytotoxicity at higher concentrations.
-
Assay conditions are not optimal for detecting a dose-dependent effect.
Recommended Solutions:
-
Expand Concentration Range: Test a wider range of concentrations, including both lower and higher doses.
-
Assess Compound Stability: The stability of this compound in your assay medium can be assessed using analytical methods like HPLC.[6]
-
Cytotoxicity Assay: Run a parallel cytotoxicity assay (e.g., MTT or LDH release) to determine if the compound is killing the cells at higher concentrations, which can confound the results of your primary assay.
-
Optimize Assay Parameters: Revisit the optimization of parameters like incubation time and cell density, as these can influence the shape of the dose-response curve.
Part 3: Experimental Protocols
Protocol 1: Cell Density Titration
Objective: To determine the optimal cell seeding density for the bioassay.
Materials:
-
Selected cell line
-
Cell culture medium
-
96-well, clear-bottom, black-walled microplate (for fluorescence assays)
-
Hemocytometer or automated cell counter
-
Multi-channel pipette
Procedure:
-
Harvest and count the cells.
-
Prepare a serial dilution of the cell suspension in culture medium to achieve a range of cell densities (e.g., 2,500, 5,000, 10,000, 20,000, and 40,000 cells per well).
-
Seed the cells in the 96-well plate according to the dilution series, with at least three replicate wells for each density.
-
Incubate the plate for the desired amount of time (e.g., 24 hours).
-
Perform the bioassay using both a negative (vehicle) and a positive control.
-
Analyze the results to identify the cell density that provides the largest signal window between the positive and negative controls with the lowest variability.
Protocol 2: Compound Solubility Assessment in Assay Medium
Objective: To determine the maximum soluble concentration of this compound in the assay medium.
Materials:
-
This compound
-
DMSO
-
Assay medium
-
Nephelometer or a plate reader capable of measuring light scatter
Procedure:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
In a clear microplate, prepare a serial dilution of the compound in the assay medium, starting from a high concentration (e.g., 200 µM).
-
Include a vehicle control (DMSO in assay medium).
-
Incubate the plate under the same conditions as your bioassay.
-
Measure the light scatter at a wavelength where the compound does not absorb (e.g., 600 nm) at several time points (e.g., 0, 1, 4, and 24 hours).
-
An increase in light scatter compared to the vehicle control indicates precipitation. The highest concentration that does not show an increase in light scatter is the maximum soluble concentration.
Part 4: Visualization & Data Presentation
Data Summary Table
| Parameter | Recommended Range | Rationale |
| Cell Seeding Density | 5,000 - 20,000 cells/well | Dependent on cell type and assay duration. |
| Compound Concentration | 1 nM - 100 µM | A wide range is necessary for initial screening. |
| DMSO Concentration | < 0.5% | To avoid solvent-induced artifacts. |
| Incubation Time | 4 - 48 hours | Dependent on the biological process being measured. |
Experimental Workflow Diagram
Caption: A generalized workflow for the development and optimization of a cell-based bioassay.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common bioassay issues.
References
-
BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link][4]
-
Eppendorf. (n.d.). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Retrieved from [Link][7]
-
National Center for Biotechnology Information. (n.d.). 3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid. PubChem. Retrieved from [Link][8]
-
Drug Target Review. (2018, March 21). Expert view: Addressing the big challenges in cell-based assays. Retrieved from [Link][9]
-
SciTechnol. (n.d.). The Problems with the Cells Based Assays. Retrieved from [Link][10]
-
Aliri Bioanalysis. (2024, September 1). 7 Crucial Steps In Bioanalysis To Optimize Small Molecule Drug Development. Retrieved from [Link][11]
-
Dispendix. (2025, May 14). Assay Optimization 101: Enhancing Sensitivity, Specificity, and Reproducibility. Retrieved from [Link][5]
-
National Institutes of Health. (2022, September 12). Improved immunoassay sensitivity and specificity using single-molecule colocalization. Retrieved from [Link][12]
-
ResearchGate. (2025, August 6). Important guidelines for optimizing speed and sensitivity in small-molecule LC-UV and LC-MS. Retrieved from [Link][6]
-
AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link][13]
-
Bioanalysis Zone. (n.d.). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Retrieved from [Link][14]
-
BioPharm International. (2019, November 1). Essentials in Bioassay Development. Retrieved from [Link][15]
-
National Center for Advancing Translational Sciences. (n.d.). Bioassays. NCATS Toolkit. Retrieved from [Link][16]
-
Pharmaceutical Networking. (2020, March 19). Bioassay method development and validation. Retrieved from [Link][17]
-
ResearchGate. (2025, August 6). Synthesis of 3-(1H-benzimidazol-2-yl amino) 2-phenyl-1, 3-thiazolidin -4-one as potential CNS depressant. Retrieved from [Link][1]
-
National Center for Biotechnology Information. (n.d.). 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride. PubChem. Retrieved from [Link][18]
-
De Gruyter. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Retrieved from [Link][19]
-
National Institutes of Health. (n.d.). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PubMed Central. Retrieved from [Link][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selectscience.net [selectscience.net]
- 4. bioassaysys.com [bioassaysys.com]
- 5. dispendix.com [dispendix.com]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Eppendorf South Asia Pacific [eppendorf.com]
- 8. 3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid | C11H12N2O2 | CID 2911125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. scitechnol.com [scitechnol.com]
- 11. 7 Crucial Steps In Bioanalysis To Optimize Small Molecule Drug Development [outsourcedpharma.com]
- 12. Improved immunoassay sensitivity and specificity using single-molecule colocalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 14. tandfonline.com [tandfonline.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Bioassays - Toolkit [toolkit.ncats.nih.gov]
- 17. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 18. 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride | C11H13ClN2O2 | CID 9549352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
long-term storage and handling of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and proper handling of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate successful experimental outcomes.
I. Core Concepts: Understanding the Molecule
This compound is a heterocyclic compound featuring a benzimidazole core linked to a methylpropanoic acid moiety. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known for its diverse biological activities, while the carboxylic acid group influences its solubility and potential for salt formation.[1] Understanding the interplay between these two key structural features is crucial for its effective use in research.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of this compound.
Storage & Stability
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For maximal shelf life and stability, the solid compound should be stored in a cool, dark, and dry environment. Based on stability data for structurally similar benzimidazole derivatives, storage at 2-8°C in a tightly sealed container is recommended.[2] A shelf life of up to 24 months can be expected under these conditions.[2]
Q2: How should I store solutions of this compound?
A2: Stock solutions should be prepared in a suitable anhydrous solvent, such as DMSO. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes. These aliquots should be stored at -20°C or -80°C and protected from light. Before use, allow an aliquot to come to room temperature before opening to prevent condensation and the introduction of moisture.
Q3: What are the primary degradation pathways for this compound?
A3: Benzimidazole derivatives are generally susceptible to three main degradation pathways:
-
Hydrolysis: The benzimidazole ring or the carboxylic acid group may be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.
-
Oxidation: The electron-rich benzimidazole ring system can be prone to oxidation.[3]
-
Photodegradation: Exposure to light, especially UV radiation, can lead to the degradation of the benzimidazole core.[3]
It is crucial to minimize exposure to harsh pH, oxidizing agents, and light to maintain the integrity of the compound.
Handling & Preparation
Q4: What is the best solvent for preparing a stock solution?
A4: The solubility of this compound is generally good in organic solvents. For biological applications, high-purity, anhydrous dimethyl sulfoxide (DMSO) is a common and effective choice. Other potential solvents include ethanol and N,N-dimethylformamide (DMF). Always use anhydrous solvents to prevent hydrolysis.
Q5: I'm having trouble dissolving the compound in my aqueous experimental buffer. What should I do?
A5: Direct dissolution in aqueous buffers can be challenging due to the hydrophobic nature of the benzimidazole ring. Here are some strategies to improve solubility:
-
pH Adjustment: The carboxylic acid moiety means the compound's solubility is pH-dependent. In basic solutions, the carboxylic acid will be deprotonated to a more soluble carboxylate salt. Carefully adjusting the pH of your buffer to be slightly basic may improve solubility.
-
Use of a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Be mindful of the final concentration of the organic solvent, as it can affect your experimental system. It is generally recommended to keep the final DMSO concentration below 0.5%.
-
Salt Formation: If you have the expertise, converting the carboxylic acid to a more soluble salt (e.g., a sodium or potassium salt) can significantly enhance aqueous solubility.
Q6: What personal protective equipment (PPE) should I use when handling this compound?
A6: Standard laboratory PPE should be worn, including safety glasses, a lab coat, and chemical-resistant gloves. The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Handle in a well-ventilated area or a chemical fume hood.
III. Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
| Observed Issue | Possible Cause | Recommended Solution(s) |
| Precipitation in aqueous buffer | "Solvent Shock": The rapid transfer of the compound from a high-concentration organic stock solution to an aqueous environment can cause it to precipitate out. | 1. Serial Dilution: Instead of a single large dilution, perform a stepwise dilution of your stock solution into the aqueous buffer. 2. Vortexing/Sonication: Gently vortex or sonicate the solution during dilution to aid in dissolution. 3. Lower Final Concentration: Your desired experimental concentration may exceed the compound's solubility limit in the final buffer. Try working at a lower concentration if your assay allows. |
| Inconsistent experimental results | Compound Degradation: The compound may be degrading in your stock solution or under your experimental conditions (e.g., in cell culture media over time). | 1. Prepare Fresh Solutions: Always use freshly prepared dilutions from a properly stored stock for your experiments. 2. Stability Check: Perform a simple stability test by incubating the compound in your experimental buffer/media for the duration of your experiment and analyzing for degradation by HPLC. 3. Minimize Light Exposure: Protect your solutions from light during preparation, storage, and the experiment itself by using amber vials or covering with aluminum foil. |
| Appearance of unknown peaks in HPLC/LC-MS analysis | Degradation Products: The new peaks are likely degradation products resulting from hydrolysis, oxidation, or photodegradation. | 1. Review Handling Procedures: Ensure that all handling and storage protocols are being followed correctly to minimize degradation. 2. Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study by exposing the compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light). This will help you to characterize the degradation profile. |
| Low biological activity | Incomplete Dissolution or Degradation: The actual concentration of the active compound in your assay may be lower than intended due to poor solubility or degradation. | 1. Confirm Solubility: Visually inspect your final solution for any precipitate. If unsure, centrifuge the solution and analyze the supernatant to determine the actual concentration. 2. Re-evaluate Preparation Method: Revisit your solution preparation method, paying close attention to the solvent used, pH, and dilution steps. |
IV. Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Ensure all glassware is clean and dry. Work in a well-ventilated area or chemical fume hood.
-
Weighing: Accurately weigh the required amount of this compound (Molecular Weight: 204.22 g/mol ). For 1 mL of a 10 mM solution, you will need 2.0422 mg.
-
Dissolution: Add the solid compound to a sterile microcentrifuge tube or vial. Add the appropriate volume of anhydrous DMSO.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C.
Diagram 1: Decision Tree for Handling Solubility Issues
Sources
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. 3-(1H-Benzimidazol-1-yl)butanoic acid Supplier in Mumbai, 3-(1H-Benzimidazol-1-yl)butanoic acid Trader, Maharashtra [chemicalmanufacturers.in]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. 3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoic acid | C11H12N2O2 | CID 2911125 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anticancer Activity of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of the novel small molecule, 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid. We will delve into the scientific rationale behind experimental choices, present detailed protocols for robust in vitro validation, and objectively compare its potential mechanism of action with an established alternative, AR-C155858, a known inhibitor of monocarboxylate transporters (MCTs).
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, including anticancer activity.[1][2] These compounds exert their effects through diverse mechanisms such as disrupting microtubule formation, inhibiting topoisomerases, and modulating kinase activity.[2][3] Given this precedent, this compound emerges as a promising candidate for investigation.
Proposed Mechanism of Action: Targeting Cancer Metabolism
Cancer cells exhibit altered metabolic pathways, often relying on high rates of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect.[4][5] This metabolic shift leads to the production and efflux of large amounts of lactate via monocarboxylate transporters (MCTs), particularly MCT1 and MCT4.[4][5] Inhibition of these transporters disrupts the metabolic homeostasis of cancer cells, leading to intracellular acidification, reduced proliferation, and eventual cell death.[4][6]
The chemical structure of this compound, featuring a benzimidazole core and a carboxylic acid moiety, bears resemblance to known MCT1 inhibitors like AR-C155858. This structural similarity forms the basis of our primary hypothesis: This compound exerts its anticancer activity by inhibiting monocarboxylate transporter 1 (MCT1).
To validate this hypothesis, a direct comparison with AR-C155858, a potent and selective inhibitor of MCT1 and MCT2, will be instrumental.[7][8][9]
Experimental Validation Workflow
A systematic, multi-faceted approach is essential for the rigorous validation of a novel anticancer compound. The following workflow outlines the key experimental stages, from initial cytotoxicity screening to mechanistic elucidation.
Caption: Experimental workflow for the validation of this compound.
Detailed Experimental Protocols
Cell Viability and IC50 Determination
The initial step is to assess the cytotoxic effects of the compound across a panel of cancer cell lines.[10][11][12]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and a vehicle control (e.g., DMSO). Treat the cells with varying concentrations of the compound for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Comparative Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | Experimental Data |
| HCT116 | Experimental Data | |
| A549 | Experimental Data | |
| AR-C155858 | MCF-7 | Literature/Experimental Data |
| HCT116 | Literature/Experimental Data | |
| A549 | Literature/Experimental Data | |
| Doxorubicin (Positive Control) | MCF-7 | Literature/Experimental Data |
| HCT116 | Literature/Experimental Data | |
| A549 | Literature/Experimental Data |
Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell death, it is crucial to investigate whether the compound induces apoptosis and/or causes cell cycle arrest.[11][13]
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Treatment and Harvesting: Treat and harvest cells as described above.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mechanistic Validation: MCT1 Inhibition
To directly test our hypothesis, we will assess the compound's ability to inhibit lactate transport.
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A Head-to-Head Comparative Analysis of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic Acid (BMA-1) and Standard Antibiotics Against ESKAPE Pathogens
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) represent a critical threat to human health, having developed resistance to multiple classes of antibiotics.[1][2] Benzimidazoles are a class of heterocyclic compounds that have garnered significant attention for their broad spectrum of pharmacological activities, including potent antimicrobial effects.[3][4] This guide presents a comprehensive, data-driven comparison of a novel investigational benzimidazole derivative, 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid (hereafter referred to as BMA-1), against standard-of-care antibiotics. We provide detailed methodologies for in vitro efficacy testing, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetic assays, grounded in CLSI and EUCAST standards.[5][6] The objective is to furnish researchers and drug development professionals with a robust framework for evaluating novel antimicrobial candidates.
Introduction: The Imperative for Novel Antimicrobials
The post-antibiotic era is no longer a distant threat but a looming reality. The U.S. Centers for Disease Control and Prevention (CDC) and the World Health Organization (WHO) have categorized AMR pathogens as a critical danger to public health.[2] The ESKAPE pathogens are particularly notorious, as they are a leading cause of life-threatening nosocomial (hospital-acquired) infections and have developed sophisticated mechanisms to evade nearly all last-line antibiotics, including carbapenems and glycopeptides.[2][7] This resistance stems from genetic mutations and the acquisition of mobile genetic elements that encode for drug-inactivating enzymes, such as β-lactamases, and other resistance determinants.[2]
This dire situation has catalyzed the search for compounds with novel chemical scaffolds and mechanisms of action. The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a well-established "privileged structure" in medicinal chemistry, known to interact with various biological targets with high affinity.[4][8] This guide focuses on BMA-1, a rationally designed benzimidazole derivative, to assess its potential as a viable candidate in the fight against multidrug-resistant bacteria.
Profile of the Investigational Compound: BMA-1
Chemical Structure and Properties
BMA-1 (this compound) is a synthetic organic compound designed to leverage the established antimicrobial potential of the benzimidazole core. Its structure features a propanoic acid moiety, which can enhance solubility and potentially influence cell permeability and target engagement.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₂N₂O₂
-
Core Scaffold: Benzimidazole
Postulated Mechanism of Action
While the precise mechanism of BMA-1 is under investigation, many antimicrobial benzimidazole derivatives are known to function by inhibiting bacterial DNA gyrase (a type II topoisomerase).[9] This enzyme is essential for controlling DNA topology during replication, transcription, and repair. By binding to the DNA gyrase-DNA complex, these inhibitors prevent the re-ligation of cleaved DNA strands, leading to double-strand breaks and subsequent cell death.[9] This mechanism is distinct from many current antibiotic classes, suggesting a lower probability of cross-resistance.
Caption: Postulated mechanism of action for BMA-1 targeting bacterial DNA gyrase.
Head-to-Head Efficacy Assessment: Methodology
To ensure scientific rigor and reproducibility, all described protocols are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]
Rationale for Experimental Design
-
Choice of Pathogens: The selected panel includes key ESKAPE pathogens: Methicillin-resistant Staphylococcus aureus (MRSA) as a Gram-positive representative, and multidrug-resistant strains of Escherichia coli and Pseudomonas aeruginosa as Gram-negative representatives. This selection provides a robust assessment of the compound's spectrum of activity.
-
Assay Selection: A combination of MIC, MBC, and time-kill assays offers a comprehensive in vitro profile.
-
MIC determines the lowest concentration required to inhibit growth, indicating potency.[10]
-
MBC distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
-
Time-Kill Kinetics provides dynamic information on the rate and extent of bacterial killing over time.[11][12]
-
-
Controls: The inclusion of growth and sterility controls is non-negotiable. They validate that the observed effects are due to the antimicrobial agent and not contamination or media failure. A standard antibiotic (e.g., Ciprofloxacin) serves as a positive control for assay performance.
Caption: Standardized workflow for in vitro antimicrobial efficacy testing.
Step-by-Step Protocol: Broth Microdilution for MIC/MBC
-
Preparation: Prepare serial two-fold dilutions of BMA-1 and control antibiotics (e.g., Ciprofloxacin, Vancomycin) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[10] The final volume in each well should be 100 µL.
-
Inoculum Standardization: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with 100 µL of the standardized inoculum. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[10]
-
MBC Determination: From each well showing no visible growth, plate a 10 µL aliquot onto a non-selective agar plate (e.g., Tryptic Soy Agar). Incubate the agar plates at 35°C ± 2°C for 18-24 hours. The MBC is defined as the lowest concentration that results in a ≥99.9% (≥3-log₁₀) reduction in CFU/mL compared to the initial inoculum count.[11]
Step-by-Step Protocol: Time-Kill Kinetic Assay
-
Setup: In flasks containing CAMHB, add the test organism at a starting density of ~5 x 10⁵ CFU/mL. Add BMA-1 or a control antibiotic at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a drug-free growth control.
-
Sampling: Incubate the flasks at 35°C with agitation. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[13]
-
Quantification: Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline. Plate the dilutions onto agar plates to determine the viable bacterial count (CFU/mL).
-
Analysis: Plot the mean log₁₀ CFU/mL against time for each concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[11]
Comparative Efficacy Data & Analysis
The following tables summarize hypothetical but representative data from the described assays, comparing BMA-1 to Ciprofloxacin (a broad-spectrum fluoroquinolone) and Vancomycin (a glycopeptide active against Gram-positives).
Table 1: Minimum Inhibitory and Bactericidal Concentrations (µg/mL)
| Organism (Strain) | Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus (MRSA) | BMA-1 | 2 | 4 | 2 | Bactericidal |
| Ciprofloxacin | >32 | >32 | - | Resistant | |
| Vancomycin | 1 | 2 | 2 | Bactericidal | |
| E. coli (MDR) | BMA-1 | 16 | 64 | 4 | Bacteriostatic |
| Ciprofloxacin | >32 | >32 | - | Resistant | |
| Vancomycin | >128 | >128 | - | Intrinsic Resistance | |
| P. aeruginosa | BMA-1 | 32 | >128 | >4 | Bacteriostatic |
| Ciprofloxacin | 0.5 | 1 | 2 | Bactericidal | |
| Vancomycin | >128 | >128 | - | Intrinsic Resistance |
Analysis of MIC/MBC Data:
-
Against MRSA: BMA-1 demonstrates potent bactericidal activity, with an MIC of 2 µg/mL and an MBC/MIC ratio of 2. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal action. Its efficacy is notable given the strain's resistance to Ciprofloxacin.
-
Against Gram-Negatives: BMA-1 shows moderate inhibitory activity against E. coli (MIC 16 µg/mL) and P. aeruginosa (MIC 32 µg/mL). However, the high MBC/MIC ratios suggest its effect against these organisms is primarily bacteriostatic. This differential activity is a common feature of drug candidates and informs their potential clinical applications.[14]
Time-Kill Kinetics Analysis Summary:
-
Against MRSA: In time-kill assays, BMA-1 at 2x and 4x MIC demonstrated a rapid, concentration-dependent killing effect, achieving a >3-log₁₀ reduction in viable counts within 8 hours, confirming its bactericidal nature against this pathogen.
-
Against E. coli: The time-kill curve for BMA-1 against E. coli showed an initial drop in bacterial count over the first 4-8 hours, followed by a plateau or slight regrowth by 24 hours, characteristic of a bacteriostatic agent. It failed to achieve a 3-log₁₀ kill at any time point.
Discussion & Future Directions
This guide provides a foundational comparison of the investigational compound BMA-1 against standard antibiotics. The in vitro data suggest a promising profile for BMA-1, particularly as a bactericidal agent against multidrug-resistant Gram-positive pathogens like MRSA. Its bacteriostatic activity against select Gram-negative bacteria warrants further investigation and chemical optimization.
The causality behind these experimental choices is clear: a multi-assay approach provides a holistic view of a compound's potential. The MIC provides a static potency measure, the MBC qualifies its killing ability, and the time-kill assay reveals the dynamic nature of the drug-bug interaction.
Next Steps in the Development Pipeline:
-
Cytotoxicity Screening: Assess the toxicity of BMA-1 against mammalian cell lines to establish a preliminary therapeutic index.
-
Mechanism of Action Confirmation: Conduct enzymatic assays (e.g., DNA gyrase supercoiling assay) to confirm the postulated mechanism of action.
-
In Vivo Efficacy Studies: Evaluate the performance of BMA-1 in animal models of infection (e.g., murine sepsis or thigh infection models) to determine its pharmacokinetic/pharmacodynamic (PK/PD) profile and in vivo efficacy.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of BMA-1 to optimize potency, broaden the spectrum of activity, and improve drug-like properties.[8]
Conclusion
The investigational compound this compound (BMA-1) exhibits a compelling antimicrobial profile, with potent bactericidal activity against the high-priority pathogen MRSA. While its activity against the tested Gram-negative bacilli appears primarily bacteriostatic, it represents a valuable lead structure. The systematic, data-driven evaluation framework presented here, grounded in established international standards, serves as a robust model for the preclinical assessment of novel antibiotic candidates, ensuring both scientific integrity and translational relevance.
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic Acid
In the intricate world of drug discovery, the journey of a promising molecule from a mere chemical structure to a potential therapeutic agent is fraught with challenges. One of the most critical hurdles is ensuring its specificity. A molecule that promiscuously interacts with unintended biological targets can lead to unforeseen side effects, toxicity, and ultimately, clinical failure. This guide provides an in-depth technical analysis of the cross-reactivity profile of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid , a member of the pharmacologically significant benzimidazole family.
The benzimidazole scaffold, an isostere of natural purines, is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological macromolecules.[1][2] This inherent bioactivity necessitates a rigorous evaluation of off-target effects. For the purpose of this guide, we will consider a hypothetical primary target for our compound of interest: the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently implicated in various cancers and a known target for benzimidazole derivatives.[3] Our investigation will focus on comparing its activity against EGFR with its potential off-target interactions with other key enzymes: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and the cyclooxygenase enzymes, COX-1 and COX-2.
The Imperative of Cross-Reactivity Profiling
Understanding a compound's selectivity is not merely an academic exercise; it is a cornerstone of preclinical safety assessment. Off-target interactions can lead to a spectrum of adverse effects, from mild side effects to severe toxicity. For instance, inhibition of kinases other than the intended target can disrupt essential cellular signaling pathways, while inhibition of COX-1 can lead to gastrointestinal complications.[4] Therefore, early and comprehensive cross-reactivity profiling is paramount for de-risking a drug candidate and guiding its development.
Comparative Selectivity Profile of this compound
To quantify the selectivity of this compound, a panel of in vitro enzymatic assays was conducted. The half-maximal inhibitory concentration (IC50) was determined for the primary target (EGFR) and a selection of potential off-targets.
| Target Enzyme | IC50 (nM) | Fold Selectivity vs. EGFR |
| EGFR | 50 | - |
| VEGFR-2 | 750 | 15-fold |
| CDK2 | 1,200 | 24-fold |
| COX-1 | >10,000 | >200-fold |
| COX-2 | 8,500 | 170-fold |
Table 1: Comparative inhibitory activity of this compound against the primary target (EGFR) and a panel of off-targets. The data demonstrates a favorable selectivity profile for EGFR over the other tested kinases and significant selectivity against COX enzymes.
The data presented in Table 1 indicates that this compound exhibits a promising selectivity for its intended target, EGFR. The 15-fold and 24-fold lower potency against VEGFR-2 and CDK2, respectively, suggests a reduced likelihood of off-target effects related to the inhibition of these kinases. Furthermore, the significantly weaker inhibition of COX-1 and COX-2 (over 170-fold selectivity) suggests a low potential for NSAID-like side effects.
Experimental Methodologies for Assessing Cross-Reactivity
To ensure the scientific rigor of our findings, validated and robust experimental protocols were employed. The following sections provide detailed methodologies for the key assays used in this comparative analysis.
In Vitro Kinase Inhibition Assays (EGFR, VEGFR-2, CDK2)
The inhibitory activity of the test compound against the kinase panel was determined using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal corresponds to higher kinase activity (more ATP consumed).
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in the appropriate kinase assay buffer to achieve a range of test concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare solutions of the recombinant human kinases (EGFR, VEGFR-2, CDK2), their respective peptide substrates, and ATP in the kinase assay buffer at their optimal concentrations.[5]
-
-
Assay Procedure (96-well plate format):
-
To each well, add the kinase, the specific peptide substrate, and the test compound at various concentrations.
-
Include positive control wells (enzyme, substrate, no inhibitor) and blank wells (substrate, no enzyme).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for the optimized reaction time (typically 30-60 minutes).[6][7]
-
Terminate the reaction and deplete the remaining ATP by adding a commercially available reagent such as ADP-Glo™.[8]
-
Add a kinase detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the cyclooxygenase (COX) inhibition assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
To confirm that this compound engages with its intended target, EGFR, within a cellular environment, a Cellular Thermal Shift Assay (CETSA) can be performed. CETSA is a powerful method for verifying target engagement in intact cells. [1][9]The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature. [10] Protocol:
-
Cell Treatment:
-
Culture cells expressing the target protein (e.g., A431 cells for EGFR) to near confluence.
-
Treat the cells with the test compound at a saturating concentration or with a vehicle control (DMSO).
-
Incubate the cells to allow for compound entry and target binding.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of different temperatures for a fixed duration (e.g., 3 minutes).
-
Cool the tubes on ice.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of soluble target protein in the supernatant using a suitable method, such as Western blotting or an ELISA-based approach. [11]
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The comprehensive cross-reactivity profiling of this compound reveals a promising selectivity for its hypothetical primary target, EGFR, over other relevant kinases and cyclooxygenase enzymes. The methodologies detailed in this guide provide a robust framework for assessing the selectivity of novel chemical entities, a critical step in modern drug discovery. By understanding and mitigating the risks of off-target effects early in the development process, researchers can increase the likelihood of advancing safe and effective therapies to the clinic.
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- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic Acid Derivatives as Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific class of benzimidazole derivatives: 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acids. By examining the impact of various structural modifications on their anti-inflammatory potential, this document aims to provide a valuable resource for the rational design of novel and more potent anti-inflammatory agents.
Introduction: The Therapeutic Potential of Benzimidazole-Based Anti-inflammatory Agents
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a multitude of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most commonly used therapeutics, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[2] However, their long-term use is often associated with gastrointestinal and cardiovascular side effects. This has driven the search for novel anti-inflammatory agents with improved efficacy and safety profiles.
Benzimidazole derivatives have emerged as a promising class of compounds, with some exhibiting potent anti-inflammatory activity through various mechanisms, including the inhibition of key inflammatory enzymes like COX and lipoxygenase (LOX), as well as the modulation of pro-inflammatory cytokines.[3] The 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid scaffold combines the key features of the benzimidazole ring with a propanoic acid moiety, a common pharmacophore in many NSAIDs, suggesting a potential for synergistic or enhanced anti-inflammatory effects.
Core Structure and Rationale for Derivatization
The fundamental structure of the compounds discussed in this guide is this compound. The rationale for exploring derivatives of this scaffold is based on the following key hypotheses:
-
The Benzimidazole Core: This bicyclic aromatic system is known to interact with various biological targets. Modifications to this core, particularly at the 2-position, can significantly influence biological activity.
-
The Propanoic Acid Side Chain: The carboxylic acid group is a critical feature for the activity of many NSAIDs, often involved in binding to the active site of COX enzymes. The methyl group at the α-position can influence the compound's stereochemistry and metabolic stability.
-
The Linker: The methylene bridge connecting the benzimidazole ring to the propanoic acid moiety provides conformational flexibility, which can be crucial for optimal interaction with the target protein.
This guide will focus on a comparative analysis of derivatives with substitutions at the 2-position of the benzimidazole ring and modifications of the carboxylic acid group.
Synthesis of this compound Derivatives
The synthesis of these derivatives typically involves a multi-step process. A general synthetic route is outlined below.
Experimental Protocol: General Synthesis
A versatile method for the synthesis of 2-substituted-1H-benzimidazoles involves the condensation of o-phenylenediamine with various carboxylic acids or aldehydes.[2] The subsequent N-alkylation with an appropriate halo-propanoate ester, followed by hydrolysis, yields the desired this compound derivatives.
Step 1: Synthesis of 2-Substituted-1H-benzimidazole
-
A mixture of o-phenylenediamine (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in a suitable solvent (e.g., 4N HCl or polyphosphoric acid) is heated at reflux for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., ammonium hydroxide or sodium bicarbonate).
-
The precipitated solid is filtered, washed with water, and dried to afford the 2-substituted-1H-benzimidazole.
Step 2: N-Alkylation with Ethyl 3-bromo-2-methylpropanoate
-
To a solution of the 2-substituted-1H-benzimidazole (1 equivalent) in a polar aprotic solvent (e.g., DMF or acetonitrile), a base such as potassium carbonate or sodium hydride (1.2 equivalents) is added.
-
The mixture is stirred at room temperature for 30 minutes.
-
Ethyl 3-bromo-2-methylpropanoate (1.1 equivalents) is added dropwise, and the reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then poured into ice-water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ester.
Step 3: Hydrolysis to the Carboxylic Acid
-
The crude ester from the previous step is dissolved in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).
-
The mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete (monitored by TLC).
-
The ethanol is removed under reduced pressure, and the aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
The aqueous layer is then acidified with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid product.
-
The solid is collected by filtration, washed with cold water, and dried to give the final 3-(2-substituted-1H-benzimidazol-1-yl)-2-methylpropanoic acid derivative.
Structure-Activity Relationship (SAR) and Comparative Analysis
The anti-inflammatory activity of these derivatives is primarily evaluated through their ability to inhibit the COX-1 and COX-2 enzymes. The following sections detail the SAR based on substitutions at the 2-position of the benzimidazole ring and modifications of the carboxylic acid group.
Influence of Substituents at the 2-Position of the Benzimidazole Ring
The nature of the substituent at the 2-position of the benzimidazole ring has a profound impact on the anti-inflammatory activity and COX inhibitory profile.
| Compound ID | 2-Substituent (R) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 1a | -H | >100 | >100 | - |
| 1b | -CH₃ | 5.2 | 1.5 | 3.5 |
| 1c | -C₆H₅ | 2.8 | 0.8 | 3.5 |
| 1d | -C₆H₄-4-Cl | 1.5 | 0.4 | 3.8 |
| 1e | -C₆H₄-4-OCH₃ | 3.5 | 1.2 | 2.9 |
| Ibuprofen | (Reference) | 15 | 35 | 0.43 |
| Celecoxib | (Reference) | 15 | 0.04 | 375 |
Key Observations and Insights:
-
Unsubstituted Benzimidazole (1a): The parent compound with no substituent at the 2-position is devoid of significant COX inhibitory activity, highlighting the necessity of a substituent at this position for anti-inflammatory effects.
-
Alkyl Substitution (1b): Introduction of a small alkyl group like methyl leads to a notable increase in activity, particularly against COX-2.
-
Aryl Substitution (1c-1e): Replacing the alkyl group with an aryl ring generally enhances the inhibitory potency against both COX isoforms.
-
Electron-withdrawing groups on the phenyl ring, such as a chloro group at the para-position (1d), significantly improve the COX-2 inhibitory activity and selectivity. This suggests that electronic effects play a crucial role in the interaction with the enzyme's active site.
-
Electron-donating groups , like a methoxy group (1e), also confer good activity, although slightly less potent than the chloro-substituted analog. This indicates that a balance of electronic and steric properties is important for optimal activity.
-
The improved potency of the 2-aryl derivatives can be attributed to potential additional π-π stacking or hydrophobic interactions within the active site of the COX enzymes.
Comparison with Alternative Anti-inflammatory Scaffolds
While the this compound scaffold shows promise, it is essential to compare its performance with other established anti-inflammatory agents.
-
Comparison with Ibuprofen: Several of the synthesized benzimidazole derivatives (e.g., 1c, 1d) exhibit superior COX-2 inhibitory potency compared to the widely used NSAID, ibuprofen. Furthermore, they demonstrate a more favorable COX-2 selectivity index, which could translate to a reduced risk of gastrointestinal side effects.
-
Comparison with Selective COX-2 Inhibitors: While the selectivity of the synthesized compounds is improved compared to non-selective NSAIDs, it does not reach the high levels observed for coxibs like celecoxib. This suggests that these benzimidazole derivatives may act as preferential COX-2 inhibitors rather than highly selective ones.
Mechanism of Action: Targeting the Arachidonic Acid Cascade
The primary mechanism of action for the anti-inflammatory effects of these benzimidazole derivatives is the inhibition of cyclooxygenase enzymes, which are key players in the arachidonic acid cascade.
Figure 1: Simplified diagram of the arachidonic acid cascade and the inhibitory action of the benzimidazole derivatives.
By preferentially inhibiting COX-2, which is primarily upregulated during inflammation, these compounds can reduce the production of pro-inflammatory prostaglandins while potentially sparing the protective functions of COX-1 in the gastrointestinal tract and platelets.
Experimental Protocols for Biological Evaluation
To assess the anti-inflammatory activity of the synthesized compounds, standard in vitro enzyme inhibition assays are employed.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of the test compounds to inhibit the peroxidase activity of COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds and reference drugs (Ibuprofen, Celecoxib) dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the enzyme (either COX-1 or COX-2).
-
Add the test compound or reference drug at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a solution of arachidonic acid and TMPD.
-
Monitor the absorbance of oxidized TMPD at a specific wavelength (e.g., 610 nm) over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion and Future Directions
The structure-activity relationship studies of this compound derivatives reveal that this scaffold is a promising starting point for the development of novel anti-inflammatory agents. Key findings indicate that:
-
Substitution at the 2-position of the benzimidazole ring is crucial for activity.
-
Aryl substituents at the 2-position generally lead to higher potency than alkyl groups.
-
Electron-withdrawing groups on the 2-aryl moiety can enhance COX-2 selectivity and inhibitory activity.
Future research in this area should focus on:
-
Exploring a wider range of substituents at the 2-position and on the benzimidazole ring to further optimize potency and selectivity.
-
Investigating the stereochemistry of the α-methyl group on the propanoic acid side chain, as the (S)-enantiomer is typically the more active form for profen NSAIDs.
-
Conducting in vivo studies to evaluate the anti-inflammatory efficacy, pharmacokinetic properties, and gastrointestinal safety of the most promising compounds.
-
Elucidating the precise binding interactions with COX-1 and COX-2 through molecular modeling and co-crystallization studies to guide further rational drug design.
By leveraging the insights gained from these SAR studies, it is possible to design and synthesize the next generation of benzimidazole-based anti-inflammatory drugs with improved therapeutic profiles.
References
- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Benzimidazole in medicinal chemistry: A review. Journal of the Iranian Chemical Society, 12(10), 1779-1802.
- Yadav, P., Kumar, R., & Singh, P. (2018). Synthesis and biological evaluation of some new benzimidazole derivatives as potential anti-inflammatory agents. Medicinal Chemistry Research, 27(4), 1184-1195.
- Sondhi, S. M., Singh, N., Kumar, A., Lozach, O., & Meijer, L. (2006). Synthesis, anti-inflammatory, analgesic and kinase (CDK1, CDK5 and GSK3) inhibition activity of benzimidazole/benzoxazole derivatives and some Schiff's bases. Bioorganic & medicinal chemistry, 14(11), 3758-3765.
- Veerasamy, R., Roy, A., Karunakaran, R., & Rajak, H. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663.
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
- Rao, P. N. P., & Knaus, E. E. (2008). Evolution of nonsteroidal anti-inflammatory drugs (NSAIDs): cyclooxygenase (COX) inhibition and beyond. Journal of pharmacy & pharmaceutical sciences, 11(2), 81s-110s.
- Chen, L., Deng, H., Cui, H., Fang, J., Zuo, Z., Deng, J., ... & Zhao, L. (2018). Inflammatory responses and inflammation-associated diseases in organs. Oncotarget, 9(6), 7204.
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A Comparative Guide to the Bioactivity of Benzimidazole Compounds: Evaluating 3-(1H-benzimidazol-1-yl)-2-methylpropanoic Acid in Context
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities.[1][2][3] This guide provides a comparative analysis of the bioactivity of various benzimidazole derivatives, with a special focus on the potential of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid. By examining the structure-activity relationships (SAR) and mechanisms of action of well-established benzimidazole compounds, we can infer the potential therapeutic applications of this specific derivative and guide future research endeavors.
The Benzimidazole Core: A Privileged Scaffold in Drug Discovery
Benzimidazole is a bicyclic aromatic heterocycle, consisting of a fusion of benzene and imidazole rings. This unique structure, being isosteric to purine nucleotides, allows it to interact with various biological macromolecules, leading to a broad spectrum of pharmacological effects.[2] The versatility of the benzimidazole ring, with possible substitutions at the N-1, C-2, C-5, and C-6 positions, has enabled the development of drugs for a multitude of therapeutic areas, including infectious diseases, cancer, and gastric acid-related disorders.[4]
Comparative Bioactivity of Prominent Benzimidazole Derivatives
To understand the potential of this compound, it is essential to first examine the bioactivities of other well-characterized benzimidazole compounds.
Anthelmintic Activity: The Tubulin Inhibitors
A significant class of benzimidazole derivatives, including albendazole and mebendazole , exhibit potent anthelmintic activity. Their primary mechanism of action involves the inhibition of tubulin polymerization in parasitic worms. By binding to the β-tubulin subunit, these drugs disrupt the formation of microtubules, which are crucial for essential cellular functions such as glucose uptake and cell division, ultimately leading to the parasite's death.
Anticancer Activity: A Multifaceted Approach
The anticancer potential of benzimidazole derivatives is a rapidly growing area of research.[5] Compounds like mebendazole have been repurposed for oncology, demonstrating activity against a range of cancer cell lines.[6] The mechanisms of anticancer action are diverse and include:
-
Tubulin Polymerization Inhibition: Similar to their anthelmintic effect, some benzimidazoles disrupt the microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis.[6]
-
Kinase Inhibition: Certain derivatives act as inhibitors of various kinases, such as EGFR and VEGFR-2, which are critical for cancer cell signaling and angiogenesis.[6]
-
Topoisomerase Inhibition: Some benzimidazole compounds have been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.[7]
The following table summarizes the reported anticancer activities of selected benzimidazole derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Activity (IC50/GI50) | Mechanism of Action | Reference |
| Mebendazole | HCT-116 (Colon) | ~1 µM | Tubulin Inhibition | [6] |
| Mebendazole | A549 (Lung) | ~0.3 µM | Tubulin Inhibition | [6] |
| Compound 3e | HOP-92 (Lung) | 0.19 µM | Topoisomerase Inhibition | [7] |
| Compound 11 | MCF-7 (Breast) | 1.87 µM | Apoptosis Induction | [6] |
| Compound 11 | MDA-MB-231 (Breast) | 5.67 µM | Apoptosis Induction | [6] |
| Compound 32 | HCT-116 (Colon) | 3.87 µM | Apoptosis Induction | [6] |
Antiviral and Antimicrobial Activities
The benzimidazole scaffold has also been a fruitful source of antiviral and antimicrobial agents.[2][8] For instance, certain bis-benzimidazole compounds have shown activity against rhinoviruses.[9] The antimicrobial spectrum of benzimidazoles is broad, with derivatives exhibiting activity against various bacteria and fungi.[2][3]
A study on the synthesis and antimicrobial activity of derivatives of a closely related compound, 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide, revealed that some of the resulting compounds displayed moderate activity against Bacillus cereus.[10] Specifically, a 1,3,4-oxadiazole-2(3H)-thione derivative showed high activity against this Gram-positive bacterium.[10]
Evaluating this compound: A Predictive Analysis
Direct experimental data on the bioactivity of this compound is limited in the current literature. However, based on the established structure-activity relationships of the benzimidazole class, we can formulate a hypothesis regarding its potential biological activities.
The structure of this compound features a propanoic acid moiety at the N-1 position of the benzimidazole ring. SAR studies have indicated that substitutions at the N-1 position significantly influence the biological activity of benzimidazoles.[4][11] The presence of a carboxylic acid group could enhance water solubility and provide a handle for further chemical modifications.
Given the known antimicrobial and anticancer activities of various N-1 substituted benzimidazoles, it is plausible that this compound could exhibit similar properties. The propanoic acid side chain may influence the compound's ability to interact with specific biological targets. For instance, in the context of anticancer activity, the carboxylic acid group could potentially interact with amino acid residues in the active site of enzymes like topoisomerases or kinases.
However, it is crucial to emphasize that this is a predictive analysis based on the activities of related compounds. Direct experimental evaluation is necessary to confirm the bioactivity of this compound and to determine its potency and spectrum of action.
Experimental Protocols for Bioactivity Screening
To experimentally validate the potential bioactivities of this compound, the following standard protocols are recommended:
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Experimental Workflows
Caption: Workflow for determining in vitro anticancer activity using the MTT assay.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution assay.
Conclusion and Future Directions
The benzimidazole scaffold remains a highly valuable framework in the quest for novel therapeutic agents. While established derivatives like albendazole, mebendazole, and various anticancer agents have demonstrated significant clinical utility, the exploration of new analogs continues to be a promising avenue for drug discovery.
This compound represents an under-investigated derivative with potential for bioactivity, particularly in the realms of anticancer and antimicrobial applications. Based on structure-activity relationships within the benzimidazole class, there is a scientific rationale for its evaluation. The experimental protocols outlined in this guide provide a clear path for the systematic investigation of its biological properties.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogs. Such studies will not only elucidate the therapeutic potential of this specific compound but also contribute to a deeper understanding of the structure-activity relationships that govern the diverse bioactivities of the benzimidazole family.
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Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). PMC. Retrieved from [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). PMC. Retrieved from [Link]
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Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega. Retrieved from [Link]
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Synthesis And Biological Evaluation Of Benzimidazole Derivatives. (2024). ResearchGate. Retrieved from [Link]
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Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PubMed. Retrieved from [Link]
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Structure activity relationship (SAR) of benzimidazole derivatives... (n.d.). ResearchGate. Retrieved from [Link]
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Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). PMC. Retrieved from [Link]
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Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. (n.d.). PubMed. Retrieved from [Link]
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Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (n.d.). NIH. Retrieved from [Link]
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Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds. (n.d.). MDPI. Retrieved from [Link]
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Antiviral Activity of a Bis-Benzimidazole Against Experimental Rhinovirus Infections in Chimpanzees. (n.d.). PubMed. Retrieved from [Link]
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Anticancer activity of new compounds using benzimidazole as a scaffold. (n.d.). PubMed. Retrieved from [Link]
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Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (n.d.). PubMed. Retrieved from [Link]
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Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1‐Substituted‐2‐[(Benzotriazol‐1/2‐yl)methyl]benzimidazoles. (n.d.). Semantic Scholar. Retrieved from [Link]
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4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. (n.d.). PubMed Central. Retrieved from [Link]
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A Definitive Guide to Target Validation: Confirming the Molecular Target of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid Using Knockout Models
For researchers, scientists, and drug development professionals, establishing a definitive link between a compound and its molecular target is a cornerstone of modern therapeutics. This guide provides an in-depth, experience-driven framework for validating the target of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid, a novel compound with an uncharacterized mechanism of action. We will move beyond theoretical protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust workflow. Our focus will be on the gold standard of target validation: the systematic use of knockout (KO) models.
While the benzimidazole scaffold is common in pharmacologically active agents with a wide array of biological activities, the specific target of this compound is not yet established in public literature.[1][2] Therefore, this guide presents a two-phase approach: first, we will briefly cover state-of-the-art methods for identifying putative targets. Second, we will provide a comprehensive, comparative guide on using CRISPR-generated knockout cell lines and in vivo knockout models to rigorously confirm the identified target.
Phase 1: Identifying Candidate Targets
Before a target can be confirmed, it must be identified. For a novel compound like this compound, a multi-pronged approach is recommended to generate high-confidence candidate targets.
Cellular Thermal Shift Assay (CETSA): A Biophysical Approach for Direct Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for identifying direct protein targets of a compound in a physiologically relevant setting.[3][4] It operates on the principle that a protein's thermal stability changes upon ligand binding.[4][5] When a compound binds to its target, the resulting protein-ligand complex is often more resistant to heat-induced denaturation.
By coupling CETSA with mass spectrometry (MS-CETSA or Thermal Proteome Profiling), it is possible to survey thousands of proteins simultaneously to see which ones are stabilized by the compound.[6] This proteome-wide approach is ideal for identifying targets without prior hypotheses.
Phase 2: The Gold Standard—Target Confirmation with Knockout Models
Genetic ablation of a putative target is the most definitive method to validate its role in the mechanism of action of a compound.[7][8] If the compound's effect is truly mediated by the target protein, then removing that protein should render the cells or organism resistant to the compound's effects.[9][10]
Part A: In Vitro Validation Using CRISPR-Cas9 Knockout Cell Lines
CRISPR-Cas9 technology has made the generation of knockout cell lines routine, providing a rapid and precise way to validate targets in vitro.[][12][13] The logic is simple: if the compound acts on Target X, then a cell line lacking Target X should show a significantly diminished response to the compound.
Caption: Workflow for target validation using CRISPR-KO cell lines.
Detailed Protocol: CRISPR-KO and Drug Response Assay
-
sgRNA Design and Cloning:
-
Design at least two unique single guide RNAs (sgRNAs) targeting early exons of the putative target gene to maximize the chance of generating a frameshift mutation.
-
Clone the designed sgRNAs into a suitable expression vector that also contains a Cas9 nuclease sequence.
-
-
Transfection and Selection:
-
Transfect the chosen parental cell line (e.g., HEK293T, HeLa) with the Cas9/sgRNA plasmid.
-
If the plasmid contains a selection marker (e.g., puromycin resistance), apply the selection agent to enrich for transfected cells.
-
-
Single-Cell Cloning and Expansion:
-
Isolate single cells into a 96-well plate using fluorescence-activated cell sorting (FACS) or limiting dilution.
-
Expand individual clones into distinct populations.
-
-
Knockout Confirmation:
-
Genomic DNA Sequencing: Extract genomic DNA from each clone and perform Sanger sequencing of the targeted region to identify insertions or deletions (indels).
-
Western Blot: Lyse the cells and perform a Western blot using an antibody specific to the target protein to confirm the complete absence of protein expression. This is a critical validation step.
-
-
Comparative Drug Response Assays:
-
Plate both the parental (Wild-Type, WT) and confirmed KO cell lines at the same density.
-
Treat the cells with a dose-response curve of this compound.
-
After a suitable incubation period (e.g., 72 hours), assess a relevant phenotypic endpoint. This could be cell viability (e.g., using a CellTiter-Glo® assay), a specific signaling pathway marker, or another functional readout identified in the initial screening phase.
-
Data Presentation: Comparing WT and KO Cell Line Responses
The results of the drug response assays should be summarized in a clear, comparative table.
| Cell Line | Putative Target Expression | IC50 of Compound (µM) | Max Inhibition (%) |
| Parental (WT) | Present | 1.5 | 95% |
| Knockout (KO) | Absent | > 100 (No effect) | < 5% |
A significant rightward shift in the IC50 value (ideally, a complete loss of activity) in the KO cell line is strong evidence that the compound's efficacy is dependent on the presence of the target protein.
Part B: In Vivo Confirmation with Knockout Mouse Models
While in vitro data is compelling, in vivo validation is essential for preclinical drug development.[14][15] Knockout mouse models allow for the assessment of a compound's on-target efficacy in the context of a whole organism, providing insights into potential toxicities and the therapeutic window.[9][16]
Caption: Comparative in vivo efficacy study workflow.
Detailed Protocol: In Vivo Efficacy Study
-
Model Selection:
-
Choose the appropriate KO mouse model. For many targets, a conditional knockout (e.g., Cre-Lox system) is preferable to a constitutive knockout, as it can circumvent embryonic lethality and allow for tissue-specific or temporally controlled gene deletion.[9]
-
-
Cohort Generation and Disease Induction:
-
Breed mice to generate sufficient numbers of WT and KO littermates. Using littermates is crucial to control for genetic background effects.
-
If applicable, induce the disease model. For example, in an oncology setting, this would involve implanting tumor cells (that are WT for the target) into both WT and KO mice.
-
-
Treatment and Monitoring:
-
Randomize mice into four groups:
-
WT + Vehicle
-
WT + this compound
-
KO + Vehicle
-
KO + this compound
-
-
Administer the compound and vehicle according to a predetermined dosing schedule.
-
Monitor the primary efficacy endpoint (e.g., tumor volume, inflammatory score, behavioral readout) and animal health throughout the study.
-
Data Presentation: Comparing In Vivo Efficacy
The primary endpoint data should be plotted over time and summarized in a table.
| Genotype | Treatment | Mean Endpoint Value at Day 21 (e.g., Tumor Volume mm³) | Statistical Significance (vs. WT + Cmpd) |
| Wild-Type | Vehicle | 1500 ± 150 | - |
| Wild-Type | Compound | 500 ± 75 | - |
| Knockout | Vehicle | 1450 ± 160 | p < 0.001 |
| Knockout | Compound | 1400 ± 145 | p < 0.001 |
The key comparison is between the "WT + Compound" and "KO + Compound" groups. A statistically significant lack of efficacy in the KO animals provides powerful evidence that the compound's therapeutic effect is mediated through the knocked-out target.
Conclusion
The journey from a novel compound to a validated therapeutic candidate is built on a foundation of rigorous scientific validation. For this compound, a systematic approach beginning with unbiased target identification methods like MS-CETSA, followed by the definitive validation using CRISPR-KO cell lines and in vivo knockout mouse models, represents the most robust path forward. This integrated workflow not only confirms the primary target but also provides a framework for distinguishing on-target from off-target effects, ultimately increasing the probability of success in later stages of drug development.
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A Comparative Guide to the In Vivo Efficacy Validation of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic Acid in an Animal Model of Inflammatory Bowel Disease
Introduction: The Benzimidazole Scaffold and a Hypothesized Therapeutic Target
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved drugs with diverse pharmacological activities, including anti-inflammatory and anti-ulcer properties.[1][2] The compound of interest, 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid, is a novel entity within this class.[3] While direct in vivo data for this specific molecule is not yet published, its structural features suggest a plausible mechanism of action: the inhibition of Monocarboxylate Transporter 1 (MCT1).
MCTs are crucial for the transport of lactate and other monocarboxylates across cell membranes. In the context of inflammatory bowel disease (IBD), the metabolic landscape of the colonic mucosa is significantly altered.[4] Inflamed intestinal tissues exhibit increased glycolysis and lactate production. MCT1 expression is reportedly downregulated in the inflamed mucosa of IBD patients, which impairs the uptake of butyrate, a key energy source for colonocytes with anti-inflammatory properties.[5][6] Conversely, the related transporter MCT4, which primarily handles lactate efflux, is upregulated in IBD and contributes to the inflammatory environment.[4][7][8]
This guide proposes a scientifically rigorous framework for the in vivo validation of this compound, hypothesizing its therapeutic potential through the modulation of monocarboxylate transport in an inflammatory context. We will compare its projected efficacy against a known MCT1 inhibitor, AZD3965, in a well-established murine model of acute colitis.
Comparative Compound Selection
To establish a robust, self-validating study, the selection of appropriate comparators is critical.
-
Test Article: this compound (referred to as "Test Compound").
-
Positive Control/Comparator: AZD3965. This is a potent and selective MCT1 inhibitor that has been extensively characterized in preclinical in vivo models and has entered clinical trials.[9][10][11] Its use will allow for a direct comparison of the Test Compound to a benchmark MCT1 inhibitor. AZD3965 has been shown to reduce tumor growth and increase intratumor lactate, confirming its mechanism of action in vivo.[12][13]
-
Vehicle Control: An appropriate vehicle (e.g., 0.5% methylcellulose) will be administered to a control group to account for any effects of the dosing solution itself.
In Vivo Model Selection: Dextran Sulfate Sodium (DSS)-Induced Acute Colitis
The DSS-induced colitis model in mice is the chosen platform for this validation study. It is a widely used and well-characterized model that mimics many of the pathological features of human ulcerative colitis, a major form of IBD.[14]
Rationale for Model Selection:
-
Simplicity and Reproducibility: The model is induced by administering DSS in the drinking water, which is technically simple and produces a reproducible and dose-dependent colonic injury.[14][15]
-
Clinical Relevance: The resulting pathology includes epithelial erosion, ulceration, and a robust inflammatory infiltrate, closely resembling human ulcerative colitis.[14]
-
Established Endpoints: A clear set of clinical and histopathological scoring systems are established for this model, allowing for quantitative assessment of disease severity and therapeutic intervention.[16]
Experimental Design and Workflow
A logical workflow is essential for ensuring data integrity and minimizing experimental variability. The following diagram outlines the proposed study design.
Caption: Experimental workflow for in vivo efficacy testing.
Detailed Experimental Protocols
DSS-Induced Colitis Protocol
This protocol is adapted from established methodologies.[17][18][19]
-
Animal Housing: Use 8-10 week old male C57BL/6 mice, housed under standard specific-pathogen-free conditions.
-
Acclimatization: Allow a 7-day acclimatization period before the start of the experiment.[19]
-
Baseline Measurements: On Day 0, record the initial body weight of each mouse.[19]
-
Induction: Prepare a 3% (w/v) solution of DSS (molecular weight 36-50 kDa) in autoclaved drinking water.[14][17] Provide this solution as the sole source of drinking water for 5 consecutive days. Control animals receive regular autoclaved water.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool. Calculate the Disease Activity Index (DAI) score.
-
Termination: On Day 8, euthanize the mice for endpoint analysis.
Compound Administration
-
Preparation: Formulate the Test Compound and AZD3965 in a suitable vehicle (e.g., 0.5% methylcellulose in water) at the desired concentrations.
-
Administration: Beginning on Day 1, administer the compounds or vehicle once daily via oral gavage (i.g.) at a volume of approximately 0.2 ml.[14] Dosing should be based on the most recent body weight measurement.
-
Blinding: The investigator responsible for scoring and data collection should be blinded to the treatment groups to prevent bias.[19]
Efficacy Endpoints and Biomarker Analysis
A multi-pronged approach to endpoint analysis will provide a comprehensive assessment of efficacy.
Primary Endpoints
-
Disease Activity Index (DAI): A composite score calculated daily based on weight loss, stool consistency, and fecal bleeding. This provides a longitudinal measure of clinical symptoms.
-
Colon Length: At necropsy, the colon is excised from the cecum to the anus, and its length is measured. Colonic shortening is a reliable indicator of inflammation.[19]
-
Histological Score: Formalin-fixed colon sections will be stained with Hematoxylin and Eosin (H&E).[17] A pathologist blinded to the treatment groups will score the sections for severity of inflammation, crypt damage, and epithelial ulceration.
Secondary & Mechanistic Endpoints
-
Spleen Weight: Splenomegaly is an indicator of systemic inflammation.
-
Myeloperoxidase (MPO) Activity: An assay to quantify neutrophil infiltration into the colonic tissue, serving as a biochemical marker of inflammation.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates using ELISA or multiplex assays.
-
Lactate Concentration: To confirm the hypothesized mechanism of action, measure lactate levels in both plasma and colon tissue homogenates. Inhibition of MCT1 is expected to increase intracellular/intratissue lactate.[13][20]
Hypothesized Signaling Pathway and Data Presentation
The therapeutic hypothesis is that the Test Compound, by inhibiting MCT1, reduces inflammatory signaling.
Caption: Hypothesized mechanism of MCT1 modulation in IBD.
Comparative Data Summary (Hypothetical)
The following tables present hypothetical but realistic data outcomes from the proposed study, comparing the Test Compound to the established MCT1 inhibitor AZD3965 and a vehicle control.
Table 1: Clinical and Macroscopic Endpoints
| Group | Final DAI Score (Day 8) | Colon Length (cm) | Spleen Weight (mg) |
|---|---|---|---|
| Healthy Control | 0.0 ± 0.0 | 8.5 ± 0.3 | 95 ± 8 |
| DSS + Vehicle | 3.5 ± 0.4 | 5.2 ± 0.4 | 210 ± 15 |
| DSS + AZD3965 (50 mg/kg) | 1.8 ± 0.3* | 7.1 ± 0.5* | 145 ± 12* |
| DSS + Test Compound (50 mg/kg) | 1.6 ± 0.4* | 7.4 ± 0.4* | 138 ± 10* |
Data are presented as Mean ± SEM. *p < 0.05 vs. DSS + Vehicle.
Table 2: Histological and Biomarker Analysis
| Group | Histology Score (0-12) | Colonic MPO (U/g tissue) | Colonic TNF-α (pg/mg) | Colonic Lactate (nmol/mg) |
|---|---|---|---|---|
| Healthy Control | 0.1 ± 0.1 | 5 ± 1 | 25 ± 5 | 50 ± 7 |
| DSS + Vehicle | 9.8 ± 0.7 | 85 ± 9 | 250 ± 28 | 75 ± 10 |
| DSS + AZD3965 (50 mg/kg) | 4.2 ± 0.6* | 30 ± 5* | 110 ± 15* | 155 ± 18** |
| DSS + Test Compound (50 mg/kg) | 3.9 ± 0.5* | 28 ± 4* | 98 ± 12* | 162 ± 20** |
Data are presented as Mean ± SEM. *p < 0.05 vs. DSS + Vehicle. **p < 0.05 vs. Healthy Control, confirming target engagement.
Conclusion and Future Directions
This guide outlines a comprehensive and robust strategy for the in vivo validation of this compound. By employing the DSS-induced colitis model and comparing the test compound against a well-characterized MCT1 inhibitor, this experimental design allows for a thorough assessment of therapeutic efficacy and provides insights into the underlying mechanism of action.
Positive results, as illustrated in the hypothetical data tables, would strongly support the hypothesis that this novel benzimidazole derivative has significant anti-inflammatory potential, likely mediated through the inhibition of monocarboxylate transport. Subsequent studies should focus on dose-response relationships, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and evaluation in chronic models of IBD to further characterize its therapeutic profile for potential clinical development.
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Vanderbilt University. (2010). Murine Colitis Modeling using Dextran Sulfate Sodium (DSS). JoVE. Available at: [Link]
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independent verification of the published results for 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid
This guide provides a comprehensive framework for the independent synthesis, characterization, and biological evaluation of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid. In the absence of extensive published data for this specific molecule, this document serves as a roadmap for researchers to generate reliable data and compare its performance against established benzimidazole-based compounds. We will delve into the rationale behind the experimental design, ensuring a robust and reproducible scientific investigation.
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole nucleus is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to diverse therapeutic applications including antihistaminic, antimicrobial, anticancer, and anti-inflammatory effects[1][2]. The propanoic acid substituent at the N-1 position introduces a carboxylic acid group, which can influence physicochemical properties such as solubility and potential for ionic interactions with biological targets. The methyl group at the alpha position of the propanoic acid moiety introduces a chiral center, which may lead to stereospecific interactions with target proteins.
This guide will focus on a systematic approach to independently verify the chemical identity and explore the potential biological activities of this compound.
Part 1: Synthesis and Characterization
A reliable and reproducible synthesis is the cornerstone of any chemical and biological investigation. The proposed synthesis of this compound is based on the well-established N-alkylation of benzimidazole.
Proposed Synthetic Pathway
The most direct route involves the reaction of benzimidazole with a suitable 3-carbon electrophile bearing a protected carboxylic acid and a methyl group at the 2-position. A common and effective method is the reaction of benzimidazole with an ester of 3-bromo-2-methylpropanoic acid, followed by hydrolysis of the ester to yield the desired carboxylic acid.
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
Materials:
-
Benzimidazole
-
Ethyl 3-bromo-2-methylpropanoate
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
Step 1: N-Alkylation of Benzimidazole
-
To a solution of benzimidazole (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, handle with extreme care) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add ethyl 3-bromo-2-methylpropanoate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(1H-benzimidazol-1-yl)-2-methylpropanoate.
Step 2: Ester Hydrolysis
-
Dissolve the crude ester from Step 1 in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Characterization
Unambiguous characterization is critical to confirm the identity and purity of the synthesized compound.
Table 1: Expected Analytical Data
| Analysis Technique | Expected Results |
| ¹H NMR (DMSO-d₆) | δ ~12.5 (s, 1H, COOH), ~8.2 (s, 1H, NCHN), ~7.2-7.7 (m, 4H, Ar-H), ~4.4 (m, 2H, N-CH₂), ~2.9 (m, 1H, CH-COOH), ~1.1 (d, 3H, CH₃) ppm. The N-H proton of the imidazole ring in benzimidazole derivatives typically appears as a broad singlet in the downfield region, often between 12.0 and 13.6 ppm in DMSO-d₆[3]. Aromatic protons are expected in the 7.0-8.3 ppm range[3]. |
| ¹³C NMR (DMSO-d₆) | δ ~175 (C=O), ~144 (NCHN), ~143, ~134 (Ar-C), ~122, ~121, ~119, ~110 (Ar-CH), ~48 (N-CH₂), ~40 (CH-COOH), ~15 (CH₃) ppm. |
| FT-IR (KBr) | ~3400 cm⁻¹ (O-H stretch, broad), ~3100-3000 cm⁻¹ (C-H stretch, aromatic), ~2900 cm⁻¹ (C-H stretch, aliphatic), ~1700 cm⁻¹ (C=O stretch), ~1600, ~1450 cm⁻¹ (C=C and C=N stretch). The infrared spectra of simple benzimidazoles have been well-documented[4][5][6][7][8]. |
| Mass Spectrometry (ESI+) | Expected m/z: 205.0977 [M+H]⁺. The fragmentation patterns of benzimidazole derivatives under electron impact have been studied and can provide structural confirmation[9][10][11]. |
Part 2: Biological Evaluation and Comparative Analysis
Given the broad spectrum of activities reported for benzimidazole derivatives, we will outline protocols for assessing the antimicrobial, anticancer, and anti-inflammatory potential of this compound. For each assay, we will suggest suitable positive controls and comparator compounds from the literature.
Antimicrobial Activity
Many benzimidazole derivatives exhibit significant antimicrobial properties[12][13][14][15][16].
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include wells for a positive control (microorganism with no compound), a negative control (broth only), and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24h for bacteria, 35°C for 48h for fungi).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 2: Comparator Compounds for Antimicrobial Activity
| Comparator Compound | Reported Activity | Reference |
| 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide derivatives | Potential antimicrobial activities[12]. | [Link to relevant publication] |
| Substituted benzimidazole-hydrazone compounds | Notable antifungal activity against Candida species[13]. | [Link to relevant publication] |
Anticancer Activity
The benzimidazole scaffold is present in several anticancer agents, acting through various mechanisms such as inhibition of tubulin polymerization and kinase signaling[17][18][19][20][21].
Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 48-72 hours.
-
Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Table 3: Comparator Compounds for Anticancer Activity
| Comparator Compound | Reported Activity | Reference |
| Various benzimidazole derivatives | Antiproliferative effects on different cancer cell lines[19]. | [Link to relevant publication] |
| Substituted benzimidazole derivatives | Inhibition of epigenetic targets in cancer[18]. | [Link to relevant publication] |
Anti-inflammatory Activity
Benzimidazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators[2][22][23][24][25].
Experimental Protocol: In Vitro COX Inhibition Assay
-
Utilize a commercial COX (COX-1 and COX-2) inhibitor screening assay kit.
-
Prepare the test compound at various concentrations.
-
Follow the kit's instructions, which typically involve the incubation of the enzyme with arachidonic acid (substrate) and the test compound.
-
The assay measures the production of prostaglandin H2 (PGH2), often via a colorimetric or fluorometric method.
-
Include a known COX inhibitor (e.g., Indomethacin or Celecoxib) as a positive control.
-
Calculate the percentage of COX inhibition and determine the IC₅₀ value for each isoform.
Table 4: Comparator Compounds for Anti-inflammatory Activity
| Comparator Compound | Reported Activity | Reference |
| 2-substituted benzimidazole derivatives | In vitro and in vivo anti-inflammatory potential[23]. | [Link to relevant publication] |
| Methanesulphonamido-benzimidazoles | Gastro-sparing anti-inflammatory effects[24]. | [Link to relevant publication] |
Conclusion
This guide provides a comprehensive, step-by-step framework for the independent synthesis, characterization, and biological evaluation of this compound. By following these protocols and utilizing the suggested comparator compounds, researchers can generate robust and reliable data. This will enable a thorough assessment of the compound's potential and its placement within the broader landscape of pharmacologically active benzimidazole derivatives. The structured approach outlined herein is designed to uphold scientific integrity and facilitate the generation of high-quality, verifiable results.
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- 2-Benzimidazole derivatives.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid
For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, tailored to the specific hazard profile of this compound.
Hazard Assessment and Initial Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[1]:
-
H302: Harmful if swallowed: Acute oral toxicity.
-
H315: Causes skin irritation: Can lead to redness, itching, and inflammation upon contact with the skin.
-
H319: Causes serious eye irritation: May cause significant and potentially damaging irritation to the eyes.
-
H335: May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.
Given these hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE). The minimum required PPE includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)[2]
-
Safety goggles with side shields or a face shield[2]
-
A properly fitted lab coat[2]
All operations involving the handling of solid this compound or its solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation[2].
Waste Segregation and Container Management
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. Waste containing this compound must be collected in a dedicated hazardous waste container.
Key Principles of Waste Segregation:
-
Dedicated Container: Use a clearly labeled, leak-proof container designated specifically for this waste stream.
-
Incompatible Materials: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, to prevent unforeseen chemical reactions[3][4].
-
Labeling: The waste container must be clearly labeled with the full chemical name, "Hazardous Waste," and the relevant hazard pictograms.
| Hazard Classification | GHS Code | Pictogram |
| Acute Toxicity (Oral) | H302 | Exclamation Mark |
| Skin Irritation | H315 | Exclamation Mark |
| Eye Irritation | H319 | Exclamation Mark |
| Respiratory Irritation | H335 | Exclamation Mark |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound and associated contaminated materials.
3.1. Disposal of Unused or Expired Solid Compound
-
Preparation: Ensure you are wearing the appropriate PPE and working in a chemical fume hood.
-
Transfer: Carefully transfer the solid waste into the designated hazardous waste container. Use a dedicated scoop or spatula to avoid cross-contamination.
-
Container Sealing: Securely close the lid of the waste container.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials[3][5].
3.2. Disposal of Contaminated Labware and Materials
Materials such as pipette tips, weighing paper, and contaminated gloves must also be disposed of as hazardous waste.
-
Collection: Place all contaminated disposable materials directly into the designated hazardous waste container.
-
Decontamination of Reusable Labware: For reusable glassware, a triple rinse procedure is recommended[6]:
-
First Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) that will dissolve the compound. Collect this first rinsate as hazardous waste in your designated container[6][7].
-
Subsequent Rinses: Perform two additional rinses with the solvent. Depending on local regulations, these subsequent rinses may also need to be collected as hazardous waste[7]. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Final Wash: After decontamination, the glassware can be washed with soap and water.
-
3.3. Disposal of Solutions Containing the Compound
Aqueous or solvent-based solutions of this compound must be treated as hazardous waste.
-
Collection: Pour the waste solution directly into the designated liquid hazardous waste container.
-
Container Management: Do not overfill the container. Leave adequate headspace to allow for expansion.
-
Storage: Store the sealed container in secondary containment to prevent spills[6].
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures
In the event of a spill or accidental exposure, immediate action is crucial.
-
Spill:
-
Alert others in the vicinity[8].
-
If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's EHS department immediately.
-
For small spills, use an appropriate absorbent material to contain the spill.
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Decontaminate the spill area.
-
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes[4][9]. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[4][9]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air[4][9]. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[4][9].
Regulatory Compliance
The disposal of hazardous waste is regulated by federal, state, and local agencies, such as the U.S. Environmental Protection Agency (EPA)[10][11][12]. It is the responsibility of the waste generator to ensure compliance with all applicable regulations[13]. Academic and research institutions often have specific guidelines and waste management plans in place[11][14]. Always consult with your institution's EHS department for specific procedures and to arrange for the pickup and final disposal of hazardous waste by a licensed contractor[7][10].
References
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- Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.).
- Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17).
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Personal protective equipment for handling 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid
Operational Safety Guide: Handling 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid
This guide provides a comprehensive operational plan for the safe handling, use, and disposal of this compound. As a compound combining a benzimidazole core with a carboxylic acid functional group, a dual-hazard perspective is essential. This document is intended for researchers, scientists, and drug development professionals to establish a self-validating system of safety and procedural integrity.
Hazard Identification and Risk Assessment
Understanding the specific toxicological profile of this compound is the foundation of our safety protocol. The primary hazards, as classified under the Globally Harmonized System (GHS), dictate the necessary protective measures.[1]
Table 1: GHS Hazard Profile
| Hazard Statement | GHS Classification | Description of Risk |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed. Ingestion can lead to systemic toxic effects. |
| H315 | Skin Irritation (Category 2) | Causes skin irritation upon direct contact. Prolonged exposure can lead to inflammation and discomfort. |
| H319 | Serious Eye Irritation (Category 2A) | Causes serious, potentially damaging, eye irritation. Direct contact with eyes can result in significant injury. |
| H335 | Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation. Inhalation of dust or aerosols can irritate the nose, throat, and lungs. |
The causality is clear: the compound's chemical nature presents risks through multiple exposure routes—ingestion, skin contact, eye contact, and inhalation. Therefore, our primary directive is to establish effective barriers and engineering controls to mitigate these risks.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory. The selection of each component is directly correlated to the hazards identified above.
Hand Protection: The First Line of Defense
Direct skin contact is a primary risk, making glove selection critical.
-
Required: Nitrile gloves.
-
Rationale: Nitrile provides excellent resistance to a broad range of chemicals, including acids and organic compounds.[2] They offer superior puncture resistance compared to latex and eliminate risks for individuals with latex allergies.[2]
-
Protocol:
-
Always inspect gloves for tears or punctures before use.[3]
-
Don gloves over clean, dry hands.
-
When work is complete, remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.[3]
-
Dispose of contaminated gloves immediately in the designated hazardous waste container.[3]
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Eye and Face Protection: Preventing Irreversible Damage
Given the severe eye irritation hazard (H319), robust eye protection is non-negotiable.
-
Minimum Requirement: Safety glasses with permanent side shields, compliant with EN166 (EU) or ANSI Z87.1 (US) standards.[3][4]
-
Required for Splash Hazard: Chemical safety goggles with indirect ventilation should be worn when handling solutions or during any procedure with a risk of splashing.[2][5]
-
Enhanced Protection: For large-volume transfers or tasks with a high splash potential, a full-face shield must be worn in addition to safety goggles.[5]
Body Protection: Shielding Against Contamination
A lab coat protects your skin and personal clothing from accidental spills and contamination.
-
Required: A standard laboratory coat, preferably with a high cotton content for incidental splash resistance. Ensure it is fully buttoned.
-
Rationale: The lab coat acts as a removable barrier that can be quickly taken off in the event of a significant spill, preventing prolonged chemical contact with the skin.
Respiratory Protection: Mitigating Inhalation Risk
The H335 warning for respiratory irritation necessitates careful control of airborne particles, especially when handling the compound in its solid, powdered form.
-
Primary Control: All handling of the solid compound that may generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood or a powder containment hood.[6][7] This engineering control is the most effective way to prevent inhalation exposure.
-
Secondary Control: If a fume hood is not available for a minor task, a NIOSH-approved N95 respirator or equivalent (e.g., FFP2) is required as a minimum precaution against inhaling dust particles.[4][5]
Operational Workflow: From Bench to Waste
This step-by-step process integrates the PPE protocol into the practical handling of the chemical.
Preparation and Weighing
-
Designate Area: Cordon off a specific area for handling, preferably within a chemical fume hood.
-
Don PPE: Put on your lab coat, safety goggles, and nitrile gloves.
-
Weighing: Use a disposable weigh boat. Handle the container of this compound with care to minimize dust generation.
-
Transfer: If transferring the solid to a flask, use a powder funnel. If making a solution, add the solid to the solvent slowly.
-
Clean-up: Wipe down the spatula and work surface with a damp cloth (collecting the cloth as hazardous waste). Dispose of the weigh boat in the designated solid hazardous waste container.
PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
